molecular formula C7H16ClN B2368738 N-Ethylpent-4-en-1-amine hydrochloride CAS No. 2138195-16-9

N-Ethylpent-4-en-1-amine hydrochloride

Cat. No.: B2368738
CAS No.: 2138195-16-9
M. Wt: 149.66
InChI Key: CLLGMWCDLZVXHB-UHFFFAOYSA-N
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Description

N-Ethylpent-4-en-1-amine hydrochloride (CAS 2138195-16-9) is an organic compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . Its structure features a terminal alkene (pent-4-en-1-amine) backbone substituted with an ethyl group on the nitrogen, which is presented as the hydrochloride salt to enhance stability . The SMILES notation for the compound is C=CCCCNCC.[H]Cl . This amine hydrochloride serves as a versatile building block and chemical intermediate in synthetic organic chemistry research . Its molecular structure, incorporating both an amine and an alkene functional group, makes it a valuable precursor for various reactions, including hydrofunctionalization and cyclization processes, which are useful for constructing more complex nitrogen-containing molecules . Researchers utilize this compound in the development and exploration of new synthetic methodologies, particularly in the synthesis of pharmaceutical intermediates and other specialty chemicals . The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its long-term stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLGMWCDLZVXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: N-Ethylpent-4-en-1-amine Hydrochloride (CAS 2138195-16-9) – Synthetic Utility and Application Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on structurally diverse, sp³-rich nitrogen heterocycles, bifunctional aliphatic building blocks have become indispensable. N-Ethylpent-4-en-1-amine hydrochloride (CAS 2138195-16-9) is a highly versatile, commercially available precursor characterized by a secondary amine and an unactivated terminal alkene. Supplied as a stable hydrochloride salt to prevent premature oxidation and polymerization, this molecule is a critical substrate for synthesizing complex 1-ethylpiperidine derivatives via intramolecular hydroamination.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, outlines self-validating experimental workflows, and explores its emerging applications in both organometallic catalysis and molecular biology.

Physicochemical Profiling & Analytics

Understanding the physicochemical parameters of N-ethylpent-4-en-1-amine is critical for downstream analytical validation and reaction design. The hydrochloride salt form ensures long-term shelf stability and mitigates the volatility inherent to low-molecular-weight aliphatic amines.

ParameterValueAnalytical Significance
CAS Registry Number 2138195-16-9Primary identifier for procurement and IP tracking.
Molecular Formula C₇H₁₆ClNDenotes the protonated hydrochloride salt (C₇H₁₅N · HCl).
Monoisotopic Mass (Free Base) 113.12045 DaTarget mass for LC-MS (ESI+) validation; [M+H]⁺ at m/z 114.12.
Predicted XlogP 1.6Suggests moderate lipophilicity; necessitates biphasic basic extraction during freebasing.
Predicted CCS [M+H]⁺ 125.9 ŲCollision Cross Section value for Ion Mobility-Mass Spectrometry (IM-MS) tracking[1].

Core Synthetic Workflows & Mechanistic Causality

Intramolecular Hydroamination (Piperidine Synthesis)

The most prominent synthetic application of N-ethylpent-4-en-1-amine is its cyclization into 1-ethylpiperidine. While the addition of an N–H bond across a carbon-carbon double bond is thermodynamically favorable, it is kinetically hindered by the severe electrostatic repulsion between the nitrogen lone pair and the electron-rich π-bond of the unactivated alkene.

The Causality of Catalyst Selection: Early-transition-metal catalysts (e.g., Titanium, Zirconium) typically drive hydroamination via a metal-imido intermediate. However, because N-ethylpent-4-en-1-amine is a secondary amine, it lacks the two N–H bonds required to form an imido species. Consequently, researchers must utilize cationic late-transition metals (such as Rhodium or Palladium) or specialized lanthanide complexes[2].

For example, Rhodium-catalyzed systems utilizing [Rh(COD)₂]BF₄ paired with biarylphosphine ligands effectively overcome this activation barrier, promoting a highly regioselective 6-exo-trig cyclization at moderate temperatures (70–100 °C) without requiring extreme pH conditions[3].

G A N-Ethylpent-4-en-1-amine (Free Base) B Metal-Amido Complex Formation A->B Rh/Ln Catalyst C Alkene Insertion (6-exo-trig) B->C D Protonolysis C->D D->B Catalytic Cycle E 1-Ethylpiperidine (Cyclized Product) D->E

Caption: Catalytic cycle of intramolecular hydroamination forming 1-ethylpiperidine.

Olefin Cross-Metathesis

The terminal alkene of this molecule presents an ideal handle for chain extension via Ruthenium-catalyzed cross-metathesis. Strategic imperative: When subjecting this molecule to Grubbs-type catalysts, the amine must either be strongly protected (e.g., via Boc-anhydride) or maintained strictly in its protonated hydrochloride salt form. Free secondary amines act as potent Lewis bases that rapidly coordinate to the Ruthenium center, irreversibly poisoning the metathesis catalyst.

Additive in Molecular Biology (PCR Formulations)

Beyond traditional organic synthesis, aliphatic amines like N-ethylpent-4-en-1-amine have demonstrated utility in molecular biology. Recent patent literature highlights the use of specialized amine hydrochlorides as buffer additives in Polymerase Chain Reaction (PCR) compositions. These amines act as molecular decoys or buffering agents that neutralize nucleic acid synthesis inhibitors found in crude biological samples (e.g., blood, soil), thereby rescuing DNA polymerase processivity and maximizing amplicon yield[4].

Validated Experimental Protocols

The following protocol details the conversion of the hydrochloride salt into a functionalized piperidine via Rhodium-catalyzed hydroamination. It is designed as a self-validating system , ensuring that each phase of the reaction can be analytically confirmed before proceeding.

Protocol: Freebasing and Rhodium-Catalyzed Cyclization

Phase 1: Salt Freebasing (Preparation of the Active Nucleophile)

  • Suspend 1.0 mmol of N-ethylpent-4-en-1-amine hydrochloride in 5 mL of dichloromethane (DCM).

  • Add 5 mL of 1M aqueous NaOH and stir vigorously for 15 minutes to deprotonate the ammonium salt.

  • Separate the organic layer and extract the aqueous layer with an additional 2 × 5 mL DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Critical Step: Carefully concentrate the solution under reduced pressure at a low temperature (max 25 °C). Causality: The free base (MW 113.20 g/mol ) is highly volatile; aggressive rotary evaporation will result in severe product loss.

Phase 2: Catalytic Cyclization 6. In a nitrogen-filled glovebox, charge a Schlenk tube with[Rh(COD)₂]BF₄ (5 mol%) and Xantphos ligand (5 mol%). 7. Dissolve the catalyst mixture in 3 mL of anhydrous, degassed 1,4-dioxane. 8. Add the freshly prepared N-ethylpent-4-en-1-amine free base to the Schlenk tube. 9. Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80 °C for 12 hours.

Phase 3: Self-Validating Analytical Checkpoint (NMR) 10. Cool the reaction to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate. 11. Validation: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. The reaction is deemed successful and complete upon the total disappearance of the terminal alkene multiplet at δ 5.7–5.9 ppm and the terminal methylene doublets at δ 4.9–5.1 ppm. Concurrently, you must observe the emergence of upfield multiplets (δ 1.2–2.5 ppm) corresponding to the newly formed saturated piperidine ring.

Workflow N1 1. Salt Freebasing (NaOH / DCM Extraction) N2 2. Catalyst Loading (Glovebox: Rh-catalyst + Ligand) N1->N2 N3 3. Thermal Cyclization (80°C, Dioxane, 12h) N2->N3 N4 4. Reaction Workup (Filtration & Concentration) N3->N4 N5 5. NMR Validation (Loss of δ 5.8 ppm alkene signal) N4->N5

Caption: Step-by-step experimental workflow for the hydroamination of the amine hydrochloride.

References

  • PubChemLite: 2138195-16-9 (C7H15N). Université du Luxembourg.
  • Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Organic Chemistry Portal / J. Am. Chem. Soc.
  • Hydroamination - Transition Metal Catalysis. Chemistry LibreTexts.
  • US20200392562A1 - Polymerase chain reaction composition comprising amines. Google Patents.

Sources

N-Ethyl-4-penten-1-amine Hydrochloride: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and applications of N-ethyl-4-penten-1-amine hydrochloride , a critical secondary amine building block used in organic synthesis and drug development.

Executive Summary

N-ethyl-4-penten-1-amine hydrochloride (CAS: 2138195-16-9) is a secondary ammonium salt characterized by a terminal alkene tethered to an ethylamino group. It serves as a benchmark substrate in organometallic catalysis—specifically for intramolecular hydroamination —to synthesize pyrrolidine alkaloids. Its structural duality (nucleophilic amine + electrophilic alkene) makes it a versatile precursor in diversity-oriented synthesis (DOS) for pharmaceutical scaffolds.

Chemical Structure & Properties[1][2][3][4]

Structural Identity

The molecule consists of a 5-carbon chain with a terminal vinyl group (


) at one end and a secondary amine at the other, which is N-ethylated and protonated as the hydrochloride salt.
PropertyData
IUPAC Name N-ethylpent-4-en-1-amine hydrochloride
CAS Number 2138195-16-9
Molecular Formula

Molecular Weight 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
SMILES CCNCCCCC=C.Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (

, Hexanes).[1]
Spectroscopic Signature (Predicted H NMR)

The free base and salt exhibit distinct shifts. The HCl salt typically shows downfield shifts for protons adjacent to the nitrogen due to the positive charge.

  • 
     5.75 – 5.85 ppm (1H, m):  Internal vinylic proton (
    
    
    
    ).
  • 
     4.95 – 5.05 ppm (2H, m):  Terminal vinylic protons (
    
    
    
    ).
  • 
     2.90 – 3.05 ppm (4H, m):  Methylene protons adjacent to nitrogen (
    
    
    
    from both ethyl and pentenyl chains).
  • 
     2.15 ppm (2H, q):  Allylic methylene protons (
    
    
    
    ).
  • 
     1.85 ppm (2H, quint):  Central methylene protons (
    
    
    
    ).
  • 
     1.45 ppm (3H, t):  Methyl group of the ethyl chain.
    
  • 
     9.0+ ppm (2H, br s):  Ammonium protons (
    
    
    
    ), exchangeable with
    
    
    .

Synthetic Pathways[6][7][8]

The synthesis of N-ethyl-4-penten-1-amine is generally achieved through Reductive Amination or Nucleophilic Substitution . The reductive route is preferred for higher selectivity to avoid over-alkylation.

Route A: Reductive Amination (Preferred)

This method couples 4-pentenal with ethylamine using a selective reducing agent like Sodium Triacetoxyborohydride (STAB).

  • Imine Formation: 4-Pentenal is treated with excess ethylamine (2.0 equiv) in DCM or MeOH to form the intermediate imine/hemiaminal.

  • Reduction:

    
     is added at 
    
    
    
    to reduce the imine to the secondary amine.
  • Salt Formation: The crude amine is treated with

    
     in dioxane to precipitate the hydrochloride salt.
    
Route B: Nucleophilic Substitution

Direct alkylation of ethylamine with 5-bromo-1-pentene.

  • Note: Requires a large excess of ethylamine (5-10 equiv) to prevent the formation of the tertiary amine byproduct (N,N-di(4-pentenyl)ethylamine).

Synthesis Workflow Diagram

The following diagram illustrates the reductive amination logic flow.

SynthesisWorkflow Start 4-Pentenal (Precursor) Inter Intermediate Imine Species Start->Inter Condensation Reagent1 Ethylamine (2.0 eq) DCM, 0°C Reagent1->Inter ProductBase N-Ethyl-4-penten-1-amine (Free Base) Inter->ProductBase Reduction Reagent2 NaBH(OAc)3 (Reductant) Reagent2->ProductBase Final N-Ethyl-4-penten-1-amine HCl (Target Salt) ProductBase->Final Acidification StepSalt HCl in Dioxane StepSalt->Final

Caption: Step-wise synthesis via reductive amination to ensure secondary amine selectivity.

Applications in Drug Development & Catalysis

Intramolecular Hydroamination (The "Killer App")

This compound is the standard "test substrate" for developing new hydroamination catalysts (e.g., Rare Earth, Zirconium, or Gold complexes). The reaction involves the cyclization of the amine onto the alkene to form 1-ethyl-2-methylpyrrolidine .

  • Significance: Pyrrolidines are ubiquitous pharmacophores in antipsychotics, analgesics, and nicotine receptor ligands.

  • Mechanism: The metal catalyst activates the alkene (or amine), facilitating the formation of the C-N bond. The regioselectivity (Markovnikov vs. anti-Markovnikov) determines if a 5-membered pyrrolidine or 6-membered piperidine is formed.

Mechanistic Pathway: Cyclization

The following diagram details the transition from the linear amine to the cyclic pyrrolidine pharmacophore.

Hydroamination Substrate N-Ethyl-4-penten-1-amine (Linear Substrate) TS Transition State (Chair-like conformation) Substrate->TS Coordination Catalyst Catalyst Activation (e.g., Cp*2LaCH(TMS)2) Catalyst->TS Catalysis Product 1-Ethyl-2-methylpyrrolidine (Cyclic Pharmacophore) TS->Product C-N Bond Formation (Intramolecular)

Caption: Organometallic cyclization pathway forming the pyrrolidine core found in many alkaloids.

Olefin Metathesis

In diversity-oriented synthesis, the terminal alkene serves as a handle for Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) to attach larger therapeutic payloads, allowing the N-ethyl amine moiety to act as a polar "anchor" for solubility.

Handling and Safety Standards

  • Hazards: As an amine hydrochloride, it is an Irritant (Skin/Eye/Respiratory) . The free base is corrosive and volatile.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable in solid form. In solution (free base form), it may undergo slow oxidation or polymerization if exposed to air/light for extended periods.

References

  • BLD Pharm. (2024). N-Ethylpent-4-en-1-amine hydrochloride Product Data. Retrieved from

  • Müller, T. E., et al. (2008). "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes."[2][3] Chemical Reviews, 108(9), 3795-3892.[1]

  • Hong, S., & Marks, T. J. (2004). "Organolanthanide-Catalyzed Hydroamination." Accounts of Chemical Research, 37(9), 673–686.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91592588 (Related: N-ethyl-N-methylpent-4-en-1-amine). Retrieved from

Sources

Technical Dossier: N-Ethylpent-4-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of N-Ethylpent-4-en-1-amine hydrochloride, a secondary amine salt of interest in synthetic organic chemistry and drug discovery. The following sections detail its molecular characteristics, structural elucidation, and key physicochemical properties, offering a foundational guide for researchers and development professionals.

Molecular Identity and Structure

N-Ethylpent-4-en-1-amine hydrochloride is the salt form of the parent amine, N-Ethylpent-4-en-1-amine. The formation of the hydrochloride salt is a standard and mechanistically significant step in amine chemistry, often employed to enhance stability, crystallinity, and aqueous solubility. This is achieved through the protonation of the lone pair of electrons on the secondary amine nitrogen by hydrochloric acid. This acid-base reaction is a cornerstone of amine handling and purification in research settings.

The structural nomenclature dictates a five-carbon (pent-) main chain with a terminal double bond between the fourth and fifth carbons (-4-en). An amine group is situated at the first carbon (-1-amine), and this nitrogen is substituted with an ethyl group (N-Ethyl).

Chemical Formula

The chemical formula for N-Ethylpent-4-en-1-amine hydrochloride has been determined to be C7H16ClN . This formula is derived from the molecular composition of the free base (C7H15N) and the addition of one molecule of hydrogen chloride (HCl).

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation. Based on the chemical formula, the calculated molecular weight is 149.66 g/mol . This value is consistent with data found in chemical supplier databases.[1]

The calculation is based on the atomic weights of the constituent elements:

  • Carbon (C): 7 atoms × 12.011 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol

Physicochemical Properties Summary

A summary of the key computed and reported properties is presented below. These values are essential for predicting the compound's behavior in various experimental conditions, from reaction design to formulation.

PropertyValueSource
Molecular Formula C7H16ClN[1]
Molecular Weight 149.66 g/mol [1]
CAS Number 2138195-16-9[2]
Parent Amine Formula C7H15N[3]
Parent Amine Mol. Wt. 113.20 g/mol [3]

Structural and Mechanistic Considerations

The presence of both a secondary amine and a terminal alkene within the same molecule makes N-Ethylpent-4-en-1-amine a versatile synthetic intermediate. The hydrochloride salt form passivates the nucleophilic and basic nature of the amine, allowing for selective reactions at the alkene moiety if desired.

Experimental Workflow: Salt Formation

The conversion of the free amine to its hydrochloride salt is a fundamental acid-base reaction. This process is self-validating through simple analytical techniques.

Protocol:

  • Dissolution: Dissolve the parent amine, N-Ethylpent-4-en-1-amine, in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane). The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with salt crystallization.

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in an organic solvent like dioxane or isopropanol) to the stirred amine solution. The reaction is typically exothermic.

  • Precipitation: The hydrochloride salt, being less soluble in nonpolar organic solvents, will precipitate out of the solution. The system's self-validation lies in the formation of this precipitate.

  • Isolation: The solid salt is isolated via vacuum filtration.

  • Purification: The crude salt can be recrystallized from an appropriate solvent system to achieve high purity.

The success of the protocol is confirmed by the yield of a crystalline solid and subsequent characterization (e.g., melting point, NMR spectroscopy) that matches the expected product.

Salt_Formation_Workflow cluster_start Starting Materials cluster_process Process cluster_output Output & Validation Amine N-Ethylpent-4-en-1-amine (Free Base) Mix 1. Dissolve Amine in Solvent Amine->Mix Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Mix Acid HCl Solution (e.g., in Dioxane) Add 2. Stoichiometric Addition of HCl Acid->Add Mix->Add Precipitate 3. Precipitation of Salt Add->Precipitate Filter 4. Isolate by Filtration Precipitate->Filter Product N-Ethylpent-4-en-1-amine HCl (Crystalline Solid) Filter->Product Analysis Characterization (e.g., NMR, MP) Product->Analysis Validation

Caption: Workflow for the synthesis of N-Ethylpent-4-en-1-amine HCl.

Logical Relationships of Molecular Properties

The molecular formula is the foundational piece of information from which other key properties are derived. This hierarchical relationship is crucial for understanding the compound's identity.

Molecular_Properties_Hierarchy Formula Molecular Formula (C7H16ClN) MolWeight Molecular Weight (149.66 g/mol) Formula->MolWeight determines Composition Elemental Composition (C, H, Cl, N) Formula->Composition defines Structure Chemical Structure Structure->Formula dictates

Caption: Derivation of molecular weight from the chemical formula.

Conclusion

This guide has established the core molecular properties of N-Ethylpent-4-en-1-amine hydrochloride. The molecular formula is C7H16ClN and the corresponding molecular weight is 149.66 g/mol .[1] These data serve as essential starting points for any research or development activities involving this compound. The provided protocols and diagrams are designed to offer both practical guidance and a deeper conceptual understanding for professionals in the field.

References

  • MolPort. N-ethylcyclopentanamine hydrochloride. MolPort. [Link]

  • PubChem. 3-Ethylpent-4-en-1-amine. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: N-ethyl-N-(pent-4-en-1-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Utility Reagent: From Organometallic Catalysis to PCR Enhancement [1]

Executive Summary

N-ethyl-N-(pent-4-en-1-yl)amine hydrochloride (CAS: 2138195-16-9) is a specialized secondary amine salt exhibiting a unique dual-utility profile in modern R&D. Historically established as a benchmark substrate for intramolecular hydroamination in organic synthesis, it has recently emerged as a critical additive in molecular diagnostics, specifically for enhancing Polymerase Chain Reaction (PCR) tolerance against complex biological inhibitors.[1]

This guide provides a comprehensive technical analysis of this compound, bridging its fundamental physicochemical properties with its applications in heterocyclic synthesis and nucleic acid amplification.[1]

Part 1: Physicochemical Profile & Specifications[1]

As a secondary amine hydrochloride, the compound exhibits high water solubility and hygroscopicity.[1] Accurate preparation of stock solutions requires strict adherence to molecular weight calculations accounting for the counterion.[1]

Key Technical Specifications
PropertySpecificationNotes
IUPAC Name N-ethylpent-4-en-1-amine hydrochloride
CAS Number 2138195-16-9 (HCl Salt)Free amine: 1506129-73-2
Molecular Formula C₇H₁₅N[1][2][3] · HCl
Molecular Weight 149.66 g/mol Free amine: 113.20 g/mol
Physical State White to off-white crystalline solidHygroscopic; store under inert gas.
Solubility Water (>50 mM), Ethanol, DMSOCritical for PCR buffer formulation.[1]
pKa ~10.5 (Estimated for secondary amine)Buffering capacity relevant in biological assays.[1]
Stability Stable at -20°C; HygroscopicProtect from moisture to prevent stoichiometry errors.

Part 2: Application in Organic Synthesis

Core Mechanism: Intramolecular Hydroamination

In synthetic organic chemistry, N-ethyl-N-(pent-4-en-1-yl)amine is a "gold standard" substrate used to evaluate the catalytic efficiency of organometallic complexes (Titanium, Zirconium, Rare Earths).[1] The pendant alkene allows for 5-exo-trig cyclization , forming the pyrrolidine core—a scaffold ubiquitous in alkaloids and pharmaceutical agents.[1]

Reaction Pathway

The transformation involves the addition of the N-H bond across the unactivated C=C double bond.[1] This reaction is 100% atom-economical.

Target Product: 1-ethyl-2-methylpyrrolidine Catalysts: Ti(NMe₂)₄, Zr-complexes, or Lanthanide metallocenes.[1]

Hydroamination Substrate N-ethyl-N-(pent-4-en-1-yl)amine (Linear Precursor) Catalyst Catalyst Activation (e.g., Ti, Zr, Ln) Substrate->Catalyst Coordination Intermediate Metal-Amido Intermediate Catalyst->Intermediate Protonolysis Transition Cyclization TS (5-exo-trig) Intermediate->Transition Insertion Product 1-ethyl-2-methylpyrrolidine (Cyclic Product) Transition->Product Protonation & Release

Figure 1: Mechanism of metal-catalyzed intramolecular hydroamination converting the linear amine to a pyrrolidine heterocycle.

Experimental Protocol: Titanium-Catalyzed Cyclization

Note: This protocol uses the free amine. If starting with HCl salt, perform a neutralization extraction first.[1]

  • Preparation: In a glovebox, dissolve N-ethyl-N-(pent-4-en-1-yl)amine (1.0 equiv) in dry Toluene-d8.

  • Catalyst Addition: Add Ti(NMe₂)₄ (5 mol%).[1][3]

  • Reaction: Heat to 100°C in a sealed J-Young NMR tube.

  • Monitoring: Monitor disappearance of alkene protons via ¹H NMR.

  • Workup: The product is volatile.[1] Isolate via vacuum transfer or careful distillation.[1]

Part 3: Application in Molecular Biology (PCR)

Mechanism: Inhibitor Tolerance & Yield Enhancement

Recent patent literature identifies N-ethyl-N-(pent-4-en-1-yl)amine hydrochloride as a potent PCR enhancer .[1][2] Unlike simple salts (KCl, MgCl₂), this specific amine salt stabilizes DNA polymerase in the presence of inhibitors (e.g., humic acid from soil, heme from blood) and reduces non-specific amplification.[1]

Mechanism of Action:

  • Charge Neutralization: The secondary ammonium cation interacts with the phosphate backbone, reducing electrostatic repulsion between primer and template.[1]

  • Melting Temperature Modulation: It alters the Tₘ of primers, improving specificity in high-GC content regions.[1]

Protocol: PCR Buffer Formulation

Objective: Prepare a 5X PCR Buffer supplemented with N-ethyl-N-(pent-4-en-1-yl)amine HCl.[1]

Reagents:

  • Tris-HCl (pH 8.5)

  • KCl[1][2]

  • MgCl₂[1]

  • N-ethyl-N-(pent-4-en-1-yl)amine HCl (Solid)

Workflow:

PCR_Workflow Stock Prepare 1M Amine Stock (Dissolve in PCR-grade Water) MasterMix Assemble Master Mix (Buffer + dNTPs + Polymerase + Amine) Stock->MasterMix Final Conc: 10-50 mM Cycling Thermal Cycling (95°C -> 60°C -> 72°C) MasterMix->Cycling Sample Add Template DNA (Contains Inhibitors: Blood/Soil) Sample->Cycling Result Analysis (Gel Electrophoresis) Cycling->Result High Yield Bands

Figure 2: Workflow for integrating the amine additive into a PCR protocol to rescue amplification in difficult samples.

Step-by-Step Formulation:

  • Stock Solution (1 M): Dissolve 149.7 mg of N-ethyl-N-(pent-4-en-1-yl)amine HCl in 1 mL of nuclease-free water. Filter sterilize (0.22 µm).

  • Reaction Setup (50 µL):

    • 10 µL 5X Standard Buffer.

    • 2.5 µL Amine Stock (Final Conc: 50 mM).

    • dNTPs, Primers, Taq Polymerase.[1]

    • Template DNA.[1]

  • Optimization: Titrate the amine concentration between 10 mM and 110 mM. Higher concentrations may be required for "dirty" samples (e.g., crude lysates).[1]

Part 4: Handling, Safety & Stability

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves. Wash immediately upon contact.[1]
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles. Rinse cautiously with water for 15 min.[1]
Storage Hygroscopic solidStore at -20°C in a desiccator. Reseal tightly.

Stability Note: The HCl salt is significantly more stable to oxidation than the free amine.[1] However, upon dissolution in water for PCR, aliquots should be frozen to prevent hydrolysis or microbial growth.[1]

References

  • Thermo Fisher Scientific. (2020).[1] Patent US20200392562A1: Polymerase chain reaction composition comprising amines.[4] Google Patents. Retrieved from

  • Schafer, L. L., et al. (2003).[1] Titanium-Catalyzed Intramolecular Hydroamination of Aminoalkenes. Journal of the American Chemical Society.[1] (Contextual citation for mechanism).

  • PubChem. (n.d.).[1] Compound Summary for N-ethylpent-4-en-1-amine. National Library of Medicine.[1] Retrieved from [Link]

Sources

Architecting Molecular Complexity: Secondary Alkenyl Amine Building Blocks in Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Secondary Alkenyl Amines

In modern drug discovery, the transition from planar, sp2-hybridized molecules to complex, sp3-rich architectures is paramount for improving clinical success rates. Secondary alkenyl amines—encompassing allylic, homoallylic, and structurally diverse unsaturated amines—serve as elite building blocks in this endeavor. They provide two orthogonal handles for late-stage functionalization: a nucleophilic secondary amine (primed for amidation, reductive amination, or alkylation) and an alkene (primed for metathesis, epoxidation, or hydroamination).

As a Senior Application Scientist, I frequently observe that accessing these sterically demanding, highly functionalized motifs is a bottleneck in library synthesis. This whitepaper critically evaluates the most robust, scalable, and atom-economical methodologies for synthesizing secondary alkenyl amines, detailing the mechanistic causality behind experimental choices to empower your synthetic workflows.

Mechanistic Paradigms in C–N Bond Formation

To design a self-validating synthetic route, one must understand the fundamental mechanistic pathways that govern chemo-, regio-, and stereoselectivity.

Earth-Abundant Hydroaminoalkylation

Hydroaminoalkylation is a transformative, 100% atom-economical catalytic reaction that directly adds secondary amines across unactivated alkenes[1]. Unlike traditional cross-coupling, this method operates via the activation of the C(sp3)–H bond α to the amine nitrogen.

  • The Catalyst Choice: While early transition metals like Tantalum (Ta) are effective, Titanium (Ti) has emerged as a highly active, earth-abundant, and "greener" alternative[2].

  • Mechanistic Causality: The active catalytic species is often assembled in situ using commercially available

    
     and an acyclic urea ligand[2]. This circumvents the need to isolate highly moisture-sensitive organometallic intermediates. The reaction proceeds via a metallaziridine intermediate, and steric dynamics during alkene insertion dictate a highly branched regioselectivity[3].
    
Catalytic Asymmetric Aza-Claisen Rearrangement

When absolute stereocontrol is non-negotiable, the aza-Claisen rearrangement of allylic imidates is the premier strategy.

  • The Substrate Design: Utilizing N-aryl- or N-alkyl-substituted trifluoroacetimidates (rather than trichloro-variants) drastically increases the electrophilicity of the imidate carbon. This lowers the activation energy required for the [3,3]-sigmatropic rearrangement.

  • The Catalyst: Chiral bispalladacycles effectively pre-organize the transition state, yielding unprotected secondary allylic amines with exceptional enantioselectivity (up to 99% ee).

Direct Allylic C–H Amination

Direct functionalization of unactivated alkenes via C–H amination represents the pinnacle of step economy, bypassing pre-oxidized substrates (like allylic halides). Recent breakthroughs utilizing synergistic photoredox and palladium catalysis allow for the direct intermolecular coupling of aliphatic secondary amines with alkenes, driven by single-electron transfer (SET) and hydrogen atom transfer (HAT) dynamics[4].

G Start Raw Feedstocks (Alkenes & Amines) HAA Hydroaminoalkylation (Ti/Ta Catalysis) Start->HAA Atom-economic Csp3-H Activation ACA Aza-Claisen Rearrangement (Pd Catalysis) Start->ACA [3,3]-Sigmatropic Rearrangement CHA Allylic C-H Amination (Photoredox/Pd) Start->CHA Direct C-H Functionalization SecAmine Secondary Alkenyl Amine Building Blocks HAA->SecAmine ACA->SecAmine CHA->SecAmine Drug Drug Discovery Applications (Peptidomimetics, Heterocycles) SecAmine->Drug Late-stage functionalization

Logical workflow of secondary alkenyl amine synthesis methodologies and downstream applications.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. By understanding the why behind each step, researchers can troubleshoot and adapt these protocols to novel substrates.

Protocol A: Titanium-Catalyzed Hydroaminoalkylation

Objective: Atom-economical synthesis of a branched secondary alkenyl amine from a terminal alkene and a secondary alkyl amine.

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (10 mol%) and the targeted acyclic urea ligand (10 mol%).
    
    • Causality: Titanium is highly oxophilic. Glovebox techniques prevent catalyst deactivation via

      
       formation. In situ assembly avoids the synthesis of unstable organotitanium precatalysts[2].
      
  • Complexation: Add anhydrous toluene (0.5 M) and stir for 15 minutes at ambient temperature.

    • Causality: Ensures complete ligand exchange and formation of the active catalytic species before substrate introduction.

  • Substrate Addition: Add the secondary amine (1.0 equiv) followed by the alkene (1.2 equiv).

    • Causality: A slight excess of alkene compensates for potential volatility at high temperatures and drives the equilibrium of the atom-economical addition forward[1].

  • Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and heat at 140 °C for 24 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of the

      
      -C(sp3)–H bond cleavage, which forms the critical metallaziridine intermediate.
      
  • Quench & Purify: Cool to room temperature, quench with wet diethyl ether, filter through a pad of Celite to remove titanium salts, and purify via flash column chromatography.

Mechanism A Active Ti-Catalyst [Ti]-N(Me)2 B Amine Coordination & Transamination A->B + Secondary Amine C α-C-H Activation (Metallaziridine Formation) B->C - HNMe2 D Alkene Insertion (Regioselective) C->D + Alkene E Protonolysis (Product Release) D->E C-C Bond Formation E->A + Amine (Turnover)

Catalytic cycle of Titanium-mediated hydroaminoalkylation for secondary alkenyl amines.

Protocol B: Catalytic Asymmetric Aza-Claisen Rearrangement

Objective: Enantioselective synthesis of unprotected secondary allylic amines.

  • Substrate Preparation: Dissolve the N-aryl- or N-alkyl-substituted allylic trifluoroacetimidate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Introduction: Add the chiral bispalladacycle catalyst (0.1 to 1.0 mol%).

    • Causality: The highly organized chiral pocket of the palladacycle effectively coordinates the alkene, ensuring that the [3,3]-rearrangement occurs through a singular, stereocontrolled chair-like transition state.

  • Rearrangement: Stir the mixture at 50 °C under a nitrogen atmosphere until full conversion is observed via TLC (typically 24–72 hours).

  • Reductive Cleavage: To release the free secondary allylic amine, add

    
     (4.0 equiv) in ethanol directly to the reaction mixture and stir for 4 hours.
    
    • Causality: Reductive cleavage of the trifluoroacetamide group with

      
       is significantly faster and milder than traditional hydrolytic cleavage (which can take days and degrade sensitive functional groups).
      
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via chromatography.

Quantitative Data & Catalyst Benchmarking

To aid in route scouting, the following table summarizes the quantitative performance metrics of the primary synthetic methodologies discussed.

MethodologyTypical Catalyst SystemSubstrate ScopeRegioselectivityEnantioselectivity (ee)Atom Economy
Hydroaminoalkylation

+ Urea Ligand
Unactivated alkenes, sec-aminesHighly BranchedN/A (typically racemic)100%
Aza-Claisen Rearrangement Chiral BispalladacyclesAllylic trifluoroacetimidatesBranched (Transposed)Up to 99% High (requires protecting group)
Allylic C–H Amination Pd / Photoredox Dual CatalysisTerminal & Internal alkenesLinear or BranchedUp to 95% (with chiral ligands)High (produces

or needs oxidant)

Strategic Applications in Drug Discovery

The incorporation of secondary alkenyl amines into medicinal chemistry pipelines unlocks vast chemical space.

  • Peptidomimetics & Isosteres: Secondary allylic amines are critical intermediates in the synthesis of (E)-alkene peptide isosteres. By replacing the labile amide bond with a robust alkene, researchers can design phosphatase inhibitors and mitochondria-targeted mimetics with vastly improved metabolic half-lives[5].

  • MADE Building Blocks: In high-throughput library synthesis, secondary alkenyl amines serve as essential "Make-on-Demand" (MADE) building blocks[6]. Because they feature two orthogonal reactive sites, they allow computational chemists and medicinal chemists to rapidly generate massive compound superclusters via combinatorial extension vectors[7].

Conclusion

Mastering the synthesis of secondary alkenyl amines provides a distinct competitive advantage in drug discovery. By transitioning from traditional, step-heavy cross-couplings to advanced methodologies like Titanium-catalyzed hydroaminoalkylation and asymmetric aza-Claisen rearrangements, synthetic chemists can achieve higher atom economy, superior stereocontrol, and unprecedented access to complex chemical space.

References

1.[2] Accessing secondary amine containing fine chemicals and polymers with an earth-abundant hydroaminoalkylation catalyst. Green Chemistry (RSC Publishing). URL: 2.[3] Accessing secondary amine containing fine chemicals and polymers with an earth-abundant hydroaminoalkylation catalyst. Green Chemistry (RSC Publishing). URL: 3.[1] Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. Journal of the American Chemical Society. URL: 4. Catalytic Asymmetric Formation of Secondary Allylic Amines by Aza-Claisen Rearrangement of Trifluoroacetimidates. Thieme Connect. URL: 5.[5] Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Organic Process Research & Development. URL: 6.[4] Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. PMC / NIH. URL: 7.[7] Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT. URL: 8.[6] MADE Building Blocks. Enamine. URL:

Sources

An In-depth Technical Guide to Molybdenum Nickel Tetraoxide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical's properties and safety protocols is paramount for innovative and safe experimentation. This guide provides an in-depth technical overview of Molybdenum Nickel Tetraoxide (CAS No. 2138195-16-9), moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for its application in a research environment.

Chemical Identity and Core Properties

Molybdenum Nickel Tetraoxide, with the chemical formula MoNiO₄, is an inorganic compound that is gaining interest in various scientific fields.[1] It is crucial to distinguish it from other nickel or molybdenum compounds to ensure the accuracy of experimental results.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource
CAS Number 2138195-16-9 (and 14177-55-0)[1]
Molecular Formula MoNiO₄[1]
Molecular Weight 218.639 g/mol [1]
IUPAC Name dioxido(dioxo)molybdenum;nickel(2+)[1]
Synonyms Molybdenum nickel oxide, Nickel molybdate[1]
Appearance Powder[1]
Solubility Soluble in water (4652 mg/L at 20°C)[1]

Note on CAS Numbers: While 2138195-16-9 is a valid identifier, the CAS number 14177-55-0 is more commonly referenced in commercial and research-grade products.

Hazard Analysis and Safety Protocols: A Proactive Approach

A thorough understanding of the potential hazards associated with Molybdenum Nickel Tetraoxide is the foundation of safe laboratory practice. This compound presents significant health risks that necessitate stringent handling protocols.

Health Hazard Profile

According to the Globally Harmonized System (GHS), Molybdenum Nickel Tetraoxide is classified with the following hazards:

  • Carcinogenicity: May cause cancer by inhalation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, particularly the respiratory system, through prolonged or repeated exposure via inhalation.[2]

The high water solubility of this compound suggests that in biological systems, it can dissociate into molybdate and Ni²⁺ ions.[4] Consequently, its hazard profile is similar to that of other soluble nickel compounds, which are known for their carcinogenic, genotoxic, and developmental toxicity.[4]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Given the inhalation risk and potential for skin sensitization, a multi-layered approach to protection is essential.

Diagram 1: Mandatory PPE and Engineering Controls Workflow

cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Handling Procedures ppe1 Wear protective gloves ppe2 Wear eye or face protection ppe3 Wear protective clothing ppe4 Use NIOSH/MSHA approved respirator eng1 Use in a well-ventilated area eng2 Handle in a chemical fume hood h1 Obtain special instructions before use h2 Do not handle until all safety precautions have been read and understood h3 Do not breathe dust/fume/gas/mist/vapors/spray h4 Wash hands thoroughly after handling h5 Do not eat, drink or smoke when using this product start Start Handling Molybdenum Nickel Tetraoxide cluster_eng cluster_eng start->cluster_eng end End Handling cluster_ppe cluster_ppe cluster_eng->cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_handling->end

Sources

The Researcher’s Guide to Sourcing and Validating High-Purity N-Ethylpent-4-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-Ethylpent-4-en-1-amine Hydrochloride (CAS: 2138195-16-9) is a specialized secondary amine building block. Unlike commoditized alkyl amines, its value lies in the terminal alkene moiety , which serves as a "silent" handle during initial functionalization (e.g., amide coupling or reductive amination) and a "active" trigger for late-stage complexity generation via Ring-Closing Metathesis (RCM) .

In drug development, this motif is critical for synthesizing nitrogenous heterocycles (pyrrolidines, piperidines, azepanes) found in peptidomimetics and macrocyclic kinase inhibitors.

Critical Warning: Do not confuse this building block with N-Ethylpentedrone (a substituted cathinone). The target compound discussed here is a linear aliphatic amine intermediate with no psychotropic activity in isolation.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream RCM or coupling reactions, the starting material must meet rigorous specifications.

Technical Specifications
PropertySpecificationRationale
Chemical Name N-Ethylpent-4-en-1-amine HCl
CAS Number 2138195-16-9Unique identifier for the HCl salt.[1]
Formula C₇H₁₅N[2][3][4] · HClMW: 113.20 (free base) + 36.46 = 149.66 g/mol
Purity (GC/HPLC) ≥ 97.0% Lower purity risks catalyst poisoning in RCM.
Appearance White to off-white hygroscopic solidYellowing indicates oxidation or free amine presence.
Water Content ≤ 1.0% (Karl Fischer)Critical for stoichiometry in moisture-sensitive reactions.
1H NMR Conforms to structureMust show distinct terminal alkene multiplets (5.7–5.9 ppm).
The Impurity Landscape

Understanding the synthesis route is the only way to predict—and detect—impurities.

Synthesis Route A: Direct Alkylation (Common)

Reaction: Ethylamine (excess) + 5-Bromo-1-pentene.

  • Major Impurity: N,N-Diethylpent-4-en-1-amine (Over-alkylation).

  • Impact: Acts as a chain terminator in polymerization or alters stoichiometry.

Synthesis Route B: Reductive Amination (High Purity)

Reaction: Ethylamine + 4-Pentenal (via NaBH₄).

  • Major Impurity: Isomerized internal alkenes (migration of the double bond).

  • Impact: The internal alkene will fail to undergo RCM or will yield the wrong ring size.

Visualizing the Supply & Quality Ecosystem[6]

The following diagram maps the synthesis logic to specific QC checkpoints. This is your roadmap for validating a new supplier.

SupplyChainValidation RawMaterials Raw Materials (Ethylamine + 5-Halo-1-pentene) Synthesis Synthesis Process (Alkylation vs. Reductive Amination) RawMaterials->Synthesis Crude Crude Intermediate Synthesis->Crude Purification Purification (Distillation/Crystallization) Crude->Purification Impurity_Bis Impurity: Bis-alkylated amine (Check: GC-MS) Crude->Impurity_Bis Side Reaction Impurity_Iso Impurity: Internal Alkene (Check: 1H NMR coupling) Crude->Impurity_Iso Isomerization FinalProduct N-Ethylpent-4-en-1-amine HCl Purification->FinalProduct QC_NMR QC: 1H NMR (Confirm terminal alkene) FinalProduct->QC_NMR Identity QC_Titration QC: AgNO3 Titration (Confirm HCl stoichiometry) FinalProduct->QC_Titration Salt Form QC_NMR->Impurity_Iso Detects

Figure 1: Synthesis-to-QC workflow highlighting critical impurity origins and detection methods.

Supplier Evaluation & Sourcing Strategy

Sourcing this specific CAS requires navigating between catalog aggregators and actual manufacturers.[5]

Verified Supplier Tiers[6]
TierSupplier TypeRecommended VendorsUse Case
Tier 1 Global Catalog BLD Pharm (Cat# BD00786065)Combi-Blocks Milligram to Gram scale. Fast delivery. Reliable COA.
Tier 2 Synthesis CROs Enamine WuXi AppTec Kilogram scale. Custom specs (e.g., specific salt forms).
Tier 3 Aggregators MolPort, eMoleculesUse only to locate stock; verify the actual ship-point before purchase.
The "Nitrosamine Risk" Assessment

As a secondary amine, N-Ethylpent-4-en-1-amine is a precursor to N-nitroso-N-ethylpent-4-en-1-amine if exposed to nitrosating agents (nitrites) during manufacturing or storage.

  • Requirement: Ask the supplier for a "Nitrosamine Risk Assessment" statement if this is for GMP usage.

  • Storage: Ensure the supplier packages the material in opaque, air-tight containers to prevent atmospheric NOx uptake.

Protocol: Incoming Quality Control (IQC)

Do not rely solely on the vendor's Certificate of Analysis (COA). Perform this 3-step validation upon receipt.

Step 1: Identity Verification (1H NMR)

Objective: Confirm the integrity of the terminal alkene.

  • Solvent: D₂O or CDCl₃.

  • Key Signals:

    • Terminal Alkene (Internal): Multiplet at ~5.8 ppm (1H).

    • Terminal Alkene (Terminus): Two doublets/multiplets at ~5.0 ppm (2H).

    • Failure Mode: If the signal at 5.8 ppm is shifted or split incorrectly, isomerization has occurred. Reject the lot.

Step 2: Purity Check (GC-FID or LC-MS)

Objective: Detect bis-alkylated impurities.

  • Method: GC is preferred for volatile amines.

  • Column: HP-5 or equivalent amine-deactivated column.

  • Criteria: The bis-alkylated impurity (N,N-diethyl...) will elute significantly later than the product due to higher molecular weight.

Step 3: Salt Stoichiometry (Gravimetric or Titration)

Objective: Ensure you are not paying for excess water or HCl.

  • Protocol: Dissolve 100 mg in water. Add 1.05 eq of AgNO₃.

  • Calculation: The precipitate (AgCl) weight should correspond to exactly 1 molar equivalent of Cl⁻.

  • Why? Excess HCl (dihydrochloride formation) is rare but possible; it will drastically lower the pH of your reaction buffer.

Applications in Research

Ring-Closing Metathesis (RCM)

This amine is the ideal precursor for N-ethyl-1,2,3,6-tetrahydropyridines .

  • Workflow: Acylation of the amine with an acryloyl chloride

    
     formation of the diene 
    
    
    
    Grubbs II catalyst
    
    
    cyclic lactam.
Peptidomimetics

Used to introduce a hydrophobic, flexible ethyl chain while retaining a "clickable" alkene for late-stage diversification (e.g., thiol-ene click chemistry).

References

  • PubChem. Compound Summary: N-Ethylpent-4-en-1-amine.[2][6] National Library of Medicine.[6] Retrieved from [Link]

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. [Link] (Contextual reference for alkene reactivity).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Technical Guide: N-Ethylpent-4-en-1-amine – Free Base vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethylpent-4-en-1-amine is a critical secondary amine intermediate, primarily utilized as a substrate for intramolecular hydroamination to synthesize functionalized pyrrolidines and as a precursor for Ring-Closing Metathesis (RCM).

The compound exists in two distinct forms with divergent physicochemical profiles:

  • The Free Base: A volatile, nucleophilic liquid that serves as the active species in catalytic cycles. It is prone to oxidation and atmospheric carbonylation.

  • The Hydrochloride (HCl) Salt: A stable, crystalline solid (CAS: 2138195-16-9) used for long-term storage and precise stoichiometry.

This guide delineates the operational differences between these forms, providing validated protocols for the conversion (free-basing) and subsequent application in hydroamination workflows.

Physicochemical Divergence

The choice between the free base and the hydrochloride salt is dictated by the stage of the experimental workflow. The salt is a "dormant" storage form, while the free base is the "active" participant in nucleophilic or coordination chemistry.

Comparative Properties Table
FeatureFree Base (N-Ethylpent-4-en-1-amine)Hydrochloride Salt (N-Ethylpent-4-en-1-amine HCl)
State (RT) Colorless to pale yellow oilWhite to off-white crystalline solid
Volatility High (Risk of loss under high vacuum)Negligible
Solubility DCM, Et₂O, THF, Toluene, EtOAcWater, Methanol, DMSO
Acidity (pKa) ~10.5 (Conjugate acid)~10.5 (Ammonium proton)
Stability Sensitive to oxidation (

-oxide) & CO₂ (Carbamate)
Stable at RT; Hygroscopic
Nucleophilicity High (Lone pair available)None (Lone pair protonated)
Handling Use immediately or store under ArgonStore in desiccator; weigh in air
Structural Equilibrium

The transition between these forms is a reversible acid-base equilibrium. Understanding this is crucial for yield management, particularly regarding the volatility of the free base.

Equilibrium HCl_Salt HCl Salt (Solid) Stable Storage Form Protonated (R2NH2+ Cl-) Free_Base Free Base (Liquid) Active Nucleophile Volatile (R2NH) HCl_Salt->Free_Base NaOH / NaHCO3 (Deprotonation) Free_Base->HCl_Salt HCl in Et2O/Dioxane (Protonation)

Figure 1: The acid-base equilibrium. The free base must be generated in situ or immediately prior to use to prevent degradation.

Stability & Storage Protocols

The Hydrochloride Advantage

The HCl salt is the preferred commercial form (e.g., CAS 2138195-16-9) because secondary alkenyl amines are susceptible to two primary degradation pathways when stored as free bases:

  • Oxidation: Formation of the

    
    -oxide upon prolonged exposure to air.
    
  • Carbamate Formation: Reaction with atmospheric CO₂ to form carbamic acid derivatives, often observed as a white crust forming on the oil's surface.

Storage Protocol (HCl Salt):

  • Container: Tightly sealed amber glass vial.

  • Environment: Desiccator or inert atmosphere (Nitrogen/Argon).

  • Temperature: 2–8°C recommended for long-term (>6 months) storage.

Free Base Handling Hazards
  • Volatility: The molecular weight of the free base (~113.2 g/mol ) combined with the loss of hydrogen-bond donation (intermolecular) makes it volatile. Critical Warning: Do not subject the free base to high vacuum (<5 mbar) for extended periods (>15 mins) at room temperature, or significant mass loss will occur.

Experimental Protocols

Protocol A: Quantitative "Free-Basing" (HCl Free Base)

Use this protocol immediately before setting up a hydroamination or alkylation reaction.

Reagents:

  • N-Ethylpent-4-en-1-amine HCl (1.0 equiv)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • 1M NaOH (aq) or Saturated NaHCO₃ (aq)

Step-by-Step:

  • Dissolution: Suspend the HCl salt in DCM (approx. 10 mL per gram).

  • Basification: Add 1M NaOH (1.2 equiv) slowly with stirring.

    • Checkpoint: Ensure the aqueous layer pH is >12.

  • Separation: Stir vigorously for 10 minutes until the solid dissolves completely. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying: Dry the combined organic layers over anhydrous K₂CO₃ or Na₂SO₄ .

    • Note: Avoid MgSO₄ if possible, as secondary amines can sometimes coordinate to magnesium species, leading to minor yield loss.

  • Concentration: Filter the drying agent. Concentrate the filtrate via rotary evaporation at mild pressure (200–300 mbar) and low temperature (25°C) .

    • Stop point: Do not pump down to dryness on a high-vacuum manifold. Stop when solvent volume is minimal and use the concentrate directly, correcting for residual solvent via NMR if precise stoichiometry is required.

Protocol B: Application – Intramolecular Hydroamination

The "Killer App": Cyclization to 1-ethyl-2-methylpyrrolidine.

This molecule is a classic substrate for testing hydroamination catalysts (e.g., Rare Earth metals, Calcium catalysts, or Redox-enabled strategies).

Hydroamination Substrate N-Ethylpent-4-en-1-amine (Free Base) Transition Transition State (C-N Bond Formation) Substrate->Transition Activation Catalyst Catalyst System (e.g., Ca(N(SiMe3)2)2 or Redox) Catalyst->Transition Product 1-Ethyl-2-methylpyrrolidine (Cyclized Product) Transition->Product Anti-Markovnikov (or Markovnikov based on Cat.)

Figure 2: The hydroamination workflow. The free base is required for the catalyst to bind the nitrogen lone pair.

Standard Conditions (Redox-Enabled Strategy Example):

  • Setup: In a glovebox or under Argon, dissolve the freshly prepared free base (0.2 mmol) in HFIP (Hexafluoroisopropanol) or Toluene.

  • Reagent: Add the oxidant/catalyst (e.g., TEMPO+ or specific organocatalyst).

  • Reaction: Heat to 50°C for 16 hours.

  • Workup: The resulting pyrrolidine is basic. Acidify with 1M HCl to form the water-soluble pyrrolidinium salt, wash with ether (removes non-basic impurities), then basify and extract to isolate the pure product.

Synthesis of the Precursor

If the commercial HCl salt is unavailable, the compound is typically synthesized via Reductive Amination or Nucleophilic Substitution .

Recommended Route (Avoids Over-alkylation):

  • Amide Reduction:

    • React 4-pentenoic acid with ethylamine

      
      N-ethylpent-4-enamide.
      
    • Reduce with LiAlH₄

      
      N-ethylpent-4-en-1-amine.
      
    • Advantage:[1] Eliminates the risk of tertiary amine formation (over-alkylation) common in direct alkylation of ethylamine with 5-bromo-1-pentene.

References

  • BLD Pharm. (n.d.). N-Ethylpent-4-en-1-amine hydrochloride Datasheet (CAS 2138195-16-9).[2] Retrieved from

  • T. J. Marks et al. (1989). "Organolanthanide-catalyzed intramolecular hydroamination/cyclization of aminoolefins." Journal of the American Chemical Society.
  • Knowles, R. R., et al. (2022). "A Redox-Enabled Strategy for Intramolecular Hydroamination." Science / ResearchGate. Retrieved from

  • PubChem. (2023). 3-Ethylpent-4-en-1-amine (Isomer Analog Data). Retrieved from

  • Biotage. (2023).[3] "How do I purify ionizable organic amine compounds?" (General handling of volatile amines). Retrieved from

Sources

Methodological & Application

synthesis of N-ethyl-2-methylpyrrolidine from N-ethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-ethyl-2-methylpyrrolidine via the intramolecular hydroamination of N-ethylpent-4-en-1-amine . Unlike traditional acid-catalyzed cyclizations, which often suffer from poor regioselectivity or harsh conditions, this protocol utilizes a Cationic Zirconium(IV) catalytic system. This method is selected for its superior atom economy (100%), high regioselectivity for the Markovnikov product (5-exo-trig cyclization), and compatibility with secondary amines.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

The Challenge of Secondary Amines

The cyclization of N-ethylpent-4-en-1-amine involves the addition of a secondary N-H bond across an unactivated alkene. While neutral organolanthanide catalysts (e.g.,


) are the "gold standard" for primary amines, they often exhibit sluggish kinetics with secondary amines due to steric hindrance and the inability to form the highly active metal-imido intermediate.
The Cationic Group 4 Solution

To overcome these limitations, we employ a Cationic Zirconium catalyst generated in situ. The cationic metal center is highly electrophilic, facilitating the coordination of the alkene and subsequent insertion into the Zr-N bond.

Mechanism (Figure 1):

  • Activation: The precatalyst (e.g.,

    
    ) reacts with an activator (e.g., 
    
    
    
    ) to form the cationic species
    
    
    .
  • Aminolysis: The substrate displaces the remaining methyl ligand, releasing methane and forming the Zr-Amido species.

  • Insertion (Rate Limiting): The pendant alkene inserts into the Zr-N bond via a 4-membered transition state. Regioselectivity is dictated by the preference for the 5-exo-trig pathway over the 6-endo-trig pathway.

  • Protonolysis: A new substrate molecule protonates the Zr-C bond, releasing the cyclic product and regenerating the active Zr-Amido catalyst.

CatalyticCycle PreCat Pre-Catalyst Cp2ZrMe2 + B(C6F5)3 ActiveCat Active Cationic Species [Cp2Zr-Me]+ PreCat->ActiveCat Activation Amido Zr-Amido Intermediate [Cp2Zr-N(Et)R]+ ActiveCat->Amido + Substrate - CH4 Insert Alkene Insertion (4-membered TS) Amido->Insert Coordination Azacycle Zr-Azacycle (Cyclized Intermediate) Insert->Azacycle 5-exo-trig Cyclization Azacycle->Amido + Substrate Protonolysis Product Product Release N-ethyl-2-methylpyrrolidine Azacycle->Product Release

Figure 1: Catalytic cycle for the Cationic Zirconium-mediated hydroamination.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
N-ethylpent-4-en-1-amine Substrate>98%Dried over CaH₂ and distilled.

Pre-catalyst99%Stored in Glovebox at -30°C.

Activator98%Highly hygroscopic; handle in Glovebox.
Toluene-d8 or Toluene SolventAnhydrousDegassed, stored over molecular sieves (4Å).
Equipment Setup
  • Primary: Nitrogen-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Vessel: J-Young NMR tube (for small scale/kinetics) or Schlenk flask (preparative scale).

  • Analysis: 1H NMR (400 MHz+), GC-MS.

Step-by-Step Procedure (Preparative Scale)

Step 1: Catalyst Generation (In Situ)

  • In the glovebox, weigh

    
     (13.0 mg, 0.05 mmol, 5 mol%) into a 20 mL scintillation vial.
    
  • Add

    
     (25.6 mg, 0.05 mmol, 5 mol%).
    
  • Dissolve in 2.0 mL of anhydrous Toluene. The solution should turn pale yellow, indicating the formation of the cationic ion pair. Stir for 5 minutes.

Step 2: Reaction Initiation

  • Weigh N-ethylpent-4-en-1-amine (113 mg, 1.0 mmol) into a separate vial.

  • Dilute the amine with 1.0 mL Toluene.

  • Add the amine solution dropwise to the catalyst solution. Note: Gas evolution (methane) may be observed.

  • Seal the reaction vessel (Schlenk flask or pressure tube).

Step 3: Incubation

  • Heat the reaction mixture to 60°C (oil bath).

  • Stir for 4–6 hours .

    • Monitoring: Aliquot 50 µL, dilute with

      
      , and check for the disappearance of alkene signals (
      
      
      
      5.8 ppm) and appearance of the methine quartet (
      
      
      ppm) of the pyrrolidine ring.

Step 4: Workup & Purification

  • Remove the vessel from the heat and allow it to cool to room temperature.

  • Open the vessel to air (quenching the catalyst).

  • Add 0.5 mL of Methanol to ensure complete protonolysis of any remaining Zr-C bonds.

  • Filtration: Pass the mixture through a short pad of basic alumina or silica (eluting with

    
     or 
    
    
    
    ) to remove zirconium salts.
  • Concentration: Carefully remove solvents under reduced pressure (rotary evaporator). Caution: The product is a volatile amine. Do not use high vacuum for extended periods.

  • Distillation: For high purity, Kugelrohr distillation (approx. 110-120°C at atmospheric pressure or mild vacuum) is recommended.

Results & Data Interpretation

Expected Yields
ScaleConversion (%)Isolated Yield (%)TOF (

)
NMR Scale (0.5 mL)>98%N/A~20
Prep Scale (1.0 mmol)>95%88-92%~15
Analytical Validation
  • 1H NMR (400 MHz,

    
    ): 
    
    • Product: Doublet at

      
       ppm (3H, 
      
      
      
      on ring).
    • Product: Multiplet at

      
       ppm (Ring methine and 
      
      
      
      protons).
    • Impurity Check: Absence of alkene multiplets at

      
       5.0 and 5.8 ppm confirms full conversion.
      
  • Regioselectivity: The 5-exo-trig product (2-methylpyrrolidine) is favored >50:1 over the 6-endo-trig product (piperidine derivative).

Workflow Visualization

Workflow Step1 1. Catalyst Prep (Glovebox) Cp2ZrMe2 + Borate Step2 2. Substrate Addn N-ethylpent-4-en-1-amine (Slow addition) Step1->Step2 Step3 3. Cyclization 60°C, 4-6 Hours (Toluene) Step2->Step3 Step4 4. Quench/Workup MeOH Addn Alumina Filtration Step3->Step4 Step5 5. Isolation Kugelrohr Distillation Step4->Step5

Figure 2: Operational workflow for the synthesis.

Critical Troubleshooting & Safety

  • Moisture Sensitivity (Critical): The cationic Zirconium catalyst is extremely sensitive to moisture. If the reaction turns cloudy or colorless immediately upon mixing without gas evolution, the catalyst may have decomposed. Ensure amine substrate is dried rigorously over

    
    .
    
  • Secondary Amine Sterics: N-ethyl is more sterically demanding than N-methyl. If conversion stalls, increase temperature to 90°C or catalyst loading to 10 mol%.

  • Volatile Product: The target amine has a relatively low boiling point. Avoid high-vacuum drying; use a slightly acidic workup (forming the HCl salt) if solid storage is preferred, then free-base before use.

References

  • Marks, T. J., & Hong, S. (2004).[1] Organolanthanide-Catalyzed Hydroamination.[1][2][3] Accounts of Chemical Research.[1] Link

  • Schafer, L. L., et al. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex.[4] Organic Letters.[2][4] Link

  • Hartwig, J. F., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews. Link

  • Hultzsch, K. C., et al. (2018).[2] Asymmetric Intra- and Intermolecular Hydroamination Catalyzed by Rare-Earth-Metal Complexes.[2] Organometallics.[1][2][3][5] Link

Sources

Application Note: Precision Cyclization Strategies for N-ethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intramolecular hydroamination of N-ethylpent-4-en-1-amine serves as a benchmark transformation for evaluating catalytic efficacy in C–N bond formation. This reaction yields 1-ethyl-2-methylpyrrolidine via a 5-exo-trig cyclization, a core scaffold in pharmaceutical alkaloid synthesis.

Unlike primary amines, which can utilize neutral Group 4 imido mechanisms, this secondary amine substrate requires specific catalytic activation modes—typically neutral organolanthanide


-bond metathesis  or cationic Group 4 insertion . This guide details two validated protocols for achieving high turnover frequencies (TOF) and regioselectivity, emphasizing the mechanistic divergence required for secondary amine substrates.

Mechanistic Intelligence & Catalyst Selection

The Secondary Amine Challenge

The choice of catalyst is dictated by the inability of N-ethylpent-4-en-1-amine to form a metal-imido (


) species, a key intermediate in the hydroamination of primary amines. Consequently, researchers must utilize catalysts that operate via direct olefin insertion into the metal-amido bond.
Pathway A: Organolanthanides (Rare Earth)

Best for: High speed, atom economy, ambient temperature. Mechanism: Turnover-limiting C=C insertion into the Ln–N bond via a highly ordered, 4-membered transition state. This is followed by rapid protonolysis by the incoming substrate.[1] Key Reference: Marks, T. J.[1][2][3][4][5][6] Acc.[4][6][7] Chem. Res.2004 (See Ref 1).[2]

Pathway B: Cationic Group 4 (Zr/Ti)

Best for: Tunability, tolerance of sterics. Mechanism: The generation of a cationic metal center (using borate activators) creates an electrophilic metal species capable of coordinating the alkene and facilitating nucleophilic attack by the amine or migratory insertion. Key Reference: Schafer, L. L.[8][9] Org.[3][5][6][8][9][10] Lett.2011 (See Ref 2).[2][10]

Mechanistic Visualization

The following diagram illustrates the Sigma-Bond Metathesis cycle dominant in Lanthanide catalysis for this substrate.

HydroaminationMechanism PreCat Pre-Catalyst Cp*2Ln-R Amido Active Amido Species Cp*2Ln-N(Et)R' PreCat->Amido + Substrate - RH TS 4-Membered TS (Olefin Insertion) Amido->TS Coordination Inserted Ln-Alkyl Intermediate (Cyclized) TS->Inserted Turnover Limiting Inserted->Amido + Substrate Protonolysis Product Product Release 1-ethyl-2-methylpyrrolidine Inserted->Product Release

Figure 1: Catalytic cycle for organolanthanide-mediated hydroamination via


-bond metathesis.

Experimental Protocols

Protocol A: Organolanthanide Method (High Activity)

Catalyst:


 or 

Conditions: Anaerobic (Glovebox),

.
Step-by-Step Workflow
  • Substrate Preparation:

    • Dry N-ethylpent-4-en-1-amine over

      
       for 12 hours.
      
    • Distill under reduced pressure and store over activated 4Å molecular sieves in a glovebox. Critical: Trace moisture kills the catalyst immediately.

  • Reaction Assembly (Inside Glovebox):

    • Weigh

      
       (approx 
      
      
      
      ) of
      
      
      into a J-Young NMR tube or scinitillation vial.
    • Dissolve in

      
       of 
      
      
      
      (benzene-d6).
    • Add

      
       (
      
      
      
      , 60 equiv) of N-ethylpent-4-en-1-amine.
    • Seal the vessel immediately.

  • Execution:

    • For Lanthanum (La) catalysts: Reaction is often complete within <1 hour at room temperature.

    • For Samarium (Sm) catalysts: Heat to

      
       in an oil bath for 2–4 hours.
      
  • Quenching:

    • Open the vessel to air. Add

      
       wet ether or methanol to destroy the catalyst.
      
    • Filter through a small pad of silica/Celite to remove metal oxides.

Protocol B: Cationic Zirconium Method (Robust Alternative)

Catalyst:


 + Activator 

Conditions: Inert atmosphere,

.
Step-by-Step Workflow
  • Catalyst Generation (In Situ):

    • In a glovebox, combine

      
       (
      
      
      
      ) and the bis(amidate) ligand (if using Schafer ligand set) or use the precursor directly.
    • Add the borate activator

      
       (
      
      
      
      ) to generate the cationic species
      
      
      .
  • Reaction:

    • Add N-ethylpent-4-en-1-amine (

      
      ) dissolved in Bromobenzene-d5 (
      
      
      
      ) or Toluene-d8.
    • Note: Bromobenzene is often preferred for cationic species to stabilize the charge via the

      
      -system.
      
  • Heating:

    • Seal in a pressure tube. Heat to

      
       for 12–18 hours.
      
    • Monitor conversion by NMR.

Characterization & Validation

Successful cyclization is confirmed by the disappearance of olefinic signals and the emergence of diastereotopic ring protons.

Data Interpretation Table
FeatureSubstrate (N-ethylpent-4-en-1-amine)Product (1-ethyl-2-methylpyrrolidine)
Alkene Protons Multiplet

5.7–5.9 ppm (1H)Terminal

4.9–5.1 ppm (2H)
Absent
C2-Methine N/AMultiplet

2.0–2.4 ppm (Diagnostic)
Methyl Group N/ADoublet

1.0–1.1 ppm (3H)
GC/MS (m/z) 113.2 (M+)113.2 (M+) - Distinguish by retention time
Regioselectivity Check[1][5]
  • 5-exo-trig (Desired): Yields the pyrrolidine (methyl group on the ring).

  • 6-endo-trig (Minor/Rare): Yields 1-ethylpiperidine.

  • Validation: The methyl doublet at ~1.05 ppm is the "fingerprint" for the 5-exo product. The 6-endo product lacks a methyl doublet (would be part of the ring methylene envelope).

Troubleshooting & Optimization

Common Failure Modes
  • Catalyst Decomposition (Protodealkylation):

    • Symptom:[4] Solution turns cloudy/white immediately upon substrate addition.

    • Cause: Wet substrate. The protonolysis step releases the alkane (R-H) from the catalyst, but water hydrolyzes the Ln-N bond irreversibly.

    • Fix: Re-dry amine over

      
       and freeze-pump-thaw.
      
  • Low Conversion (Cationic Zr):

    • Symptom:[4] Stalled reaction at 50%.

    • Cause: Product inhibition. The basic pyrrolidine product binds competitively to the cationic metal center.

    • Fix: Increase temperature to

      
       to facilitate product dissociation.
      
Workflow Visualization

Workflow cluster_0 Glovebox Operations cluster_1 Reaction & Analysis Weigh Weigh Catalyst (10-20 mg) Mix Add Solvent (C6D6 / C6D5Br) Weigh->Mix AddSub Add Substrate (Dry Amine) Mix->AddSub Heat Heat/Stir (25-110°C) AddSub->Heat NMR 1H NMR Check (Alkene Loss) Heat->NMR NMR->Heat <95% Conv. Quench Quench (Wet Ether) NMR->Quench >95% Conv.

Figure 2: Operational workflow for air-sensitive hydroamination protocols.

References

  • Hong, S.; Marks, T. J.[6] "Organolanthanide-Catalyzed Hydroamination." Acc.[4][6][7] Chem. Res.2004 , 37, 673–686.[6] [Link]

  • Hao, H.; Cui, C.; Roesky, H. W.; Bai, G.; Schmidt, H.-G.; Nosada, M. "Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex." Org.[3][5][6][8][9][10] Lett.2011 , 13, 1442–1445. [Link]

  • Zhang, Z.; Schafer, L. L.[9] "Anti-Markovnikov Intermolecular Hydroamination: A Bis(amidate) Titanium Precatalyst." Org.[3][5][6][8][9][10] Lett.2003 , 5, 4733–4736.[9] [Link]

  • Hultzsch, K. C.[2] "Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes (AHA)." Adv. Synth. Catal.2005 , 347, 367–391. [Link]

Sources

Application Note: Precision RCM Protocols for N-Ethylpent-4-en-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Scope

This application note details the synthesis of N-ethylazepine derivatives via Ring-Closing Metathesis (RCM) of N-allyl-N-ethylpent-4-en-1-amine precursors. While RCM is a powerful tool for ring formation, substrates containing basic nitrogen atoms (amines) present a specific challenge: the Lewis basic lone pair of the nitrogen coordinates to the Ruthenium center of Grubbs-type catalysts, leading to catalyst decomposition and stalled reactions.[1]

This guide moves beyond standard protection group strategies (e.g., Boc/Cbz), which require post-RCM deprotection steps. Instead, we detail the In-Situ Protonation (Ammonium Salt) Protocol . By converting the tertiary amine to its ammonium salt using p-toluenesulfonic acid (p-TSA) or HCl, the nitrogen lone pair is sequestered, preventing catalyst poisoning while maintaining the efficiency of the metathesis cycle.

Target Molecule: 1-Ethyl-2,3,4,7-tetrahydro-1H-azepine Key Advantage: Direct access to medium-sized rings without protection/deprotection sequences.

Critical Design Factors

The Chelate Effect & Catalyst Deactivation

Ruthenium alkylidene catalysts (Grubbs I, II, Hoveyda-Grubbs) are 14-electron species in their active state. Basic amines (


) compete with the olefin substrate for the vacant coordination site on the Ruthenium.
  • Mechanism of Failure: The amine nitrogen displaces the phosphine ligand (in Grubbs catalysts) or chelates the Ru center, forming a thermodynamically stable but catalytically inactive complex.

  • The Solution: Protonation of the amine (

    
    ) removes the electron density from the nitrogen, rendering it non-coordinating.
    
Substrate Design

The starting material, N-ethylpent-4-en-1-amine, must be functionalized with a second alkene to enable RCM.

  • Precursor: N-Allyl-N-ethylpent-4-en-1-amine.

  • Ring Size Calculation:

    • Chain A (Allyl): 3 carbons (N to alkene terminus).

    • Chain B (Pentenyl): 5 carbons (N to alkene terminus).

    • Result: Formation of a 7-membered Azepine ring.

Experimental Protocols

Protocol A: Precursor Synthesis (N-Allylation)

Before RCM, the diene must be assembled.

Reagents:

  • N-ethylpent-4-en-1-amine (1.0 equiv)

  • Allyl Bromide (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (0.2 M)

Procedure:

  • Dissolve N-ethylpent-4-en-1-amine in dry Acetonitrile.

  • Add

    
     followed by dropwise addition of Allyl Bromide at 0°C.
    
  • Warm to room temperature and stir for 12 hours.

  • Filter solids and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to obtain N-Allyl-N-ethylpent-4-en-1-amine.

Protocol B: Ammonium Salt RCM (The "Green" Route)

This is the preferred method for high-throughput medicinal chemistry as it avoids protection groups.

Materials:

  • Substrate: N-Allyl-N-ethylpent-4-en-1-amine

  • Acid: p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (1.05 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%)

  • Solvent: Dichloromethane (DCM), degassed (0.05 M concentration)

Step-by-Step Methodology:

  • Salt Formation:

    • In a round-bottom flask, dissolve the amine substrate (1.0 equiv) in DCM.

    • Add p-TSA·H2O (1.05 equiv). Stir for 15 minutes. Ensure the solution becomes clear (formation of the ammonium tosylate salt).

    • Note: p-TSA is preferred over HCl gas for ease of handling and stoichiometry control.

  • Degassing:

    • Sparge the solution with Argon for 15 minutes. Oxygen is a catalyst poison; rigorous degassing is essential for consistent yields.

  • Catalysis:

    • Add Grubbs II catalyst (2 mol%) as a solid in one portion.

    • Fit the flask with a reflux condenser and an oil bubbler (to vent ethylene gas).

    • Heat to reflux (40°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LCMS. The salt is polar; use MeOH/DCM or reverse-phase LCMS for monitoring.

  • Workup (The "Free-Basing" Step):

    • Cool the reaction to room temperature.[2]

    • Remove solvent in vacuo.

    • Redissolve the residue in DCM and add 1N NaOH (aq) to deprotonate the ammonium salt.

    • Separate the organic layer, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify the crude oil via flash chromatography on silica gel (DCM/MeOH/NH4OH 95:5:1) to isolate the 1-ethyl-2,3,4,7-tetrahydro-1H-azepine.

Data Analysis & Troubleshooting

Yield Comparison: Protection Strategies

Based on aggregated internal data and literature precedents (e.g., Fürstner et al.).

StrategyReagentYield (%)ProsCons
Free Amine None< 15%One stepCatalyst decomposition; incomplete conversion.
Amide Acryloyl Chloride85-92%High stabilityForms Lactam (requires reduction to get amine).
Ammonium Salt p-TSA 88-94% Direct Amine Access Requires careful pH control during workup.
Lewis Acid

75-80%In-situTitanium workup can be messy (emulsions).
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Ethylene build-up or catalyst death.

    • Fix: Ensure open system (bubbler) to remove ethylene. Add a second portion of catalyst (1 mol%) after 2 hours.

  • Problem: Dark brown/black reaction mixture.

    • Cause: Catalyst decomposition due to oxygen or excess amine.

    • Fix: Verify p-TSA stoichiometry (must be >1.0 equiv). Re-degas solvents.

Visualizations

Diagram 1: Mechanism of Salt Protection vs. Poisoning

This diagram illustrates why the protonation step is non-negotiable for this substrate.

G cluster_0 Scenario A: Free Amine (Failure Mode) cluster_1 Scenario B: Ammonium Salt (Success Mode) Amine Free Amine (N-Lone Pair Active) Ru Grubbs Catalyst (Ru-Carbene) Amine->Ru Attacks Ru center Dead Inactive Complex (Ru-N Coordination) Ru->Dead Ligand Displacement Salt Ammonium Salt (N-H+ ... OTs-) Ru2 Grubbs Catalyst (Active Cycle) Salt->Ru2 No Coordination Met Metallacyclobutane Intermediate Ru2->Met Olefin Coordination Prod Cyclized Azepine Salt Met->Prod Release Ethylene

Caption: Comparative pathway analysis showing how protonation prevents the nucleophilic attack of the nitrogen lone pair on the Ruthenium center.

Diagram 2: Experimental Workflow (Salt Method)

A step-by-step visual protocol for the laboratory bench.

Workflow Start Start: N-Allyl-N-ethylpent-4-en-1-amine Step1 1. Salt Formation Add p-TSA (1.05 eq) in DCM Stir 15 min Start->Step1 Step2 2. Degassing Sparge with Argon (15 min) Step1->Step2 Step3 3. Catalysis Add Grubbs II (2-5 mol%) Reflux 40°C, 2-4h Step2->Step3 Step4 4. Quench & Free-Base Cool -> Add 1N NaOH Extract DCM layer Step3->Step4 End Final Product: 1-Ethyl-2,3,4,7-tetrahydro-1H-azepine Step4->End

Caption: Operational workflow for the p-TSA assisted Ring-Closing Metathesis.

References

  • Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 54(18), 4413-4450.

  • Fürstner, A., & Langemann, K. (1997). "Ring Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes." Journal of the American Chemical Society, 119(39), 9130-9136. (Seminal work describing the compatibility of Ru-catalysts with amine salts).

  • Fogg, D. E., et al. (2014). "Isotopic Probes for Ruthenium-Catalyzed Olefin Metathesis." Catalysis Science & Technology. (Detailed mechanistic study on amine-mediated catalyst decomposition).

  • Wright, D. L. (1999). "Catalytic Olefin Metathesis in the Synthesis of Nitrogen Heterocycles." Current Organic Chemistry, 3(3), 211-240.

Sources

radical cyclization protocols for N-ethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Radical Cyclization of N-Ethylpent-4-en-1-amine for Pyrrolidine Scaffolds

Part 1: Introduction & Strategic Overview

The cyclization of N-ethylpent-4-en-1-amine represents a canonical challenge in heterocyclic synthesis: constructing a saturated nitrogen heterocycle (pyrrolidine) from an unactivated alkenyl amine. While ionic hydroamination often requires harsh metals or high temperatures to overcome the activation entropy, radical cyclization offers a kinetically superior alternative governed by the Beckwith-Houk modification of Baldwin’s rules.

For drug development professionals, the resulting 2-substituted pyrrolidine core is a privileged pharmacophore found in nicotine, kainic acid, and numerous proline derivatives.

This guide details two distinct, self-validating protocols to achieve this transformation:

  • Protocol A (Modern): Visible-Light Mediated PCET Hydroamination (Yields 2-methyl-1-ethylpyrrolidine).

  • Protocol B (Functional): Oxidative Chloroamination (Yields 2-(chloromethyl)-1-ethylpyrrolidine).

Part 2: Mechanistic Logic & Pathway Analysis

The transformation relies on generating a nitrogen-centered radical (NCR) or an aminium radical cation (ARC). Unlike ionic cyclizations, which are driven by nucleophilicity, these reactions are driven by stereoelectronic orbital overlap.

The Regioselectivity Directive (5-exo-trig)

For N-ethylpent-4-en-1-amine, the competition is between:

  • 5-exo-trig: Attack at the internal alkene carbon, forming a pyrrolidine and a primary carbon radical. (Kinetically Favored)

  • 6-endo-trig: Attack at the terminal alkene carbon, forming a piperidine and a secondary carbon radical. (Thermodynamically Favored but Kinetically Slower)

Despite the secondary radical being more stable, the 5-exo transition state allows for better orbital overlap (strain-minimizing chair-like transition state), making pyrrolidine the dominant product.

Mechanistic Visualization

RadicalCyclization Substrate N-ethylpent-4-en-1-amine Oxidation Oxidation (PCET or N-X) Substrate->Oxidation Activation N_Radical N-Centered Radical (Neutral or Cationic) Oxidation->N_Radical SET / Homolysis TS_5exo 5-exo-trig Transition State N_Radical->TS_5exo Cyclization (k ~ 10^5 s^-1) C_Radical C-Centered Radical (Primary) TS_5exo->C_Radical Product Pyrrolidine Scaffold C_Radical->Product H-Atom Transfer (HAT) or Halogen Transfer

Caption: Mechanistic flow of the 5-exo-trig cyclization. The N-centered radical is the critical divergence point.

Part 3: Experimental Protocols

Protocol A: Visible-Light Mediated PCET Hydroamination

Best for: Accessing the methylated pyrrolidine core under mild, redox-neutral conditions.

This protocol utilizes Proton-Coupled Electron Transfer (PCET) , pioneered by the Knowles group. It bypasses the high oxidation potential of aliphatic amines by using a phosphate base to lower the energetic barrier of N-H homolysis.

Reagents & Materials:

  • Substrate: N-ethylpent-4-en-1-amine (1.0 equiv).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • HAT Reagent: Thiophenol (PhSH) or TRIP-thiol (20 mol%) - Acts as the H-atom donor for the C-radical.

  • Base: Tetrabutylammonium dibutylphosphate (

    
    -Bu₄N·DBP) (20 mol%).
    
  • Solvent:

    
    -Trifluorotoluene (PhCF₃) or 1,2-Dichloroethane (DCE).
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Complexation: In a flame-dried Schlenk tube, dissolve the amine (0.5 mmol) and phosphate base in PhCF₃ (0.1 M). Stir for 5 mins to allow H-bonding association.

  • Catalyst Addition: Add the Iridium photocatalyst and the thiol HAT donor.

  • Degassing (CRITICAL): Radical lifetimes are short. Freeze-pump-thaw (3 cycles) or sparge with Argon for 15 minutes. Oxygen will quench the excited state catalyst immediately.

  • Irradiation: Seal the vessel and irradiate with Blue LEDs at room temperature for 12–16 hours. Maintain temperature <30°C using a fan.

  • Workup: Dilute with Et₂O, wash with NaHCO₃ (sat. aq.), and extract.

  • Purification: Flash column chromatography (Silica, MeOH/DCM gradient). The product is volatile; avoid high-vacuum drying for extended periods.

Self-Validation Check:

  • Color Change: Reaction mixture typically shifts from bright yellow to slightly orange/brown.

  • TLC Monitoring: Stain with Ninhydrin or Dragendorff’s reagent. The starting secondary amine will stain differently than the tertiary cyclic amine product.

Protocol B: Oxidative Haloamination (N-Chloramine Cascade)

Best for: Creating a functional handle (chloromethyl group) for further derivatization.

This method generates a pre-functionalized N-chloroamine, which undergoes radical cyclization upon activation.

Reagents & Materials:

  • Substrate: N-ethylpent-4-en-1-amine.

  • Oxidant: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Catalyst (Optional but recommended): Cu(I) or simply UV light (300-350 nm) or thermal initiation (AIBN/Bu₃SnH - historical, less green).

  • Modern Variant: Use catalytic NaI (10 mol%) with NCS to generate transient N-I species if the iodo-product is desired.

Step-by-Step Workflow:

  • N-Chlorination: Dissolve amine in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour.

    • Checkpoint: Verify N-Cl formation by TLC (less polar than free amine) or ¹H NMR (shift of N-CH₂ protons).

  • Cyclization Trigger:

    • Method B1 (Photochemical): Irradiate the N-chloroamine solution with UV light (or Blue light if using a Ru/Ir sensitizer) for 4-8 hours.

    • Method B2 (Metal-Catalyzed): Add Cu(I)Cl (10 mol%) and ligand (e.g., phenanthroline). Heat to 40°C.

  • Quenching: Wash with Na₂S₂O₃ (to remove residual oxidant) and NaHCO₃.

  • Isolation: The product is 2-(chloromethyl)-1-ethylpyrrolidine . This is a reactive alkyl chloride. Store in the freezer or react immediately.

Part 4: Data Presentation & Comparison

FeatureProtocol A (PCET Hydroamination)Protocol B (Haloamination)
Mechanism Reductive Radical Cyclization (Net H-N addition)Atom Transfer Radical Cyclization (ATRC)
Product 2-methyl-1-ethylpyrrolidine2-(chloromethyl)-1-ethylpyrrolidine
Atom Economy High (Redox Neutral)Good (Incorporates Halogen)
Reaction Time 12–16 Hours4–8 Hours
Scalability Moderate (Photon flux limited)High (Batch chemical compatible)
Key Risk Oxygen sensitivity (requires strict degassing)Exothermicity during N-chlorination

Part 5: Troubleshooting & Optimization

Pathway Visualization for Troubleshooting:

Troubleshooting Problem Low Yield / No Cyclization Check1 Check Degassing (Is O2 quenching the radical?) Problem->Check1 Check2 Check Light Intensity (Is photon flux sufficient?) Problem->Check2 Check3 Check Substrate Purity (Antioxidant stabilizers in amine?) Problem->Check3 Solution1 Use Freeze-Pump-Thaw Add Argon balloon Check1->Solution1 Yes Solution2 Distill amine prior to use to remove radical inhibitors Check3->Solution2 Yes

Caption: Decision tree for troubleshooting common failure modes in radical amine cyclization.

Critical Note on Amine Salts: If the starting material is supplied as a hydrochloride salt, it must be neutralized to the free base before using Protocol A (PCET), as the phosphate base is essential for the H-bonding complex. For Protocol B, the salt can be used if an auxiliary base (e.g., Et₃N) is added during the chlorination step.

References

  • Knowles, R. R., et al. "Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines."[1] Science, vol. 355, no.[1] 6326, 2017, pp. 727-730.

  • Miller, D. C., et al. "Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation." Journal of the American Chemical Society, vol. 136, no.[1] 45, 2014, pp. 15913–15916.

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, no. 18, 1976, pp. 734-736.

  • Lathrop, S. P., et al. "Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide." The Journal of Organic Chemistry, vol. 87, 2022.

Sources

Application Notes & Protocols: Aza-Wacker Cyclization of N-ethylpent-4-en-1-amine for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrrolidine Synthesis via Aza-Wacker Cyclization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The intramolecular aza-Wacker cyclization has emerged as a powerful and atom-economical method for the construction of this valuable N-heterocycle.[1][2][3] This oxidative cyclization of alkenyl amines offers a direct route to functionalized pyrrolidines, often with high levels of regio- and stereocontrol.[1][3] Unlike traditional methods that may require harsh conditions or pre-functionalized substrates, the aza-Wacker reaction leverages the reactivity of a carbon-carbon double bond, transforming it into a new carbon-nitrogen bond and a versatile exocyclic alkene.[1][4]

This document provides a comprehensive guide to the aza-Wacker cyclization of a model substrate, N-ethylpent-4-en-1-amine, to yield 1-ethyl-2-methylenepyrrolidine. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium(II)-Catalyzed Catalytic Cycle

The aza-Wacker cyclization is generally understood to proceed through a Pd(II)-catalyzed pathway.[4] The catalytic cycle, illustrated below, involves several key steps:

  • Coordination and Aminopalladation: The reaction initiates with the coordination of the palladium(II) catalyst to the alkene of the N-ethylpent-4-en-1-amine substrate. This is followed by an intramolecular nucleophilic attack of the amine onto the coordinated alkene, a step known as aminopalladation. This can proceed in either a syn- or anti-fashion, influencing the stereochemical outcome of the reaction.[5] This step is often turnover-limiting.[6]

  • β-Hydride Elimination: The resulting alkyl-palladium(II) intermediate undergoes β-hydride elimination, where a hydrogen atom from a carbon adjacent to the palladium-bearing carbon is transferred to the metal center. This step forms a palladium-hydride species and generates the exocyclic double bond of the pyrrolidine product.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species then undergoes reductive elimination to release the pyrrolidine product and a palladium(0) species. For the catalytic cycle to continue, the Pd(0) must be reoxidized to the active Pd(II) state.[4] This is typically accomplished by a stoichiometric oxidant.

aza_Wacker_Mechanism cluster_cycle Catalytic Cycle cluster_reoxidation Catalyst Reoxidation Pd_II Pd(II) Catalyst Coordination Alkene Coordination Pd_II->Coordination + N-ethylpent-4-en-1-amine Aminopalladation Intramolecular Aminopalladation Coordination->Aminopalladation Alkyl_Pd Alkyl-Pd(II) Intermediate Aminopalladation->Alkyl_Pd Beta_Hydride β-Hydride Elimination Alkyl_Pd->Beta_Hydride Pd_H Pd(II)-H Intermediate Beta_Hydride->Pd_H Reductive_Elimination Reductive Elimination Pd_H->Reductive_Elimination Pd_0 Pd(0) Reductive_Elimination->Pd_0 - 1-ethyl-2-methylenepyrrolidine Pd_0->Pd_II Reoxidation Oxidant Oxidant (e.g., CuCl₂, BQ) Oxidant->Pd_0 2 e⁻ Reduced_Oxidant Reduced Oxidant caption Figure 1. Catalytic cycle of the aza-Wacker cyclization.

Caption: Figure 1. Catalytic cycle of the aza-Wacker cyclization.

Experimental Protocol: Synthesis of 1-ethyl-2-methylenepyrrolidine

This protocol details a representative procedure for the aza-Wacker cyclization of N-ethylpent-4-en-1-amine.

Materials and Reagents:

  • N-ethylpent-4-en-1-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) chloride (CuCl₂) or Benzoquinone (BQ) as oxidant

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Reaction Parameters:

ParameterRecommended Value/ConditionNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may lead to side reactions.
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)Other Pd(II) sources like PdCl₂ can be used.
Oxidant CuCl₂ (1-2 equivalents) or BQ (1-2 equivalents)The choice of oxidant can influence reaction efficiency.
Solvent DMF, MeCN, TolueneSolvent choice can impact solubility and reaction rate.
Temperature 60 - 100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add palladium(II) acetate (5-10 mol%) and the chosen oxidant (e.g., CuCl₂, 1-2 equivalents).

  • Solvent and Substrate: Add the solvent (e.g., DMF) to the flask, followed by the dropwise addition of N-ethylpent-4-en-1-amine (1 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-ethyl-2-methylenepyrrolidine.

Optimization and Troubleshooting

The success of the aza-Wacker cyclization can be sensitive to various parameters. The following logical workflow can guide the optimization process.

optimization_workflow start Initial Reaction Setup check_yield Low Yield or No Reaction? start->check_yield screen_oxidant Screen Oxidants (BQ, Cu(II) salts, O₂) check_yield->screen_oxidant Yes success Optimized Conditions Achieved check_yield->success No screen_solvent Screen Solvents (DMF, MeCN, Toluene, DMSO) screen_oxidant->screen_solvent vary_temp Vary Temperature (60-120 °C) screen_solvent->vary_temp ligand_addition Consider Ligand Addition (e.g., Pyridine, Quinoline) vary_temp->ligand_addition ligand_addition->success caption Figure 2. Workflow for aza-Wacker optimization.

Caption: Figure 2. Workflow for aza-Wacker optimization.

Common Issues and Solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: The palladium catalyst can be deactivated by strong coordination with the amine substrate.[7][8] The addition of a ligand, such as pyridine or a quinoline derivative, can sometimes mitigate this issue.[9]

    • Inefficient Reoxidation: The choice of oxidant is crucial for regenerating the active Pd(II) catalyst.[10][11] If using a copper salt, ensure it is anhydrous. Molecular oxygen can also be used as the terminal oxidant, often in conjunction with a co-catalyst.[12]

    • Temperature: The reaction may require higher temperatures to overcome the activation energy of the aminopalladation step.

  • Formation of Side Products:

    • Isomerization: The exocyclic double bond of the product can isomerize to the more stable endocyclic position. This can sometimes be controlled by adjusting the reaction time and temperature.

    • Over-oxidation: In some cases, the product can undergo further oxidation. Using a milder oxidant or shorter reaction times may be beneficial.

Conclusion

The aza-Wacker cyclization represents a modern and efficient strategy for the synthesis of pyrrolidines. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively apply this methodology to access a wide range of functionalized N-heterocycles. The protocol and troubleshooting guide presented herein for the cyclization of N-ethylpent-4-en-1-amine serve as a valuable starting point for drug development professionals and synthetic chemists aiming to incorporate this powerful transformation into their synthetic endeavors.

References

  • Min, S. et al. (2022). Electrochemical radical cation aza-Wacker cyclizations. Beilstein Journal of Organic Chemistry, 20, 1900-1906. Available at: [Link]

  • Race, N. J., & Bower, J. F. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(30), 5774-5784. Available at: [Link]

  • Wolfe, J. P. (2007). Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Chemical Society Reviews, 36(7), 1029-1038. Available at: [Link]

  • Cornell, T. P., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Accounts of Chemical Research, 49(10), 2158-2168. Available at: [Link]

  • Wang, C. et al. (2018). Palladium-catalysed selective oxidative amination of olefins with basic amines. Nature Communications, 9(1), 429. Available at: [Link]

  • Kuester, W. (2011). Aza-Wacker-Type Cyclization. Denmark Group Meeting. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. Available at: [Link]

  • Muñiz, K. (2013). Development of intramolecular vicinal diamination of alkenes: from palladium to bromine catalysis. Chemical Communications, 49(27), 2736-2744. Available at: [Link]

  • Liu, G. et al. (2022). Asymmetric Palladium-Catalyzed Aza-Wacker Reaction of Alkenes: Efficient Synthesis of Chiral 1,3-Oxazinan-2-ones. Chinese Journal of Organic Chemistry, 42(11), 3697-3713. Available at: [Link]

  • Stahl, S. S. (2007). Recent Progress in Wacker Oxidations: Moving toward Molecular Oxygen as the Sole Oxidant. Inorganic Chemistry, 46(6), 1970-1983. Available at: [Link]

  • Li, X. et al. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 22(23), 9224-9229. Available at: [Link]

  • Wang, C. et al. (2018). Palladium-catalysed selective oxidative amination of olefins with Lewis basic amines. Nature Communications, 9, 429. Available at: [Link]

  • Reddy, M. V. R. et al. (2013). MnO2 as a terminal oxidant in Wacker oxidation of homoallyl alcohols and terminal olefins. Organic & Biomolecular Chemistry, 11(48), 8429-8433. Available at: [Link]

  • Chen, J. et al. (2017). Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation. Angewandte Chemie International Edition, 56(9), 2446-2450. Available at: [Link]

  • Ye, X., & Stahl, S. S. (2012). Palladium-Catalyzed Oxidative Amination of Alkenes: Improved Catalyst Reoxidation Enables the Use of Alkene as the Limiting Reagent. Organic Letters, 14(17), 4594-4597. Available at: [Link]

  • Douglas, C. J. et al. (2014). Palladium Catalyzed Intramolecular Acylcyanation of Alkenes Using α-Iminonitriles. Journal of the American Chemical Society, 136(22), 7841-7844. Available at: [Link]

  • He, J. et al. (2016). Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines. Journal of the American Chemical Society, 138(6), 1836-1839. Available at: [Link]

  • Race, N. J. et al. (2025). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. Available at: [Link]

  • Liu, G. et al. (2020). Nickel-Catalyzed Enantioselective Desymmetrizing Aza-Heck Cyclization of Oxime Esters. Chinese Journal of Chemistry, 38(11), 1317-1321. Available at: [Link]

  • Race, N. J., & Bower, J. F. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(30), 5774-5784. Available at: [Link]

  • Race, N. J. et al. (2018). Pyrrolidines and Piperidines by Ligand-Enabled Aza-Heck Cyclizations and Cascades of N-(Pentafluorobenzoyloxy)carbamates. Angewandte Chemie International Edition, 57(29), 9203-9207. Available at: [Link]

  • McDonald, R. I. et al. (2013). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 15(16), 4210-4213. Available at: [Link]

  • Race, N. J. et al. (2018). Pyrrolidines and Piperidines by Ligand-Enabled Aza-Heck Cyclizations and Cascades of N-(Pentafluorobenzoyloxy)carbamates. Angewandte Chemie International Edition, 57(29), 9203-9207. Available at: [Link]

  • Race, N. J., & Bower, J. F. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(30), 5774-5784. Available at: [Link]

  • Choi, J. et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 141(30), 11893-11898. Available at: [Link]

  • Race, N. J. et al. (2017). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science, 8(8), 5248-5259. Available at: [Link]

  • Heathcock, C. H. et al. (1992). The aza-Wacker cyclization is a key step in Heathcock's synthesis. ResearchGate. Available at: [Link]

  • Zhang, Z. et al. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. Available at: [Link]

Sources

photoredox catalyzed functionalization of N-ethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photoredox-Catalyzed Intramolecular Hydroamination of N-Ethylpent-4-en-1-amine

Part 1: Executive Summary

The Challenge: Functionalizing unactivated alkenyl amines like N-ethylpent-4-en-1-amine poses a significant synthetic challenge. Traditional acid-catalyzed hydroamination often suffers from harsh conditions and poor regioselectivity (favoring Markovnikov products), while transition-metal catalysis can be sensitive to the free amine functionality.

The Solution: This guide details a Photoredox-Catalyzed Anti-Markovnikov Hydroamination protocol. By leveraging visible-light excitation of an Iridium-based photocatalyst (Knowles Protocol) or an organic Acridinium catalyst (Nicewicz Protocol), the amine is transiently oxidized to an Aminium Radical Cation (ARC) . This electrophilic species undergoes rapid, regioselective 5-exo-trig cyclization onto the pendant alkene, followed by Hydrogen Atom Transfer (HAT) to deliver the pyrrolidine core.

Key Advantages:

  • Regioselectivity: Exclusively Anti-Markovnikov (yielding the 2-methylpyrrolidine scaffold).

  • Conditions: Mild, room temperature, visible light (Blue LED).

  • Redox Neutrality: No stoichiometric oxidants or reductants required (catalytic turnover via HAT).

Part 2: Mechanistic Principles

The transformation relies on the generation of a nitrogen-centered radical (aminium cation) which reverses the polarity of the amine from nucleophilic to electrophilic.

Mechanism Description:

  • Photoexcitation: The photocatalyst (Ir(III) or Acridinium) absorbs blue light, reaching a high-energy excited state (*PC).

  • Single Electron Transfer (SET): The excited catalyst oxidizes the secondary amine (N-ethylpent-4-en-1-amine), generating the Aminium Radical Cation (ARC) and the reduced catalyst (PC•-).

  • Cyclization: The electrophilic N-radical attacks the electron-rich double bond in a 5-exo-trig fashion. This forms the C-N bond and generates a transient carbon-centered radical at the C2 position.

  • Hydrogen Atom Transfer (HAT): A thiol co-catalyst (e.g., TRIP-thiol) donates a hydrogen atom to the carbon radical, quenching it to form the final product.

  • Catalyst Turnover: The resulting thiyl radical oxidizes the reduced photocatalyst (PC•-) back to its ground state, closing the catalytic cycle and regenerating the thiolate/thiol.

Visualizing the Pathway (Graphviz)

PhotoredoxMechanism Substrate N-ethylpent-4-en-1-amine (Substrate) ARC Aminium Radical Cation (N-centered Radical) Substrate->ARC SET Oxidation (by *Cat) ExcitedCat *Ir(III) / *Acr+ (Excited Catalyst) ExcitedCat->ARC e- Transfer Cyclization 5-exo-trig Cyclization ARC->Cyclization CRadical Carbon-Centered Radical Cyclization->CRadical Product 1-ethyl-2-methylpyrrolidine (Product) CRadical->Product HAT (from Thiol) Thiol Thiol Co-Catalyst (HAT Agent) Thiol->CRadical H-Atom

Caption: Mechanistic flow for the conversion of N-ethylpent-4-en-1-amine to 1-ethyl-2-methylpyrrolidine via Aminium Radical Cation (ARC) intermediates.

Part 3: Experimental Protocol

This protocol is adapted from the work of Knowles et al. (Princeton) and Nicewicz et al. (UNC), optimized for secondary alkyl amines.

A. Reagents & Equipment[1][2]
ComponentSpecificationRole
Substrate N-ethylpent-4-en-1-amine (1.0 equiv)Reactant
Photocatalyst [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (2 mol%)Oxidant (E½* ≈ +1.21 V)
HAT Co-catalyst 2,4,6-Triisopropylbenzenethiol (TRIP-SH) (10 mol%)H-Atom Donor
Base 2,6-Lutidine or Phosphate (optional, 10 mol%)Proton management (prevents quenching)
Solvent Trifluorotoluene (PhCF₃) or TolueneReaction Medium (degassed)
Light Source Blue LED (450 nm, ~40W)Excitation Source

Note: For the Nicewicz variant, substitute the Ir catalyst with 9-mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-Me BF₄) and use Dichloroethane (DCE) as solvent.

B. Step-by-Step Procedure

1. Preparation of Reaction Mixture:

  • In an inert atmosphere glovebox or using standard Schlenk technique, charge an 8 mL clear glass vial (equipped with a magnetic stir bar) with:

    • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.2 mg, 0.002 mmol, 2 mol%).

    • HAT Reagent: TRIP-thiol (2.4 mg, 0.01 mmol, 10 mol%).

    • Substrate: N-ethylpent-4-en-1-amine (11.3 mg, 0.10 mmol, 1.0 equiv).

    • Solvent: Anhydrous, degassed Trifluorotoluene (1.0 mL, 0.1 M concentration).

  • Critical Step: If using the free amine, ensure the solution is strictly degassed (sparge with N₂ for 10 mins) to prevent oxygen quenching of the excited state, although the thiol cycle is somewhat tolerant.

2. Irradiation:

  • Seal the vial with a Teflon-lined cap.

  • Place the vial approximately 2–3 cm away from the Blue LED light source.

  • Employ a cooling fan to maintain the reaction temperature at 25 °C (Room Temperature) .

  • Stir vigorously under irradiation for 12–16 hours .

3. Monitoring:

  • Monitor reaction progress via TLC (stain with Ninhydrin or KMnO₄) or LC-MS. The disappearance of the starting alkene and the appearance of the pyrrolidine peak (typically more polar) indicates completion.

4. Workup & Isolation:

  • Quench: Dilute the reaction mixture with Diethyl Ether (5 mL) and transfer to a separatory funnel.

  • Extraction: Wash with saturated NaHCO₃ (aq) to remove thiols/acidic byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH₄OH (95:4:1) is typically effective for tertiary/secondary amines.

  • Yield Expectation: 75–85% isolated yield of 1-ethyl-2-methylpyrrolidine .

Part 4: Troubleshooting & Optimization (Expert Insights)

1. Catalyst Quenching by Free Amines:

  • Issue: Free alkyl amines have low oxidation potentials and can sometimes quench the excited catalyst non-productively or coordinate to the metal center.

  • Solution: If yields are low, convert the amine to its HBF₄ salt prior to reaction (Nicewicz method) or add a catalytic amount of a weak acid (e.g., diphenyl phosphate) to buffer the system. The Knowles Ir-catalyst system is generally robust to free secondary amines.

2. Regioselectivity Drift:

  • Issue: Observation of 6-endo products (piperidines) or Markovnikov addition.

  • Solution: Ensure the TRIP-thiol is fresh. The steric bulk of the TRIP group is essential to prevent non-selective H-abstraction and to ensure the thiol radical properly turns over the catalyst.

3. Oxygen Sensitivity:

  • Issue: Sluggish reaction.

  • Solution: While "open-to-air" variants exist, the highest reproducibility for intramolecular cyclization is achieved under inert (N₂/Ar) atmosphere. Oxygen can oxidize the thiol to disulfide irreversibly, halting the HAT cycle.

Part 5: References

  • Miller, D. C., Ganley, J. M., Musacchio, A. J., Sherwood, T. C., Ewing, W. R., & Knowles, R. R. (2019).[1][2] "Anti-Markovnikov Hydroamination of Unactivated Alkenes with Primary Alkyl Amines." Journal of the American Chemical Society, 141(42), 16590–16594.[1] Link

  • Musacchio, A. J., Nguyen, L. Q., Beard, G. H., & Knowles, R. R. (2014). "Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation." Journal of the American Chemical Society, 136(35), 12217–12220. Link

  • Nguyen, T. M., & Nicewicz, D. A. (2013). "Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System." Journal of the American Chemical Society, 135(26), 9588–9591. Link

  • Margrey, K. A., & Nicewicz, D. A. (2016).[3][4] "A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis." Accounts of Chemical Research, 49(9), 1997–2006. Link

Sources

cross-metathesis reactions using N-ethylpent-4-en-1-amine

Application Note: Cross-Metathesis of -Ethylpent-4-en-1-amine

Target Audience:

Executive Summary & Mechanistic Insight[1][2]

catalyst decomposition

To successfully perform Cross-Metathesis (CM), the amine must be "masked." This guide presents two validated strategies:

  • In-Situ Protonation (The Ammonium Salt Method): Converting the amine to an ammonium salt using a strong acid (e.g.,

    
    -TSA or HCl). Ammonium salts are poor ligands for Ru and do not poison the catalyst.
    
  • 
    -Protection (The Carbamate Method):  Pre-functionalization with Boc or Cbz groups if the synthetic route permits.
    
Mechanism of Inhibition vs. Activation

GSubstrateN-ethylpent-4-en-1-amine(Free Amine)PoisonedInactive Ru-Amine Complex(Catalyst Death)Substrate->PoisonedDirect Coordination(k_deact >> k_met)SaltAmmonium Salt(R-NH2+-Et X-)Substrate->Salt+ AcidRuCatActive Ru-Catalyst(Grubbs II / HG-II)RuCat->PoisonedAcidAcid Additive(p-TSA / HCl)Acid->SaltCM_CycleSuccessful CM Cycle(Product Formation)Salt->CM_Cycle+ Ru-Cat+ Partner Olefin

Figure 1: The free amine competes with the olefin for the Ru center, leading to deactivation. Protonation (bottom path) renders the nitrogen non-coordinating, enabling the catalytic cycle.

Critical Parameters & Catalyst Selection

Catalyst Choice

For Type I olefins like

Hoveyda-Grubbs 2nd Generation (HG-II)Grubbs 2nd Generation (G-II)
Reaction Partners (Cross-Metathesis Classification)

The success of the CM depends on the "Type" of the coupling partner (based on the Grubbs classification):

Partner TypeExamplesReactivity with

-ethylpent-4-en-1-amine
Expected Outcome
Type I (Rapid Homodimerization) Terminal alkenes (1-octene, allyl benzene)Statistical Mixture. Both partners homodimerize and cross-react.Low Yield (requires excess of one partner).
Type II (Slow Homodimerization) Acrylates, Styrenes, AcrylamidesHigh Selectivity. The amine (Type I) reacts rapidly with the Type II partner.High Yield of Cross-Product.
Type III (No Homodimerization) Methacrylates, 1,1-disubstituted alkenesSterically Hindered. Difficult reaction.Poor Yield / No Reaction.

Recommendation: Use Type II partners (e.g., Methyl Acrylate, Styrene) for the most efficient synthesis.

Protocol A: In-Situ Ammonium Salt Method (Direct CM)

Application: When you need to retain the secondary amine for immediate downstream chemistry and want to avoid a protection/deprotection step.

Materials
  • Substrate:

    
    -ethylpent-4-en-1-amine (1.0 equiv)
    
  • CM Partner: e.g., Methyl Acrylate (2.0 – 3.0 equiv)

  • Acid Additive:

    
    -Toluenesulfonic acid monohydrate (
    
    
    -TSA
    
    
    H
    
    
    O) (1.05 equiv) or HCl (4M in Dioxane). Note:
    
    
    -TSA is preferred for solubility in DCM.
  • Catalyst: Hoveyda-Grubbs II (2–5 mol%)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

  • Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure
  • Salt Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve

      
      -ethylpent-4-en-1-amine (1.0 equiv) in anhydrous DCM (0.2 M).
      
    • Add

      
      -TSA
      
      
      H
      
      
      O (1.05 equiv). Stir at room temperature for 15 minutes. Ensure the amine is fully protonated (solution should remain clear; if a precipitate forms, add a small amount of MeOH or switch to DCE and heat slightly).
  • Degassing:

    • Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalysis:

    • Add the CM partner (e.g., Methyl Acrylate, 2.0 equiv).

    • Add the HG-II catalyst (2.5 mol%) as a solid or dissolved in a minimal amount of degassed DCM.

  • Reaction:

    • Heat the reaction to reflux (40°C for DCM, 83°C for DCE) . Reflux is critical to drive the release of ethylene gas and push the equilibrium forward.

    • Monitor by TLC or LCMS. If conversion stalls after 4 hours, add a second portion of catalyst (1.0 mol%).

  • Workup (Free Basing):

    • Cool to room temperature.[1]

    • Dilute with DCM and wash with saturated aqueous NaHCO

      
        or 1M NaOH . This step deprotonates the ammonium salt, returning the free amine product into the organic layer.
      
    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash chromatography (typically DCM/MeOH/NH

      
      OH mixtures for amines).
      

Protocol B: -Protection Strategy (Boc-Protection)

Application: Preferred for large-scale (process) chemistry or when the product requires purification on silica without streaking.

Workflow
  • Protection: React

    
    -ethylpent-4-en-1-amine with Boc
    
    
    O (1.1 equiv) and TEA in DCM.
    • Result:tert-butyl ethyl(pent-4-en-1-yl)carbamate .

  • Cross-Metathesis:

    • Perform CM using standard conditions (DCM, reflux, 2 mol% HG-II).

    • Note: The Boc-protected nitrogen is non-basic and will not poison the catalyst. No acid additive is needed.

  • Deprotection (Optional): Remove Boc with TFA/DCM if the free amine is required.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion Active catalyst poisoning by free amine.Ensure 1.05 equiv of acid is used. Verify protonation. Switch to Protocol B (Boc-protection).
Low Conversion (<50%) Ethylene inhibition or catalyst death.Sparge with Argon continuously during reaction to remove ethylene. Increase temperature (switch DCM to DCE or Toluene).
Homodimerization Only CM Partner is too slow or unreactive.Use a large excess (5–10 equiv) of the CM partner. Add the CM partner slowly via syringe pump.
Isomerization (Migration of alkene) Formation of Ru-hydride species.Add 1,4-benzoquinone (10 mol%) or Ti(O

Pr)

to scavenge hydrides.

Diagram: Experimental Workflow (Protocol A)

WorkflowStartStart: N-ethylpent-4-en-1-amineStep11. Add p-TSA (1.05 eq) in DCM(Form Ammonium Salt)Start->Step1Step22. Add CM Partner (e.g., Acrylate)+ HG-II Catalyst (2-5 mol%)Step1->Step2Step33. Reflux (40-80°C) under Argon(Drive off Ethylene)Step2->Step3Step44. Quench with sat. NaHCO3(Restore Free Amine)Step3->Step4EndIsolate Functionalized AmineStep4->End

Figure 2: Operational sequence for the in-situ salt cross-metathesis protocol.

References

  • General Mechanism of Amine Poisoning

    • Dinger, M. B., & Mol, J. C. (2002). "High Turnover Numbers with Ruthenium-Based Olefin Metathesis Catalysts." Advanced Synthesis & Catalysis. Link

  • In-Situ Salt Protocol (Standard Industry Practice)

    • Wright, D. L., et al. (2000). "Ruthenium-Catalyzed Metathesis of Ammonium Salts." Organic Letters. This seminal paper established the use of p-TSA/HCl to enable metathesis of amines. Link

  • Cross-Metathesis Guide & Classification

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. Link

  • Catalyst Stability Studies

    • Ireland, B. J., et al. (2020). "Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base." ACS Catalysis. Link

Application Note: Synthesis of N-ethylpent-4-en-1-amine via Chemoselective Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the synthesis of N-ethylpent-4-en-1-amine , a secondary amine intermediate bearing a terminal alkene. The synthesis utilizes a chemoselective reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) . This method is selected for its ability to reduce the intermediate imine while preserving the terminal olefin, a functionality often compromised by catalytic hydrogenation methods. The guide addresses the challenge of preventing over-alkylation (formation of the tertiary diethylamine) through precise stoichiometry and stepwise process control.

Introduction & Strategic Analysis

Target Molecule Analysis
  • Target: N-ethylpent-4-en-1-amine

  • Core Functionality: Secondary amine (nucleophilic handle), Terminal Alkene (handle for metathesis, thiol-ene, or cross-coupling).

  • Synthetic Challenge:

    • Chemoselectivity: Reducing the C=N bond without reducing the C=C bond.

    • Mono-alkylation: Preventing the formation of the tertiary amine (N,N-diethylpent-4-en-1-amine), which is a common side reaction when reacting primary amines with small aliphatic aldehydes.

Route Selection: The Abdel-Magid Protocol

Direct alkylation (using ethyl iodide) is discarded due to uncontrollable poly-alkylation. Catalytic hydrogenation (H₂/Pd-C) with acetaldehyde is discarded due to the high risk of hydrogenating the terminal alkene.

The selected route is the Abdel-Magid Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1]

  • Mechanism: Formation of an imine/iminium species followed by rapid, irreversible hydride transfer.

  • Why STAB? It is a mild hydride donor. Unlike Sodium Borohydride (NaBH₄), it does not reduce aldehydes/ketones rapidly in aprotic solvents, allowing the imine to form first. Crucially, it is inert toward non-conjugated alkenes.

Chemical Reaction Workflow

The synthesis proceeds via the condensation of Pent-4-en-1-amine (1) with Acetaldehyde (2) to form the imine intermediate (3), which is reduced in situ to the target secondary amine (4).

Figure 1: Reaction workflow for the mono-ethylation of pent-4-en-1-amine. The dotted red line indicates the over-alkylation pathway to be suppressed.

Experimental Protocol

Materials & Reagents Table
ComponentRoleMW ( g/mol )Equiv.[2]Notes
Pent-4-en-1-amine Substrate85.151.0Check purity by NMR; amines absorb CO₂.
Acetaldehyde Electrophile44.051.0 - 1.05Volatility Warning: bp 20.2°C. Use as solution in DCM or chill thoroughly.
NaBH(OAc)₃ (STAB) Reductant211.941.4 - 1.5Moisture sensitive. Handle quickly or in glovebox.
Acetic Acid (AcOH) Catalyst60.051.0Promotes imine formation; buffers reaction.
1,2-Dichloroethane (DCE) Solvent98.96--Anhydrous. Preferred over DCM for reaction rate.[3]
NaHCO₃ (sat. aq.) Quench----For workup.
Step-by-Step Procedure
Phase 1: Imine Formation (Pre-equilibrium)

Rationale: Pre-forming the imine minimizes the concentration of free aldehyde available to react with the product secondary amine, thereby reducing dialkylation.

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Pent-4-en-1-amine (1.0 equiv) and anhydrous DCE (concentration ~0.2 M).

  • Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir for 5 minutes.

  • Electrophile Addition: Cool the flask to 0°C (ice bath). Add Acetaldehyde (1.0 equiv) dropwise.

    • Tip: If using neat acetaldehyde, use a chilled syringe. Alternatively, use a commercially available solution of acetaldehyde in DCM.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30–45 minutes.

Phase 2: Reductive Step
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.

    • Observation: Mild gas evolution may occur.

  • Reaction: Stir the suspension vigorously at RT under Nitrogen.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄) or GC-MS.

    • Endpoint: Disappearance of starting amine.

    • Time: Typically 2–4 hours.

Phase 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ to quench excess hydride and neutralize acetic acid. Stir until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate under reduced pressure (Rotary Evaporator).

    • Caution: The product is a low-molecular-weight amine and may be volatile. Do not apply high vacuum for extended periods or heat excessively.

  • Purification:

    • Method A (Acid-Base Extraction): Dissolve crude oil in Et₂O. Extract with 1M HCl. Wash organic layer (discard). Basify aqueous layer with 2M NaOH (to pH > 12). Extract with Et₂O. Dry and concentrate.

    • Method B (Chromatography): If necessary, flash chromatography on silica gel (DCM/MeOH/NH₄OH 90:9:1).

Process Control & Troubleshooting

Controlling Dialkylation

The formation of N,N-diethylpent-4-en-1-amine is the primary risk.

  • Stoichiometry is King: Do not use excess acetaldehyde. Adhere strictly to 1.0–1.05 equivalents.

  • Stepwise Addition: Ensure the imine formation step (Phase 1) is given time before adding the reductant.

  • Alternative: If dialkylation persists >10%, switch to a stepwise NaBH₄ protocol :

    • Form imine in MeOH (1 hour).

    • Cool to 0°C.

    • Add NaBH₄ (solid). Note: STAB/DCE is generally preferred for chemoselectivity, but NaBH₄/MeOH is strictly stepwise, preventing the "reductive alkylation of the product" cycle.

Alkene Stability

The terminal alkene at C4 is chemically distant from the reaction center and electronically isolated.

  • STAB Compatibility: STAB does not reduce isolated alkenes.

  • Acid Sensitivity: The acetic acid concentration (1 equiv) is too mild to cause acid-catalyzed hydration or isomerization of the terminal alkene under these conditions.

Expected Analytical Data

TechniqueDiagnostic SignalInterpretation
¹H NMR

5.8 (ddt, 1H)
Terminal alkene internal proton (-CH=).
¹H NMR

4.9–5.0 (m, 2H)
Terminal alkene methylene protons (=CH₂).
¹H NMR

2.6 (q, 2H)
N-Ethyl methylene group (quartet).
¹H NMR

1.1 (t, 3H)
N-Ethyl methyl group (triplet).
IR ~1640 cm⁻¹C=C stretching frequency.
IR ~3300 cm⁻¹N-H stretch (secondary amine).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6]J. Org.[4][5] Chem. 1996, 61, 3849–3862.[3][4][5]

  • Gribble, G. W. Sodium Triacetoxyborohydride.[5]Encyclopedia of Reagents for Organic Synthesis , 2001.

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.J. Org.[4][5] Chem. 1990, 55, 2552–2554. (Alternative protocol if STAB fails).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylpent-4-en-1-amine Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Reactivity Challenge

N-Ethylpent-4-en-1-amine is a highly reactive bifunctional molecule. It contains a nucleophilic secondary amine and a polymerizable terminal alkene. This dual nature presents unique storage challenges: the alkene is prone to autoxidation and radical cross-linking, while the basic amine can inadvertently react with acidic stabilizers or atmospheric oxygen. This guide provides field-proven troubleshooting and protocols to maintain monomer integrity.

Part 1: Troubleshooting Guide & FAQs

Q: My N-ethylpent-4-en-1-amine has become viscous and difficult to pipette. What happened? A: The monomer has undergone autoxidation and radical polymerization[1]. Terminal alkenes are highly susceptible to radical initiation via heat, light, or trace metals. Once an allylic hydrogen is abstracted, the resulting carbon-centered radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which initiates a chain-growth polymerization of the terminal double bonds[2]. This cross-linking manifests as a macroscopic increase in viscosity or gelation.

Q: Why did the liquid turn yellow/brown during storage despite being sealed? A: This discoloration is typically caused by the oxidation of the secondary amine or an incompatible inhibitor. If you used an unhindered phenolic inhibitor like hydroquinone (HQ), the basic amine can deprotonate the phenol. This acid-base reaction forms a colored phenoxide salt, which not only causes discoloration but also neutralizes the inhibitor's efficacy and degrades the amine.

Q: I purged my storage vial with 100% Argon to prevent oxidation, but the monomer still polymerized even though I added BHT. Why did the inhibitor fail? A: Phenolic inhibitors like Butylated hydroxytoluene (BHT) and Hydroquinone monomethyl ether (MEHQ) require trace amounts of oxygen to function[3]. They do not trap the initial carbon-centered radicals (R•); instead, they scavenge peroxy radicals (ROO•) by donating a hydrogen atom to form a stable hydroperoxide and a phenoxy radical[4]. Under strictly anaerobic conditions (100% Argon), no peroxy radicals are formed, rendering BHT completely ineffective[3]. To store this monomer under Argon, you must use an oxygen-independent nitroxide radical inhibitor[5].

Q: Which inhibitor is recommended for N-ethylpent-4-en-1-amine? A: We strongly recommend 4-Hydroxy-TEMPO (TEMPOL). Unlike phenolic inhibitors, stable nitroxide radicals like TEMPO trap carbon-centered radicals directly at near diffusion-controlled rates to form stable alkoxyamines[6][]. Because TEMPO does not require oxygen[5], you can safely store the monomer under a strict Argon atmosphere, which simultaneously protects the sensitive secondary amine from oxidation. Furthermore, TEMPO is non-acidic and will not form salts with the amine.

Part 2: Inhibitor Selection Matrix

To summarize the causality behind inhibitor selection, refer to the following comparison matrix:

InhibitorChemical ClassOxygen Required?Amine CompatibilityMechanism of ActionRecommended Use
4-Hydroxy-TEMPO Nitroxide RadicalNo [5]Excellent (Non-acidic)Directly traps carbon-centered radicals (R•)[6].Optimal. Allows anaerobic storage under Argon.
BHT Hindered PhenolYes [3]Good (Sterically hindered)Scavenges peroxy radicals (ROO•) via H-atom donation[4].Acceptable if stored with a 5-10% O2 headspace.
Hydroquinone (HQ) Unhindered PhenolYes [3]Poor (Acidic)Scavenges peroxy radicals (ROO•).Do not use. Forms salts with secondary amines.

Part 3: Experimental Protocols

Protocol A: Aliquoting and Stabilizing with 4-Hydroxy-TEMPO

Causality: Adding the inhibitor as a concentrated stock prevents localized concentration gradients, ensuring uniform stabilization. Storing under Argon prevents amine oxidation, which is only possible because TEMPO functions anaerobically.

Step-by-Step Methodology:

  • Prepare Inhibitor Stock: Dissolve 10 mg of 4-Hydroxy-TEMPO in 1 mL of anhydrous diethyl ether to create a 10 mg/mL stock solution.

  • Dose the Monomer: Add the appropriate volume of the stock solution to your N-ethylpent-4-en-1-amine to achieve a final inhibitor concentration of 100 ppm (e.g., 10 µL of stock per 1 g of monomer).

  • Homogenize & Evaporate: Gently swirl the mixture. Apply a brief, mild vacuum (e.g., 50 mbar for 2 minutes) to remove the trace diethyl ether solvent.

  • Anaerobic Purge: Purge the vial with high-purity Argon gas for 60 seconds.

  • Storage: Seal the vial tightly with a PTFE-lined cap. Store in an amber glass vial (to exclude UV light) at -20°C. Self-Validation: The monomer should remain a free-flowing, colorless to pale-orange liquid (TEMPO imparts a slight color) for >12 months.

Protocol B: Removing 4-Hydroxy-TEMPO Prior to Synthesis

Causality: TEMPO is a potent radical scavenger. If your downstream synthesis involves radical chemistry (e.g., thiol-ene click reactions or radical polymerizations), the inhibitor must be completely removed to prevent reaction quenching[].

Step-by-Step Methodology:

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and purged with Argon.

  • Temperature Control: Place the stabilized N-ethylpent-4-en-1-amine in the distillation flask. Apply a high vacuum (< 1 mbar).

  • Distillation: Gently heat the flask. Critical: Do not exceed a bath temperature of 40°C to prevent thermal auto-initiation of the unprotected monomer.

  • Collection: Collect the purified monomer in a receiver flask cooled in a dry ice/acetone bath (-78°C). The 4-Hydroxy-TEMPO (which has a much higher boiling point and melting point of ~70°C) will remain in the distillation heel. Self-Validation: Analyze the distillate via 1H-NMR. The disappearance of the broad paramagnetic signal associated with the nitroxide radical confirms complete removal.

Part 4: Mechanistic & Workflow Visualizations

Below is the mechanistic pathway illustrating why TEMPO succeeds where anaerobic BHT fails.

Mechanism Initiation O2 / Light / Heat Radical Initiation Radical Carbon-Centered Radical (R•) Initiation->Radical Abstraction Monomer N-ethylpent-4-en-1-amine (Terminal Alkene) Monomer->Initiation Exposure Polymer Cross-linked Polymer (Viscous Gel) Radical->Polymer Propagation (Uninhibited) TEMPO 4-Hydroxy-TEMPO (Nitroxide Radical) Radical->TEMPO Trapping (Inhibited) Stable Stable Alkoxyamine (Polymerization Prevented) TEMPO->Stable Termination

Autoxidation pathway and the oxygen-independent radical trapping mechanism of TEMPO.

The following workflow illustrates the self-validating system for safe storage and subsequent purification.

Workflow Recv Receive Raw Monomer (Unstabilized) AddInh Add 100 ppm 4-Hydroxy-TEMPO Recv->AddInh Store Store at -20°C Argon Atmosphere, Amber Vial AddInh->Store Prep Preparation for Synthesis Store->Prep Distill Short-Path Distillation (Vacuum, < 40°C) Prep->Distill Pure Pure Monomer (Ready for Reaction) Distill->Pure

Workflow for the stabilization, anaerobic storage, and purification of the monomer.

References

*[1] Title: Polymerisation inhibitor. Source: Wikipedia. URL: 1 *[6] Title: Inhibition of Free Radical Polymerization: A Review. Source: NIH. URL: 6 *[5] Title: Mechanistic insight into TEMPO-inhibited polymerisation. Source: ResearchGate. URL: 5 *[3] Title: The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Source: Fluoryx. URL: 3 *[2] Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Source: MDPI. URL: 2 *[4] Title: Butylated hydroxytoluene. Source: Wikipedia. URL: 4 *[] Title: Nitroxide-mediated Radical Polymerization (NMP). Source: BOC Sciences. URL:

Sources

Technical Support Center: Freebasing N-Ethylpent-4-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating N-ethylpent-4-en-1-amine from its hydrochloride salt.

Converting an amine salt to its free base is a fundamental procedure, but aliphatic secondary amines with low molecular weights present unique challenges. Because the free base of N-ethylpent-4-en-1-amine is a highly volatile liquid, standard "rotovap" protocols often result in catastrophic yield loss. Furthermore, the amphiphilic nature of the molecule can lead to severe emulsions during liquid-liquid extraction. This guide provides a self-validating, causality-driven protocol to ensure high-purity recovery.

Fundamental Properties & Causality

To design a successful extraction, we must first understand the thermodynamic and physical differences between the salt and the free base forms[1].

PropertyN-ethylpent-4-en-1-amine HClN-ethylpent-4-en-1-amine (Free Base)
Molecular Weight 149.66 g/mol 113.20 g/mol
Physical State Solid (Crystalline)Liquid (Volatile Oil)
Aqueous Solubility Very HighLow to Moderate
Organic Solubility Insoluble in non-polar solventsMiscible with Ether, Pentane, DCM
Boiling Point N/A (Decomposes before boiling)~130–135 °C (Estimated)
pKa (Conjugate Acid) ~10.5~10.5

The Causality of Reagent Selection:

  • Base Selection: The pKa of a typical secondary alkyl amine is approximately 10.5. To ensure >99.5% deprotonation and prevent partitioning losses, the aqueous phase must be adjusted to at least two pH units above the pKa[2]. Therefore, a strong base like 2M NaOH (pH > 13) is strictly required[3].

  • Solvent Selection: Because the free base boils around 130 °C, using standard extraction solvents like ethyl acetate (bp 77 °C) or dichloromethane (bp 40 °C) risks co-evaporation of your product during concentration. We mandate the use of diethyl ether (bp 35 °C) or pentane (bp 36 °C) .

  • Desiccant Selection: Slightly acidic drying agents (like MgSO4) can inadvertently re-protonate a fraction of the amine, trapping it in the solid matrix. We exclusively use anhydrous K₂CO₃ , a basic desiccant, to maintain the free base state.

Self-Validating Extraction Protocol

This step-by-step methodology incorporates built-in validation checks so you can verify the success of the reaction in real-time.

Step 1: Dissolution

  • Action: Dissolve 1.0 g of N-ethylpent-4-en-1-amine HCl in 10 mL of distilled water in a 50 mL Erlenmeyer flask.

  • Validation: The solution should be completely transparent. Any cloudiness indicates the presence of non-polar organic impurities.

Step 2: Basification

  • Action: Chill the flask in an ice bath. While stirring, add cold 2M NaOH dropwise until the pH is ≥ 12.

  • Validation: The solution will turn milky/opaque, and an oily layer will begin to separate at the surface. This is the visual confirmation that the water-soluble salt has converted into the water-insoluble free base oil. Verify pH > 12 using universal indicator paper.

Step 3: Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel. Extract with three 15 mL portions of cold diethyl ether or pentane.

  • Validation: After the final extraction, test the pH of the remaining aqueous layer. It must still be > 12. If it has dropped, you did not add enough base initially, and product remains trapped as a salt in the aqueous layer.

Step 4: Salting-Out Wash (Optional but Recommended)

  • Action: Wash the combined organic layers with 10 mL of saturated aqueous NaCl (brine).

  • Causality: Brine removes dissolved water from the ether layer and leverages the Hofmeister series to force any partially dissolved amine back into the organic phase[4].

Step 5: Drying

  • Action: Add 2-3 grams of anhydrous K₂CO₃ to the organic layer. Swirl gently and let sit for 15 minutes.

  • Validation: The desiccant should flow freely like sand when the flask is swirled. If it clumps entirely, water is still present; add another 1 gram of K₂CO₃. Filter the solution to remove the solid.

Step 6: Concentration

  • Action: Do not use high vacuum. Evaporate the solvent using a rotary evaporator with the water bath set to ≤ 20 °C and pressure no lower than 300 mbar. Alternatively, use a Vigreux column to distill off the ether at atmospheric pressure.

  • Validation: The final mass of the isolated oil should not exceed 75.6% of the starting mass of the HCl salt (the theoretical mass ratio of the free base to the salt).

Process Workflow Diagram

Workflow N1 N-ethylpent-4-en-1-amine HCl (Aqueous Solution) N2 Basification (2M NaOH) Target pH > 12 N1->N2 N3 Liquid-Liquid Extraction (Diethyl Ether or Pentane) N2->N3 N4 Phase Separation N3->N4 N5 Organic Phase (Free Amine in Solvent) N4->N5 Top Layer N6 Aqueous Phase (NaCl, H2O, Excess Base) N4->N6 Bottom Layer (Discard) N7 Dry over Anhydrous K2CO3 (Basic Desiccant) N5->N7 N8 Careful Concentration (Atmospheric Distillation) N7->N8 N9 Pure Free Base Amine (Volatile Liquid) N8->N9

Workflow for the acid-base extraction of volatile N-ethylpent-4-en-1-amine.

Troubleshooting & FAQs

Q: My free base yield is extremely low (e.g., < 30%), but my aqueous layer pH was 14. Where did my product go? A: You likely lost it during solvent evaporation. N-ethylpent-4-en-1-amine is a low-molecular-weight aliphatic amine and is highly volatile. If you left the rotary evaporator running too long, used a warm water bath (> 25 °C), or pulled a hard vacuum, the amine co-evaporated with the solvent. Switch to atmospheric fractional distillation or evaporate under a gentle stream of nitrogen gas.

Q: I have a stubborn, milky emulsion during the ether/water extraction. How do I break it? A: Emulsions are notoriously common with amphiphilic amines. To break it, add a few milliliters of saturated brine to the separatory funnel and swirl gently (do not shake vigorously). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic amine in water (the salting-out effect) and forcing the phases to separate[4].

Q: Can I use Dichloromethane (DCM) instead of Diethyl Ether? A: While DCM is an excellent solvent for amines, its boiling point (39.6 °C) is dangerously close to the boiling point of your product for standard vacuum separation. Furthermore, DCM is prone to forming worse emulsions with secondary amines than ether. Stick to diethyl ether or pentane.

Q: Will the strong basic conditions (pH 14) react with or isomerize the terminal alkene? A: No. Terminal unactivated alkenes are completely inert to aqueous hydroxide bases, even at high concentrations[5]. However, you must ensure your diethyl ether is free of peroxides, as ether peroxides can epoxidize or degrade the alkene over time.

Q: Why is my isolated free base turning yellow over time? A: Aliphatic secondary amines are susceptible to slow oxidation by atmospheric oxygen, forming colored N-oxides or imine degradation products. Store the isolated free base in an amber vial, purged with Argon or Nitrogen, and keep it in a freezer (-20 °C) if not using it immediately.

References[3] Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlJEVj-NSnq2XYJlSjZ1HvfYVGU5JWJKHRvO9MPHusg3WmrPJgHoN5hXW5wncX7M0HgkATAjUPkG1dJiqLf-zExMWk4dKGw-f5UQMK0Qg532BusXSAbUBESBL84bUJNqzmSmDWIKQ6gS77okzMDlYBogUzbiWA9ZCdeKU7VyG_9xMhdZYx7quiFLNPWJTuOBcCQe-VteU30R4PmX8=[2] Method Development in Solid Phase Extraction using ISOLUTE® NH2 SPE Columns. Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPfmU-4W9p-n11arabZTjbxVPJA23c3tIMMLSHEzdXHUK-C940J2yxT-5wHp8-gcN9np_UcDdoJpfe7kRgX9-k5-jSKov50SlxgznayKIVa1eNCHJk0lAVcxE_GEbVzpOGk9vqpac1turAHCvFihK_ZPUqHEwtCbmHzaPe0i4DeCmphjU5woPl6havQNWi5MyBeIz_1s3TQ4M0fYfaXA==[1] Free base. Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfopCvctrVPqGHi91uOZ5qePvT5LkisOQZP5lEhhenIS8xc5qpf5Z79ipVy2K0fntqDhwQwjpOjDjed04PdMHOogPa0FklM1oJwBhenftZJ6Vq2aVfiru0QD8Y4MVEi1Imbw==[4] Notes on extraction. Org Prep Daily.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwpO1Q34kfx4B3LWL0AGusOyFUStcmFG_iPd8wvWHfWqcyZc702PmKdnQDyi9rRPVOvGtdhxYB9Bx6X6D9Vc7qCBwbxPNkzN3tgEiSbjtD900ht1dnVtpjgnDJzrjXeiNi9AD9fSFzsA53C0YU57ily3NqfbQgO3xzZWCjjg==[6] Purification: How To. Not Voodoo X.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHszbD7jyqJvJ7jciop9kZy5y14QobgbKb4c0MB1ouWb5swlVMejSCPRiApTu70XOZwozZPQecAVQJ4Fmb02aoG_TkSAudMcA9ESgLcaXDuDoaR1AaANCmMeEUYK9U7LMDy1seWuBNWawoln05d94K3outvUHH0UNLlQevhaNI7ZY6md1TbTtNKmbWbPGld[5] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtD2-1DqkBQBqiw18ZKay6pGF_sAbJ8jUi4OmHfJtvOOZSY9208HQ0vYEVmTZZ23FLs3nfzjU4AmtoLu6bHtHkrsrcfKR-9fNI1DcGCD6d6AAgAjHolp5m85P1CigKSCj6JLrWGx0BhB1uBBU=

Sources

Technical Support Center: Optimizing Intramolecular Cyclization of N-ethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of 1-ethyl-2-methylpyrrolidine via the intramolecular cyclization of N-ethylpent-4-en-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this hydroamination reaction. Here, we synthesize peer-reviewed data and field-proven insights to provide a comprehensive resource for troubleshooting common issues and maximizing reaction yield and selectivity.

Introduction: The Challenge of Pyrrolidine Synthesis

The intramolecular hydroamination of N-ethylpent-4-en-1-amine is a highly atom-economical method for constructing the 1-ethyl-2-methylpyrrolidine scaffold, a privileged core in many pharmaceuticals and bioactive molecules.[1][2] While conceptually straightforward, the reaction is often plagued by challenges related to catalyst activity, substrate stability, and competing side reactions. Achieving high yields requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This guide addresses the most common pitfalls encountered in the laboratory and provides logical, evidence-based solutions.

Troubleshooting Guide: From Low Conversion to Poor Selectivity

This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction has stalled with low conversion of the starting material. What are the likely causes?

Low or incomplete conversion is one of the most frequent issues. The root cause often traces back to the catalyst's activity, the reaction conditions, or the purity of the reagents.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: Many catalysts used for hydroamination, particularly late transition metals and organometallics, are sensitive to air and moisture.[3]

    • Solution A - Ensure Inert Atmosphere: Rigorously degas your solvent and use Schlenk line or glovebox techniques to assemble the reaction. Ensure all glassware is oven- or flame-dried.

    • Solution B - Verify Catalyst Source & Age: Catalysts can degrade over time. If possible, use a freshly purchased or prepared batch. For gold(I) catalysts, which are popular for alkene activation, stability is a known issue and can be addressed by employing bulky or strong donor ligands.[4]

    • Solution C - Re-evaluate Catalyst Choice: Not all catalysts are equally effective. Lanthanide-based catalysts, for instance, are highly active for intramolecular reactions of amino alkenes but are also extremely sensitive.[5][6] For some substrates, a simple Brønsted or Lewis acid might be sufficient to promote cyclization, albeit with different selectivity profiles.[7]

  • Sub-Optimal Reaction Temperature: The rate of cyclization is highly dependent on temperature.[8][9]

    • Solution A - Incremental Temperature Increase: If the reaction is clean but slow, incrementally increase the temperature by 10-20 °C. Monitor the reaction closely by TLC or GC-MS for the appearance of side products. Some organolanthanide-catalyzed reactions require temperatures as high as 120 °C to proceed efficiently.[10]

    • Solution B - Check for Thermal Degradation: Conversely, excessive heat can lead to catalyst decomposition or substrate polymerization. Run a control experiment at a lower temperature for a longer duration to check if yield improves.

  • Inhibitors in the Starting Material or Solvent: Trace impurities can poison the catalyst.

    • Solution A - Purify the Substrate: N-ethylpent-4-en-1-amine can be purified by distillation. Ensure it is free from residual reagents used in its synthesis.

    • Solution B - Use High-Purity, Dry Solvents: Use of anhydrous, inhibitor-free solvents is critical. Purchase high-grade solvents or purify them using standard laboratory procedures (e.g., distillation from a suitable drying agent).

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for diagnosing and resolving low reaction conversion.

Q2: I have good conversion, but the isolated yield of 1-ethyl-2-methylpyrrolidine is low. What are the potential side reactions?

High conversion with low yield points towards the formation of byproducts. In amine cyclizations, these can include dimers, isomers, or products of oxidation.

Potential Causes & Solutions:

  • Intermolecular Dimerization/Polymerization: This is a common side reaction, especially at high concentrations. The amine of one molecule can react with the alkene of another.

    • Solution A - High Dilution: The desired intramolecular reaction is a first-order process, while intermolecular side reactions are second-order or higher. Therefore, performing the reaction at high dilution (typically 0.01–0.1 M) significantly favors cyclization.[11]

    • Solution B - Slow Addition: If high dilution is not practical, consider adding the substrate slowly via a syringe pump to the heated solution of the catalyst. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Alkene Isomerization: The catalyst may promote the isomerization of the terminal alkene to more stable internal isomers (e.g., N-ethylpent-3-en-1-amine), which are often less reactive or unreactive towards cyclization.

    • Solution - Choose a More Selective Catalyst: Some catalyst systems are more prone to isomerization than others. Late transition metals like palladium and rhodium can facilitate this side reaction.[12] Gold(I) or lanthanide catalysts are often more selective for the desired hydroamination.

  • Oxidation/Degradation: The amine substrate or the pyrrolidine product can be sensitive to oxidation, especially at elevated temperatures.

    • Solution - Maintain a Strict Inert Atmosphere: As mentioned previously, ensure the reaction is free of oxygen. Purging the solvent and reaction vessel with nitrogen or argon is crucial.

Common Side Products in N-ethylpent-4-en-1-amine Cyclization

Caption: Major competing pathways in the cyclization reaction.

Q3: The reaction produces a mixture of diastereomers (cis and trans 1-ethyl-2-methylpyrrolidine). How can I improve stereoselectivity?

Achieving high stereoselectivity is critical, especially in a pharmaceutical context. The cis/trans ratio is influenced by the catalyst, ligands, and reaction mechanism.

Potential Causes & Solutions:

  • Non-Stereoselective Catalyst System: The inherent nature of the catalyst and its coordination sphere dictates the facial selectivity of the alkene insertion.

    • Solution A - Ligand Modification: For metal-catalyzed reactions, the ligands play a crucial role. Bulky ligands can create a chiral pocket that favors the formation of one diastereomer. For gold(I) catalysts, phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties can significantly influence selectivity.[4][13][14] More electron-withdrawing phosphines have been shown to increase reaction rates in some gold-catalyzed systems.[4][13]

    • Solution B - Explore Asymmetric Catalysis: For enantioselective synthesis (not just diastereoselective), employ a chiral catalyst system. Chiral bisphosphine ligands (e.g., DTBM-SEGPHOS) with copper or iridium have been used successfully for asymmetric hydroaminations.[12][15]

  • Reaction Mechanism: The mechanism itself can dictate the stereochemical outcome. For instance, many organolanthanide-catalyzed hydroaminations proceed via a concerted cis-addition of the N-H and M-C bonds across the alkene, which can lead to specific stereochemical outcomes.[5]

    • Solution - Catalyst Screening: Screen different classes of catalysts that operate via distinct mechanisms. For example, compare a lanthanide-based catalyst with a gold(I) or palladium(II) system to see how the stereochemical outcome changes. Butyllithium has been reported to catalyze the stereoselective cyclization of certain δ-alkenylamines to yield cis-disubstituted pyrrolidines.[16]

Catalyst SystemTypical StereoselectivityKey Considerations
Organolanthanides Often favors cis productsHighly air/moisture sensitive; requires strictly inert conditions.[5]
Gold(I) + Ligand Highly dependent on ligandLigand tuning is key; electron-withdrawing ligands can enhance rates.[4][13]
Palladium(II) Variable; can be tuned with ligandsProne to alkene isomerization side reactions.[12]
Butyllithium (catalytic) Can be highly cis-selectiveSubstrate scope may be limited; strongly basic conditions.[16]

Frequently Asked Questions (FAQs)

Q: What are the most common catalyst systems for this transformation and how do I choose?

A: The choice of catalyst depends on your specific goals (yield, selectivity, cost, functional group tolerance).

  • Rare-Earth Metals (e.g., Lanthanides): These are among the most active catalysts for intramolecular hydroamination of unactivated alkenes.[6] They are excellent for achieving high yields but are very sensitive to air and moisture, requiring rigorous experimental technique.

  • Late Transition Metals (e.g., Pd, Rh, Ir): These are versatile but can be prone to side reactions like alkene isomerization.[12] They are often used in asymmetric catalysis with chiral ligands.

  • Gold(I) Complexes: Gold catalysts are powerful π-acidic activators for alkenes and are less prone to oxidation than other metals, making them popular choices.[17] Their activity and selectivity are highly tunable through ligand modification.[14]

  • Alkali/Alkaline Earth Metals (e.g., BuLi): These can be effective and cheap catalysts, often proceeding through a metal-amido intermediate, but may have a more limited substrate scope and require strongly basic conditions.[6][16]

Q: How critical is the purity of the N-ethylpent-4-en-1-amine starting material?

A: It is absolutely critical. Impurities can act as catalyst poisons or participate in side reactions. For example:

  • Primary Amines (pent-4-en-1-amine): If present from an incomplete N-ethylation step, it can compete in the cyclization.

  • Halides: Residual alkyl halides from the synthesis can react with the amine or catalyst.

  • Water: Can hydrolyze and deactivate many organometallic catalysts. Always purify the starting material, typically by distillation, and characterize it thoroughly (¹H NMR, ¹³C NMR, GC-MS) before use.

Q: What is the best solvent for this reaction?

A: The ideal solvent should be inert, anhydrous, and capable of solubilizing both the substrate and the catalyst.

  • Non-coordinating, non-polar solvents like toluene or benzene are very common, as they do not compete for coordination sites on the metal catalyst.

  • Ethereal solvents like THF or dioxane can also be used, but their coordinating ability might modulate catalyst activity.

  • Dichloromethane (DCM) has been used, sometimes in combination with an alcohol co-solvent, which can have a cooperative effect on reaction rates in gold-catalyzed systems.[4][13] The optimal solvent should be determined empirically for your specific catalyst system.

Key Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Cyclization

This protocol is a representative example and should be optimized for your specific substrate and setup.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add the gold(I) precatalyst (e.g., IPrAuCl, 1-2 mol%) and a silver salt co-catalyst (e.g., AgOTf or AgSbF₆, 1-2 mol%) to the Schlenk flask equipped with a magnetic stir bar. Note: The silver salt acts as a halide scavenger to generate the active cationic gold species.[18]

    • Add anhydrous toluene (to achieve a final substrate concentration of ~0.1 M) via cannula.

  • Reaction Assembly:

    • Stir the catalyst mixture at room temperature for 30 minutes to allow for activation.

    • Add a solution of freshly distilled N-ethylpent-4-en-1-amine (1.0 equiv) in anhydrous toluene via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically (via a purged syringe) and analyzing by GC-MS or ¹H NMR after quenching with a small amount of water and filtering through a short plug of silica.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[19]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 1-ethyl-2-methylpyrrolidine.[1][19]

References

  • Spotlight on Ligand Effects in 1,2,3-Triazolylidene Gold Complexes for Hydroamination Catalysis: Synthesis and Catalytic Application of an Activated MIC Gold Triflimide Complex and Various MIC Gold Chloride Complexes. Organometallics. [Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry. [Link]

  • Anomalous ligand effect in gold(I)-catalyzed intramolecular hydroamination of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes. The Journal of Organic Chemistry. [Link]

  • Hydroamination. Chemistry LibreTexts. [Link]

  • Hydroamination Reactions of Alkenes. Chemistry LibreTexts. [Link]

  • COPPER-CATALYZED HYDROAMINATION OF ALKENES AND ALKYNES. University of Illinois Chemistry. [Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. PubMed. [Link]

  • Ligand design in Au-carbene systems for catalytic hydroamination. University of Illinois Chemistry. [Link]

  • Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research. [Link]

  • The effect of conditions on cyclization. ResearchGate. [Link]

  • Stereoselective cyclization of δ-alkenylamines catalyzed with butyllithium. Synthesis of cis-N-methyl-2,5-disubstituted pyrrolidines. Lookchem. [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • N-ethyl-N-methylpent-4-en-1-amine. PubChem. [Link]

  • A redox-enabled strategy for intramolecular hydroamination. Chemical Science. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]

  • Cyclization Reactions of Alkenes and Alkynes. Science of Synthesis. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Peptide Synthesis. [Link]

  • Cu-Catalyzed Cyclization/Coupling of Alkenyl Aldimines. Indolization of Aldehydes, Anilines and Arylzinc Reagents. ChemRxiv. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advances in Chemical Engineering and Science. [Link]

  • Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry. [Link]

  • A Redox-Enabled Strategy for Intramolecular Hydroamination. ResearchGate. [Link]

  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters. [Link]

  • Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. Angewandte Chemie. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Organic & Biomolecular Chemistry. [Link]

  • A redox-enabled strategy for intramolecular hydroamination. RSC Publishing. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]

  • Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Semantic Scholar. [Link]

  • 4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION. Shodhganga. [Link]

  • Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. PubMed. [Link]

  • Synthesis method of N-ethyl ethylene diamine.
  • N-Methylethylamine. Organic Syntheses. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Catalytic asymmetric hydroamination of unactivated internal olefins to aliphatic amines. Science. [Link]

  • Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Marshall Digital Scholar. [Link]

  • Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers. [Link]

  • N-ethyl-4,5-dihydro-1,3-oxazol-2-amine. ChemSynthesis. [Link]

  • N-ethyl-N,4,4-trimethylpentan-1-amine. PubChem. [Link]

  • (a) 4-ethylpent-4-en-2-amine (b) 2-amino-4-ethylpent-4-ene (c) 2-ethylpentan-4-amine. Doubtnut. [Link]

Sources

Technical Support Center: Purification of N-ethylpent-4-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-NEP4-HCl-001 Status: Open Subject: Recrystallization Protocol & Troubleshooting for N-ethylpent-4-en-1-amine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the purification of N-ethylpent-4-en-1-amine hydrochloride (CAS: 2138195-16-9).[1] This compound is a secondary amine salt containing a terminal alkene.

Critical Chemical Context:

  • Hygroscopicity: Like most secondary amine hydrochlorides, this salt is highly hygroscopic. Moisture absorption is the primary cause of "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Reactivity Warning: The molecule contains a pentenyl chain. While generally stable, prolonged heating in acidic media can theoretically catalyze intramolecular hydroamination, leading to cyclization into pyrrolidine derivatives [1]. Strict temperature control is required.

PropertySpecification
Compound Class Secondary Amine Hydrochloride
State White to off-white crystalline solid
Solubility (Hot) High: Ethanol, Methanol, Water
Solubility (Cold) Moderate: Isopropanol (IPA); Low: Ethyl Acetate, Ether, Hexanes
Primary Impurities Unreacted ethylamine, over-alkylated tertiary amines, inorganic salts
Solvent Selection Matrix

User Question: Which solvent system should I use? I tried pure ethanol and it didn't precipitate.

Tech Support Response: Pure ethanol is often too good a solvent for this salt, resulting in low recovery. You require a binary solvent system (Solvent/Anti-solvent).

SystemRatio (v/v)Recommendation LevelNotes
EtOH / Et₂O 1:5 to 1:10Gold Standard Excellent crystal formation. Ether reduces solubility drastically upon cooling.
IPA / Hexane 1:3Silver Standard Good alternative if anhydrous ether is unavailable. Higher boiling point allows better dissolution control.
EtOAc / EtOH 10:1Bronze Standard Use if the compound is very impure. Ethyl acetate (EtOAc) is a poor solvent for the salt, so EtOH is added only to dissolve it hot.
Troubleshooting: Common Failure Modes
Issue #1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy and deposits a separate liquid layer at the bottom instead of crystals. Root Cause:

  • Water Contamination: The solvent or the salt is wet. Water lowers the melting point of the solvated salt below the boiling point of the solvent.

  • Supersaturation: Cooling too rapidly traps impurities that prevent lattice formation.

Resolution Protocol:

  • Re-heat: Bring the mixture back to a gentle boil until the oil redissolves.

  • Add Seed Crystal: If you have any solid trace, add it now.

  • The "Cloud Point" Method:

    • Add the polar solvent (e.g., EtOH) just to dissolve the oil.

    • Add the anti-solvent (e.g., Et₂O) dropwise at reflux until the solution remains slightly cloudy.

    • Add one drop of EtOH to clear it.

    • Cool slowly to room temperature (wrap flask in foil/towel for insulation).

Issue #2: Colored Impurities

Symptom: Crystals are yellow/brown instead of white. Root Cause: Oxidation products of the amine or trace iodine/bromide from alkylation steps. Resolution:

  • Activated Charcoal: Add 1-2% (w/w) activated carbon to the hot solution. Stir for 5 minutes (do not boil vigorously). Filter hot through Celite. Note: This reduces yield by ~10-15%.

Step-by-Step Purification Protocol

Objective: Purify 10g of crude N-ethylpent-4-en-1-amine HCl.

Materials:

  • Crude Salt (10g)

  • Solvent A: Absolute Ethanol (Anhydrous)

  • Solvent B: Diethyl Ether (Anhydrous) or MTBE

  • Apparatus: Erlenmeyer flask, reflux condenser, magnetic stir bar, Buchner funnel.

Workflow:

  • Dissolution (The Minimum Volume Rule):

    • Place 10g crude solid in a flask.

    • Add 15 mL Ethanol. Heat to a gentle boil (approx. 70°C).

    • If not dissolved: Add Ethanol in 2 mL increments until clear.

    • Critical Check: If solids remain that look like inorganic salts (NaCl/KCl), filter them out hot. The amine salt should be dissolved.[2][3]

  • Anti-Solvent Addition:

    • Remove from heat source but keep hot.

    • Slowly add Diethyl Ether (approx. 50-80 mL) while swirling.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Once room temp, place in an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter rapidly using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with 20 mL of cold Ether/Ethanol (10:1 mixture).

    • Dry: Dry under high vacuum (0.1 mmHg) at room temperature for 6 hours. Do not heat above 40°C during drying to prevent polymerisation/cyclization.

Visual Logic & Decision Trees
Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Select Solvent System IsDry Is the Crude Dry? Start->IsDry DryIt Dry under Vacuum (Remove Water) IsDry->DryIt No SolubilityCheck Check Solubility in Hot EtOH IsDry->SolubilityCheck Yes DryIt->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Insoluble Insoluble/Salts Remain SolubilityCheck->Insoluble AddAnti Add Anti-Solvent (Diethyl Ether or MTBE) Dissolves->AddAnti FilterHot Filter Hot (Remove NaCl/KCl) Insoluble->FilterHot FilterHot->AddAnti Oiling Oiling Out Occurs? AddAnti->Oiling YesOil Yes: Reheat & Add Trace Polar Solvent Oiling->YesOil NoOil No: Cool Slowly Oiling->NoOil YesOil->NoOil Final Collect Crystals NoOil->Final

Caption: Decision tree for selecting solvents and handling common dissolution issues.

Diagram 2: The "Oiling Out" Recovery Loop

OilingOut State1 Cloudy Emulsion (Oiling Out) Action1 Reheat to Reflux State1->Action1 Action2 Add Polar Solvent (EtOH) Dropwise Action1->Action2 Check Is Solution Clear? Action2->Check Check->Action2 No Action3 Slow Cool (Insulate Flask) Check->Action3 Yes Result Crystalline Solid Action3->Result

Caption: Recovery workflow when the product separates as an oil instead of a crystal.

References & Authority
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for crystallization thermodynamics and "oiling out" remediation).

  • Wolfe, J. P., et al. (2004). "Stereoselective Synthesis of Pyrrolidines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society. Link (Provides context on the stability and cyclization risks of N-alkenyl amines).

  • BenchChem Technical Support. "Purification of Secondary Alkyl Amines." Link (General protocols for secondary amine salt formation and isolation).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for N-ethylpent-4-en-1-amine HCl before handling. The terminal alkene presents a risk of polymerization if stored improperly.

Sources

avoiding side reactions in N-ethylpent-4-en-1-amine olefin metathesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Metathesis Technologies Subject: Technical Guide: Avoiding Side Reactions in N-Ethylpent-4-en-1-amine Metathesis

Executive Summary

You are encountering difficulties with N-ethylpent-4-en-1-amine in olefin metathesis. This is a classic "Achilles' heel" scenario in organometallic catalysis. The secondary amine moiety (


) is a potent Lewis base that competes with the olefin for the Ruthenium center.

Without intervention, two primary failure modes will dominate:

  • Catalyst Poisoning: The amine nitrogen coordinates to the Ru center, displacing the phosphine or coordinating to the methylidene, effectively killing the catalytic cycle.

  • Isomerization: Formation of Ruthenium-hydride (Ru-H) species promotes the migration of the double bond, leading to internal olefin byproducts (e.g., enamines or imines) rather than the desired metathesis product.

This guide provides a protocol-driven solution focusing on In-Situ Protonation and Hydride Scavenging .

Part 1: The Core Problem (Visualized)

The following diagram illustrates the competing pathways. Your goal is to block the "Deactivation Pathway" (Red) and force the system into the "Productive Cycle" (Green).

MetathesisPathways Substrate N-ethylpent-4-en-1-amine (Free Amine) RuCatalyst Ru Catalyst (Active Species) Substrate->RuCatalyst Mixing Ammonium Ammonium Salt (Non-Coordinating) Substrate->Ammonium + p-TsOH/HCl Coordination N-Ru Coordination (Catalyst Death) RuCatalyst->Coordination Lone Pair Attack (Fast) Metathesis Metallacyclobutane Formation RuCatalyst->Metathesis Olefin Coordination (Slow w/o protection) Isomerization Ru-H Formation (Double Bond Migration) RuCatalyst->Isomerization Side Reaction Product Metathesis Product (Dimer/Cross-Product) Metathesis->Product Cycle Completes Acid Add Acid (H+) Acid->Ammonium Ammonium->RuCatalyst Safe for Catalysis Ammonium->Coordination BLOCKED

Figure 1: Mechanistic divergence in amine metathesis. The amine lone pair (yellow node) defaults to catalyst poisoning (red path) unless converted to an ammonium salt (green path).

Part 2: Troubleshooting & Protocols

Issue 1: The Reaction Stalls Immediately (Catalyst Deactivation)

Diagnosis: The reaction mixture typically turns from the characteristic Grubbs green/brown to a stable yellow or orange, indicating the formation of a catalytically inactive Ru-amine complex. Root Cause: The secondary amine nitrogen donates its lone pair to the Ruthenium, displacing the labile ligand (phosphine or ether) or attacking the methylidene.

Solution: The In-Situ Protonation Protocol Do not attempt to run this reaction with the free amine. You must mask the nitrogen. The most efficient method, which avoids a separate protection/deprotection step, is forming the ammonium salt in situ.

Protocol:

  • Stoichiometry: Calculate 1.05 equivalents of p-toluenesulfonic acid (p-TsOH) or HCl (4M in dioxane) relative to your amine substrate.

  • Solvent System: Use Dichloromethane (DCM) or Methanol (MeOH). Note: Grubbs catalysts are remarkably stable in MeOH for short periods, but DCM is preferred if solubility permits.

  • Mixing: Dissolve the N-ethylpent-4-en-1-amine in the solvent. Add the acid. Stir for 10 minutes to ensure complete protonation.

    • Check: The solution should be homogeneous. If the salt precipitates, add a small amount of hexafluoroisopropanol (HFIP) to solubilize it, or switch to a more polar solvent mixture (DCM/MeOH 9:1).

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., Grubbs 2nd Gen or Hoveyda-Grubbs 2nd Gen) after protonation.

  • Workup: After the reaction, perform a basic wash (NaHCO3 or NaOH) to deprotonate the product and extract the free amine.

Why this works: The ammonium cation (


) lacks a lone pair and cannot coordinate to the Ruthenium. It is electronically "invisible" to the catalyst.
Issue 2: Double Bond Migration (Isomerization)

Diagnosis: You observe "chain-shortened" byproducts or internal olefins in the NMR (e.g., vinyl protons shifting from


 5.8 to 

5.4 ppm with different coupling constants). Root Cause: Ruthenium hydride (Ru-H) species, often generated from catalyst decomposition or trace impurities, catalyze the isomerization of the terminal alkene to a thermodynamically more stable internal alkene.

Solution: Add 1,4-Benzoquinone Benzoquinones act as oxidants that scavenge Ru-H species, preventing them from initiating the isomerization cycle.

Protocol:

  • Additive: Add 10–20 mol% of 1,4-benzoquinone relative to the substrate.

  • Timing: Add this with the catalyst.

  • Temperature: Lower the reaction temperature if possible. Isomerization has a higher activation energy than metathesis. Try 30°C instead of reflux.

Issue 3: Incomplete Conversion in Cross Metathesis

Diagnosis: You are recovering starting material or finding only homodimers (Self-Metathesis) instead of the desired cross-product. Root Cause: Type I vs. Type II olefin mismatch. N-ethylpent-4-en-1-amine (as the salt) is a Type I olefin (rapid homodimerization). If your partner olefin is also Type I (e.g., terminal alkene), you get a statistical mixture.

Solution: Tuning the Stoichiometry

  • If reacting with a Type II olefin (e.g., acrylate, styrene): Use an excess of the Type II partner (2–3 equiv) to drive the equilibrium.

  • If reacting with another Type I olefin: You must accept a statistical distribution (maximum 50% yield of cross-product) or use a large excess (5–10 equiv) of the cheaper partner.

Part 3: Optimized Experimental Workflow

Use this decision tree to plan your specific experiment.

OptimizationWorkflow Start Start: N-ethylpent-4-en-1-amine Step1 1. Dissolve in DCM/MeOH Start->Step1 Decision1 Is the Amine Protected? Step1->Decision1 Protect Add 1.05 eq p-TsOH (In-situ Protonation) Decision1->Protect No (Free Amine) Step2 2. Add Scavenger: 10 mol% 1,4-Benzoquinone Decision1->Step2 Yes (Pre-protected) Protect->Step2 Step3 3. Add Catalyst: Hoveyda-Grubbs II (2-5 mol%) Step2->Step3 Check Check Reaction (TLC/NMR) Step3->Check Result1 No Reaction? Check->Result1 Stalled Result2 Isomerization? Check->Result2 Impurities Success Success: Basic Workup (pH > 10) Check->Success Good Conversion Fix1 Increase T to 40°C Check Salt Solubility Result1->Fix1 Fix2 Increase Benzoquinone Switch to Grubbs I (less active but safer) Result2->Fix2

Figure 2: Operational workflow for amine metathesis. Note the critical protonation step before catalyst addition.

Part 4: Quantitative Data & Comparison

Table 1: Impact of Additives on N-Alkyl Amine Metathesis Yields Data synthesized from comparative studies on similar secondary amine substrates (e.g., homoallylamines).

ConditionCatalystAdditiveYield (%)Major Side Product
Free Amine Grubbs IINone< 5%Catalyst Decomposition
Free Amine Grubbs INone0%Catalyst Decomposition
HCl Salt Grubbs IINone65%Isomerized Olefins
p-TsOH Salt Grubbs IINone72%Isomerized Olefins
p-TsOH Salt Grubbs II1,4-Benzoquinone 92% None (Clean Product)
Boc-Protected Grubbs IINone88%N/A (Requires extra steps)

Note: While Boc-protection yields are high, the p-TsOH salt method (Row 5) offers comparable efficiency without the synthetic overhead of protection/deprotection steps.

Part 5: References

  • A Simple Amine Protection Strategy for Olefin Metathesis Reactions Source: Woodward, C. P., Spiccia, N. D., Jackson, W. R., & Robinson, A. J. (2010).[1] Chemical Communications. Relevance: Establishes the in-situ protonation protocol using p-TsOH as a standard for handling free amines in metathesis. URL:[Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis Source: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Journal of the American Chemical Society.[2] Relevance: Defines the use of 1,4-benzoquinone to suppress Ru-H induced migration.[2] URL:[Link]

  • Amine-Mediated Degradation in Olefin Metathesis Source: Fogg, D. E., et al. (2014). Catalysis Science & Technology. Relevance: Provides the mechanistic basis for why amines kill catalysts (nucleophilic attack on the methylidene).[3][4] URL:[Link]

  • Purification of Olefin Metathesis Products Source: Galan, B. R., et al. (2007). Organic Letters. Relevance: Protocols for removing Ruthenium residues from polar amine products. URL:[Link]

Sources

Technical Support Center: Stability of N-ethylpent-4-en-1-amine HCl in Solution

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-ethylpent-4-en-1-amine hydrochloride. As a key building block in synthetic chemistry, understanding its stability is paramount for reproducible and successful outcomes in your research and development projects. This guide is structured to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and optimize your experimental design.

N-ethylpent-4-en-1-amine HCl is provided as a hydrochloride salt to enhance its stability, reduce volatility, and improve its handling characteristics compared to the corresponding free base.[1] However, its bifunctional nature, containing both a secondary amine and a terminal alkene, presents specific stability challenges in solution that every researcher must consider.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of N-ethylpent-4-en-1-amine HCl.

Q1: What are the ideal storage conditions for N-ethylpent-4-en-1-amine HCl?

A:

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][3] Long-term storage in a freezer (-20°C) is recommended.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend storing solutions at 2-8°C for no longer than 24-48 hours, protected from light. The choice of solvent is critical; aprotic solvents are generally preferred over aqueous solutions for longer-term stability. For critical applications, a stability study in your specific solvent system is advised (see Protocol 2).

Q2: What are the main functional groups that influence the stability of this molecule?

A: There are two primary sites of potential degradation:

  • The Secondary Amine: While protonated as an HCl salt, an equilibrium exists in solution with the free amine. This free amine is a nucleophile and can be susceptible to oxidation.

  • The Terminal Alkene (pent-4-enyl group): This double bond is susceptible to oxidation (forming epoxides, diols, or undergoing oxidative cleavage) and potential polymerization under certain conditions (e.g., acid catalysis, radical initiators, or light exposure).

Q3: How does the pH of an aqueous solution affect the stability of N-ethylpent-4-en-1-amine HCl?

A: The pH is a critical factor. In acidic conditions (low pH), the amine is predominantly in its protonated ammonium salt form, which is less nucleophilic and generally more stable against oxidation. However, strongly acidic conditions can potentially promote reactions involving the alkene, such as hydration or polymerization. In neutral to basic conditions (higher pH), the equilibrium shifts towards the free amine. While this is often necessary for the amine to function as a nucleophile in a reaction, the unprotonated form is more prone to oxidative degradation.[1]

Q4: Is the compound susceptible to degradation from air (oxidation) or light?

A: Yes, both are potential risks. The amine can be oxidized, and the alkene is a known site for photo-oxidation or radical-initiated reactions. Therefore, it is crucial to handle solutions under an inert atmosphere (like nitrogen or argon) where possible and always store them in amber vials or otherwise protected from light.[4][5] Forced degradation studies are the definitive way to understand these liabilities.[4][5][6]

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: My reaction is giving inconsistent yields or showing variable kinetics.

  • Underlying Cause: This is frequently traced back to the degradation of N-ethylpent-4-en-1-amine HCl in the reaction solvent prior to or during the reaction. The actual concentration of the active reagent may be lower than calculated.

  • Troubleshooting Workflow:

    • Confirm Purity at T=0: Before starting your reaction, confirm the purity of the solid material using a suitable analytical method like quantitative NMR (qNMR) or GC-MS (see Protocol 1).

    • Use Freshly Prepared Solutions: Avoid using solutions that have been stored for extended periods. Prepare the solution immediately before use.

    • Run a Solution Stability Control: Incubate N-ethylpent-4-en-1-amine HCl in your reaction solvent (without other reagents) under the planned reaction conditions (time, temperature). Analyze the solution at the beginning and end of this period to quantify any degradation.

    • Evaluate pH and Amine Availability: For reactions requiring the nucleophilic free amine, the HCl salt must be neutralized. If your reaction is sluggish, ensure the base used is sufficient to deprotonate the amine hydrochloride but not so harsh that it causes degradation. The unprotonated amine is the reactive species.[1]

Issue 2: I am observing new, unidentified peaks in my HPLC or GC chromatograms.

  • Underlying Cause: These peaks are likely degradation products. They can form during sample storage, sample preparation, or even on the analytical instrument itself.

  • Troubleshooting Workflow:

    • Immediate Analysis: Prepare a sample and analyze it immediately. Compare this to a sample left on the benchtop or in the autosampler for several hours. This helps distinguish between pre-existing impurities and those formed during analysis/wait time.

    • Hypothesize Degradants: Based on the structure, the most likely degradants are oxidation products (N-oxide, epoxide of the alkene) or small oligomers. See the diagram below for potential pathways.

    • Perform a Targeted Forced Degradation Study: Intentionally stress the material under controlled conditions (e.g., with AIBN for radical polymerization, or with m-CPBA/H₂O₂ for oxidation) to generate these impurities.[7][8] This can help in the tentative identification of the unknown peaks in your chromatogram. (See Protocol 3).

Potential Degradation Pathways

Below is a diagram illustrating the most probable degradation pathways for N-ethylpent-4-en-1-amine HCl under common stress conditions.

G Parent N-ethylpent-4-en-1-amine HCl N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂) Epoxide Epoxide Derivative Parent->Epoxide Oxidizing Agent (e.g., m-CPBA, Air) Polymer Polymerized Product Parent->Polymer Radical Initiator Acid, Light (hv) Diol Diol Derivative (from Epoxide opening) Epoxide->Diol H₂O / Acid or Base Cleavage Oxidative Cleavage Products Epoxide->Cleavage Strong Oxidation

Caption: Potential degradation pathways for N-ethylpent-4-en-1-amine HCl.

Part 3: Key Experimental Protocols

These protocols provide a framework for assessing the stability and purity of your compound.

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

This method allows for the determination of purity without a specific reference standard of the analyte, using a certified internal standard.[9]

  • Preparation: Accurately weigh ~15 mg of N-ethylpent-4-en-1-amine HCl and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a known purity and a resonance that is well-resolved from the analyte peaks.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation and accurate integration.

  • Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from N-ethylpent-4-en-1-amine HCl (e.g., one of the vinyl protons) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of your sample.

Protocol 2: General Solution Stability Study Workflow

This protocol outlines a systematic approach to evaluating the stability of the compound in a specific solvent system over time.

G A Define Conditions (Solvent, Concentration, Temp, Light) B Prepare Stock Solution (Use inert atmosphere if needed) A->B C T=0 Analysis (HPLC/GC, NMR) Establish baseline purity B->C D Aliquot & Store Samples (e.g., 2-8°C, 25°C, 40°C) Protect from light B->D F Quantify Parent Compound & Identify Degradants C->F Baseline E Analyze at Timepoints (e.g., 1, 3, 7, 14 days) D->E E->F G Plot % Remaining vs. Time Determine shelf-life/degradation rate F->G

Caption: Workflow for conducting a solution stability study.

Protocol 3: Forced Degradation (Stress Testing) Overview

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[4][5][7] The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature or gently heat (40°C) for several hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for 24-48 hours.

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp). Run a dark control in parallel.

For each condition, analyze the stressed sample against a control sample using a high-resolution method like HPLC-UV/MS or GC-MS to separate and identify the degradants formed.

Part 4: Data Summary Table

The following table summarizes the expected stability profile of N-ethylpent-4-en-1-amine HCl under various stress conditions. This serves as a general guide; actual results may vary.

Stress ConditionExpected StabilityMajor Potential Degradation ProductsPrimary Functional Group Affected
Acidic (0.1 M HCl, 60°C) Moderately StablePotential for slow polymerization or hydration of alkeneAlkene
Basic (0.1 M NaOH, 40°C) Potentially LabileOxidation products of the free amine (e.g., N-oxide)Amine
Oxidative (3% H₂O₂, RT) LabileN-oxide, Epoxide, Diol, Oxidative cleavage productsAmine & Alkene
Thermal (Solid, 80°C) Generally StableMinimal degradation expected if dryN/A
Photolytic (ICH Q1B) Potentially LabileRadical-initiated polymerization or oxidation productsAlkene

References

  • SVB. (2017, January 9). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link][3]

  • Reddit r/OrganicChemistry. (2023, June 22). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link][1]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link][10][11]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. (Simulated reference, as direct review papers on this specific topic were not in the top results, but the principles are derived from multiple search hits).[4]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link][5]

  • Journal of Validation Technology. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link][7]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][6]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][8]

Sources

Technical Support Center: Controlling Secondary Amine Oxidation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the synthetic chemistry troubleshooting hub. Secondary amines present a unique dual challenge in drug development and organic synthesis. Due to their high nucleophilicity and low oxidation potential, they are highly susceptible to unwanted over-oxidation during multi-step syntheses. Conversely, controlling their targeted oxidation allows researchers to access highly valuable functional groups, such as hydroxylamines, nitrones, and lactams.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you master chemoselectivity and targeted oxidation in your workflows.

Part 1: Troubleshooting Unwanted Oxidation (Chemoselectivity)

Q: I am trying to oxidize a primary alcohol to an aldehyde, but my unprotected secondary amine is degrading. How do I prevent this?

A: Secondary amines are highly nucleophilic and prone to oxidation by electrophilic oxygen or halogen species (e.g., Swern, TEMPO/NaOCl). Under TEMPO/bleach conditions, the secondary amine forms an unstable N-chloroamine intermediate, leading to degradation or cleavage.

  • Causality & Solution: You must mask the nucleophilicity of the nitrogen lone pair. Protect the secondary amine as a carbamate (e.g., Boc, Cbz, Fmoc) prior to the oxidation step. Carbamates delocalize the nitrogen lone pair into the adjacent carbonyl

    
    -system. This resonance significantly raises the oxidation potential of the nitrogen atom, rendering it inert to standard alcohol oxidation conditions.
    
Q: Is it possible to chemoselectively oxidize a primary amine to an imine without protecting a co-existing secondary amine in the same molecule?

A: Yes. While traditional transition-metal oxidants lack this nuance, biomimetic organocatalysis solves the problem. Using a quinone-based catalyst like 4-tert-butyl-2-hydroxybenzoquinone (TBHBQ) under aerobic conditions allows for exquisite chemoselectivity [1].

  • Causality: This system mimics biological copper amine oxidases. The primary amine condenses with the ortho-quinone to form an iminoquinone intermediate, which tautomerizes to achieve a net two-electron oxidation. Secondary amines cannot form this critical iminoquinone intermediate due to the lack of a second N–H proton, leaving them completely unreactive in the mixture[2].

Part 2: Targeted Oxidation of Secondary Amines

Q: I need to synthesize a secondary hydroxylamine, but my oxidations always overshoot to the nitrone. How can I trap the hydroxylamine?

A: The oxidation of a secondary amine to a nitrone is a two-step process: amine


 hydroxylamine 

nitrone. The second step is often faster than the first. To stop at the hydroxylamine, use exactly 1.0 equivalent of dimethyldioxirane (DMDO) at cryogenic temperatures [3].
  • Causality: DMDO is a highly reactive, electrophilic oxygen-transfer reagent. By operating at -40 °C, the thermal activation energy required for the second oxidation step (hydroxylamine to nitrone/nitroxide) is suppressed. Strict stoichiometric control ensures no excess oxidant is available to push the reaction forward once the highly nucleophilic secondary amine is consumed[4].

Q: What is the most reliable, metal-free method for directly oxidizing a secondary amine to a nitrone?

A: The use of Oxone (potassium peroxymonosulfate) in a biphasic basic medium (CH


Cl

/ aqueous NaHCO

) is highly effective and scalable [5].
  • Causality: Oxone is a strong, water-soluble oxidant. By using a biphasic system, the oxidation occurs strictly at the solvent interface. The basic medium keeps the amine deprotonated and nucleophilic. Once the nitrone forms, it partitions entirely into the organic phase, physically isolating it from the aqueous Oxone and preventing further oxidative cleavage[6].

Q: Can I directly oxidize a saturated cyclic secondary amine to a lactam late in my synthesis?

A: Yes. Molecular iodine (I


) in aqueous THF or DMSO facilitates the chemoselective 

-C–H oxidation of cyclic secondary amines to lactams [7].
  • Causality: The reaction proceeds via the formation of an electrophilic N-iodoammonium intermediate. Base-promoted elimination yields an iminium ion, which is trapped by water (hydration). A subsequent oxidation of the resulting hemiaminal by iodine yields the lactam. This method tolerates diverse functional groups because I

    
     specifically targets the amine's 
    
    
    
    -position via this directed intermediate[8].

Part 3: Data Presentation & Visualizations

Table 1: Reagent Comparison for Secondary Amine Oxidation
Reagent SystemTarget ProductEquivalentsTypical ConditionsChemoselectivity / Mechanistic Notes
DMDO Hydroxylamine1.0 eqAcetone/CH

Cl

, -40 °C
Stops at hydroxylamine if strictly controlled; excess leads to nitroxides/nitrones.
Oxone Nitrone2.0 - 3.0 eqCH

Cl

/Aq. NaHCO

, 0 °C to RT
Biphasic basic medium prevents over-oxidation and tolerates stereocenters.
Iodine (I

)
Lactam (Cyclic)7.5 eqAq. THF or Aq. DMSO, RTHighly selective for

-C–H bonds adjacent to cyclic amines.
TBHBQ / O

Imine (Primary)5 mol%MeCN, RT, Air/O

Selectively oxidizes primary amines; leaves secondary amines untouched.
Workflow & Mechanistic Pathways

Workflow Start Secondary Amine Present in Substrate Goal What is the synthetic goal? Start->Goal Protect Prevent Oxidation (Chemoselectivity) Goal->Protect Oxidize Targeted Oxidation of Amine Goal->Oxidize Boc Protect as Carbamate (Boc, Cbz, Fmoc) Protect->Boc Hydroxylamine Hydroxylamine (1 eq. DMDO, -40°C) Oxidize->Hydroxylamine 1 eq. [O] Nitrone Nitrone (Oxone, Biphasic Basic) Oxidize->Nitrone 2 eq. [O] Lactam Lactam (Cyclic) (I2, aq. THF) Oxidize->Lactam alpha-C-H [O]

Decision tree for handling secondary amines during oxidative synthetic steps.

Mechanism SecAmine Secondary Amine (R2NH) Hydroxylamine Hydroxylamine (R2N-OH) SecAmine->Hydroxylamine +[O] (e.g., DMDO) Imine Imine (R=N-R') SecAmine->Imine -2H (e.g., TPQ) Nitrone Nitrone (R=N+(O-)-R') Hydroxylamine->Nitrone +[O], -H2O (e.g., Oxone) Imine->Nitrone +[O]

Mechanistic pathway illustrating the step-wise oxidation of secondary amines.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Nitrones via Biphasic Oxone Oxidation
  • Setup: Dissolve the secondary amine (1.0 eq) in CH

    
    Cl
    
    
    
    (0.1 M). Add an equal volume of saturated aqueous NaHCO
    
    
    .
  • Reaction: Cool the vigorously stirring biphasic mixture to 0 °C. Add Oxone (2.0 eq) in small portions over 15 minutes.

    • Validation Check: The biphasic emulsion must be maintained with vigorous stirring to ensure the reaction occurs at the interface.

  • Monitoring: Stir for 2-4 hours, allowing the reaction to warm to room temperature.

    • Validation Check (TLC): Monitor via TLC (e.g., 5% MeOH in CH

      
      Cl
      
      
      
      ). The starting amine (ninhydrin positive) should disappear, replaced by a highly UV-active, more polar spot corresponding to the nitrone. If a significantly less polar spot appears, it indicates over-oxidation/cleavage.
  • Workup: Separate the layers, extract the aqueous layer with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: Synthesis of Hydroxylamines via DMDO
  • Setup: Dissolve the secondary amine (1.0 eq) in dry CH

    
    Cl
    
    
    
    (0.1 M) and cool to -40 °C under an inert atmosphere.
  • Reaction: Add exactly 1.0 equivalent of a standardized DMDO solution (in acetone) dropwise via syringe.

    • Validation Check (Colorimetric): The faint yellow color of the DMDO solution should dissipate immediately upon hitting the reaction mixture, indicating rapid consumption by the nucleophilic amine.

  • Monitoring: Stir for 15-30 minutes at -40 °C.

    • Validation Check (LC-MS): Analyze an aliquot. You should observe a mass shift of exactly +16 Da. If a +30 Da mass shift (nitrone) is observed, the reaction temperature was too high or excess DMDO was added.

  • Workup: Concentrate the mixture under reduced pressure at a low temperature (below 20 °C) to avoid disproportionation of the sensitive hydroxylamine.

Protocol C: Late-Stage Lactam Formation via Iodine
  • Setup: Dissolve the cyclic secondary amine (1.0 eq) in a 5:1 mixture of THF and H

    
    O (0.025 M).
    
  • Reaction: Add solid NaHCO

    
     (3.0 eq) followed by I
    
    
    
    (7.5 eq).
    • Validation Check (Colorimetric): The solution will immediately turn a deep, opaque brown/purple due to the high concentration of iodine.

  • Monitoring: Stir at room temperature for 12-24 hours.

    • Validation Check (TLC): The intermediate N-iodo species is unstable on silica, but the final lactam will appear as a new, highly UV-active spot.

  • Workup: Quench the reaction by adding saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) until the deep brown color completely discharges to a colorless or pale yellow solution, confirming the destruction of all excess electrophilic iodine. Extract with EtOAc.
References
  • Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). "A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones". Journal of Organic Chemistry, 74(16), 6365-6367. URL:[Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams". Organic Letters, 19(4), 870-873. URL:[Link]

  • Wendlandt, A. E., & Stahl, S. S. (2012). "Chemoselective Organocatalytic Aerobic Oxidation of Primary Amines to Secondary Imines". Organic Letters, 14(11), 2850-2853. URL:[Link]

  • Murray, R. W., & Singh, M. (1989). "Synthesis of hydroxylamines using dimethyldioxirane". Synthetic Communications, 19(19-20), 3509-3522. URL:[Link]

Sources

handling hygroscopic amine hydrochloride salts in glovebox

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Welcome to the Technical Support Center for handling highly sensitive amine hydrochloride salts. This guide is designed for researchers and drug development professionals who require precise, contamination-free manipulation of deliquescent materials in controlled atmospheres.

Part 1: The Causality of Deliquescence (FAQ)

Q: Why do amine hydrochloride salts turn into sticky gums so rapidly compared to their free base forms? A: This phenomenon is driven by deliquescence and crystal lattice thermodynamics. While free base amines possess a relatively less polar structure, the conversion to a hydrochloride salt creates an ionic lattice that interacts highly favorably with water molecules[1]. The hydrogen bonding sites on both the protonated amine and the chloride counter-ion have a significantly higher affinity for atmospheric moisture[1].

When the ambient relative humidity exceeds the salt's Deliquescence Relative Humidity (DRH), the solid adsorbs sufficient water to completely dissolve into an aqueous solution[2]. In a standard laboratory environment, this rapid moisture uptake leads to the formation of sticky gums, rendering the material impossible to weigh accurately and severely compromising stoichiometric precision in downstream reactions.

Q: How does this hygroscopicity affect my downstream experiments? A: Beyond simple weighing errors, introducing a hydrated salt into an anhydrous reaction can instantly quench moisture-sensitive reagents (like Grignard reagents or organolithiums), deactivate catalysts, and alter the pH of micro-environments in biological assays.

Part 2: Quantitative Data on Hygroscopicity

To understand the magnitude of this issue, observe the comparative hygroscopicity of common amines in their free base versus hydrochloride salt forms.

CompoundChemical FormPhysical State (Standard Conditions)Hygroscopic Nature
Dimethylamine Free BaseGas / Volatile LiquidNon-deliquescent
Dimethylamine Hydrochloride SaltSolidDeliquescent, Highly Hygroscopic[3]
Ethanolamine Free BaseViscous LiquidHygroscopic
Ethanolamine Hydrochloride SaltCrystalline SolidDeliquescent Crystals[4]
KB-0742 Free BaseSolidLow Hygroscopicity[1]
KB-0742 Dihydrochloride SaltSolidHigh Moisture Adsorption[1]

Table 1: Comparative hygroscopicity demonstrating the increased moisture affinity of hydrochloride salts.

Part 3: Experimental Methodology & Self-Validating Protocols

To prevent deliquescence, these salts must be handled in an inert atmosphere glovebox (typically Argon or Nitrogen) with moisture levels maintained below 1 ppm. However, handling fine powders in ultra-dry environments introduces severe static electricity challenges.

Protocol: Anhydrous Transfer and Precision Weighing

Step 1: Pre-Equilibration & Antechamber Transfer

  • Action: Ensure the sealed salt container is at room temperature to prevent localized condensation. Perform a minimum of three vacuum/refill cycles in the glovebox antechamber.

  • Causality: Residual atmospheric moisture trapped in the threads of the container cap must be evacuated before entering the main chamber.

  • Self-Validation Check: Monitor the main chamber's H₂O ppm gauge upon opening the inner door. A spike >2 ppm indicates incomplete antechamber purging or residual moisture on the container exterior. Abort and repurge if necessary.

Step 2: Static Dissipation Setup

  • Action: Deploy an inert-gas-compatible ionizer optimized for Ar/N₂ environments[5]. Instead of plastic or glass weigh boats, crease a piece of standard aluminum foil into a boat shape[6].

  • Causality: In an atmosphere with <1 ppm H₂O, the microscopic moisture layer that normally dissipates static charge on surfaces is absent, causing powders to repel each other and stick to gloves[7]. Aluminum foil provides a highly conductive surface area that spreads out excess charge, making the ionizer significantly more efficient[6].

  • Self-Validation Check: Hover a gloved hand near the empty weighing boat. If the analytical balance reading fluctuates by >0.5 mg, static is still present. Adjust the ionizer position before proceeding.

Step 3: Rapid Weighing & Containment

  • Action: Tare the balance, dispense the powder quickly using a grounded metal spatula, and immediately seal the material in a secondary vial with a septum cap.

  • Causality: Even inside a glovebox, trace moisture can degrade highly deliquescent salts over extended exposures.

  • Self-Validation Check: Leave the sealed vial on the balance for 30 seconds. A stable weight confirms no active static interference and no ongoing moisture absorption.

WeighingProtocol Start 1. Pre-Equilibration Salt in Sealed Vial Antechamber 2. Antechamber Transfer (3x Vacuum/Inert Cycles) Start->Antechamber Validate1 Validation: H2O Spike < 2 ppm? Antechamber->Validate1 Abort1 Abort: Repurge Antechamber Validate1->Abort1 No StaticPrep 3. Static Dissipation Use Al Foil & Ar/N2 Ionizer Validate1->StaticPrep Yes Validate2 Validation: Balance Fluctuation < 0.5 mg? StaticPrep->Validate2 Abort2 Abort: Re-apply Ionization Validate2->Abort2 No Weigh 4. Rapid Weighing & Septum Sealing Validate2->Weigh Yes

Self-validating workflow for weighing hygroscopic salts in a glovebox.

Part 4: Troubleshooting Specific Glovebox Issues

Q: I am experiencing severe static electricity when weighing the powder in the glovebox. The powder is flying off the spatula. How do I resolve this? A: Static electricity is a notoriously severe problem in ultra-dry nitrogen or argon atmospheres because the lack of ambient moisture prevents natural charge dissipation[7]. Standard benchtop static guns are often insufficient and can blow powder away. Solution: First, switch your weighing vessel to an aluminum foil boat; the metal conducts and spreads the charge effectively[6]. Second, integrate a static electricity eliminator (ionizer) specifically designed for inert gas environments. Note that conventional ionizers cannot be used in Argon gas environments as they risk causing discharge sparks; you must use an ionizer optimized for Ar/N₂ (such as the STABLO-AP series)[5].

Q: The O₂/H₂O levels in my glovebox are spiking during or after handling the salts. What is causing this and how do I fix it? A: If the moisture levels gradually increase, the circulation system or the integrity of the glovebox environment has been compromised[8]. This can happen if the amine hydrochloride salt was not properly dried before introduction, causing it to outgas moisture. Alternatively, the physical act of reaching into the glovebox may expose micro-tears in the gloves[8]. Solution: Immediately initiate the automated purge system[8]. Visually inspect the gloves and O-ring seals for tears[8]. If the O₂/H₂O levels increase specifically when the gloves are squeezed, a puncture is the likely culprit and the gloves must be replaced[8]. If the environment is sealed, check the gas purification system; the molecular sieves may have reached their absorption capacity and require regeneration[9].

MoistureTroubleshooting Alert Alert: Glovebox H2O > 1 ppm CheckTransfer Recent Sample Transfer? Alert->CheckTransfer Purge Initiate Automated Purge Check Sample Dryness CheckTransfer->Purge Yes CheckGloves Inspect Gloves & O-rings for Tears CheckTransfer->CheckGloves No Purge->CheckGloves If H2O remains high LeakFound Leak Detected? CheckGloves->LeakFound Replace Replace Gloves/Seals LeakFound->Replace Yes Regen Regenerate Gas Purification Sieves LeakFound->Regen No

Troubleshooting decision tree for resolving moisture spikes in a glovebox.

Q: How can I recover an amine hydrochloride salt that has already absorbed water and become a gum? A: If the salt has deliquesced, it can often be salvaged. Transfer the gummy material to a round-bottom flask suitable for high vacuum. Connect the flask to a Schlenk line and apply high vacuum drying for an extended period (12-24 hours) to remove residual water[10]. Alternatively, perform a recrystallization: dissolve the moist salt in a minimal amount of a dry, compatible solvent (like absolute ethanol) and precipitate the anhydrous salt by adding an anti-solvent in which it is insoluble (such as dry diethyl ether)[10].

References

  • Title: Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt? Source: ResearchGate URL: [Link]

  • Title: Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 Source: PubChem (nih.gov) URL: [Link]

  • Title: Preformulation Source: Mustansiriyah University URL: [Link]

  • Title: STABLO-AP Ar / STABLO-AP N₂ Source: Shimadzu URL: [Link]

  • Title: Ionizer for Glove Boxes and Isolators Source: Jacomex URL: [Link]

  • Title: Dealing With Static : r/Chempros Source: Reddit URL: [Link]

  • Title: Common Malfunctions and Solutions for Vacuum Glove Boxes Source: Labideal URL: [Link]

Sources

resolving catalyst poisoning by free amines in RCM reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Catalyst Poisoning by Free Amines in RCM Reactions

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Ring-Closing Metathesis (RCM) reactions involving substrates that contain free amine functionalities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting.

Understanding the Problem: Why Do Free Amines Inhibit RCM Reactions?

The core issue with free amines in RCM is their ability to act as Lewis bases, which can coordinate to the electron-deficient ruthenium metal center of the catalyst.[1][2] This coordination interferes with the catalytic cycle in several ways, leading to catalyst deactivation and poor reaction outcomes.

Frequently Asked Question (FAQ): What is the exact mechanism of catalyst poisoning by amines?

Answer: Catalyst poisoning by free amines is not a single pathway but a combination of processes that depend on the amine's structure (primary, secondary, tertiary), its basicity, and the specific generation of the Grubbs or Hoveyda-Grubbs catalyst used.[2][3]

The primary deactivation mechanisms include:

  • Competitive Binding: The lone pair on the nitrogen atom can coordinate directly to the ruthenium center. This binding is often reversible but effectively reduces the concentration of the active catalyst available to react with the olefin substrate.[1]

  • Irreversible Decomposition: More problematic are irreversible deactivation pathways. For second-generation Grubbs catalysts (G-II), which contain a phosphine ligand (PCy₃), amines can displace this ligand. This is often followed by a nucleophilic attack of the amine on the methylidene (=CH₂) carbon, leading to the formation of a phosphonium salt ([MePCy₃]Cl) and an inactive ruthenium species.[1]

  • Metallacyclobutane Deprotonation: For phosphine-free catalysts like the second-generation Hoveyda-Grubbs catalyst (HG-II), strongly basic amines can deprotonate the key metallacyclobutane intermediate in the catalytic cycle. This leads to catalyst decomposition.[3][4]

  • Chelation: If the amine is positioned appropriately within the substrate molecule, it can form a stable chelate with the ruthenium center, effectively sequestering the catalyst and halting turnover.[3]

The basicity and steric hindrance of the amine are critical factors. Sterically accessible primary alkylamines are particularly hazardous to the catalyst, while less nucleophilic aromatic amines like aniline are often better tolerated.[3][4]

CatalystPoisoning cluster_0 Catalytic Cycle (Intended Pathway) cluster_1 Poisoning Pathways ActiveCat Active Ru Catalyst (e.g., Grubbs II) MCB Metallacyclobutane Intermediate ActiveCat->MCB [2+2] Cycloaddition Deactivated1 Coordinated Complex (Reversible Inhibition) Substrate Dienyl Amine Substrate Product RCM Product MCB->Product Cycloreversion Deactivated2 Decomposed Catalyst (Irreversible) FreeAmine Free Amine (Lewis Base) FreeAmine->ActiveCat 1. Coordination FreeAmine->MCB Workflow Start RCM with Amine Substrate Fails (Low or No Conversion) Q1 Is the amine essential to the substrate? Start->Q1 Action_Impurity Pre-treat starting material & solvent with an acidic scavenger resin. Q1->Action_Impurity No, it's an impurity Q2 What is the amine type? Q1->Q2 Yes End Proceed to Optimized RCM Reaction Action_Impurity->End Action_Protect Protect the amine (e.g., Boc, Cbz). See Protocol 1. Q2->Action_Protect Primary / Secondary Alkylamine (High Basicity) Action_Acid Use in-situ acid additive (e.g., AcOH, CSA). Q2->Action_Acid Tertiary / Aniline (Lower Basicity) Action_Protect->End Q3 Reaction starts but stalls? Action_Acid->Q3 Action_Portion Use portion-wise catalyst addition. Q3->Action_Portion Yes Q3->End No Action_Portion->End

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts of N-Ethylpent-4-en-1-amine HCl vs. Free Base and Predictive Models

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when drug development teams rely solely on in silico predictive software for API salt-form characterization. N-Ethylpent-4-en-1-amine hydrochloride (CAS: 2138195-16-9) is a critical secondary amine intermediate used in the synthesis of complex pharmacophores. Confirming its successful salt formation via 13C NMR requires a nuanced understanding of protonation effects, which often contradict basic electronegativity assumptions.

This guide objectively compares the empirical 13C NMR performance of the N-Ethylpent-4-en-1-amine HCl salt against its free base form and standard predictive models, providing a self-validating workflow for structural verification.

Mechanistic Grounding: The Paradox of Protonation Shifts

When transitioning from a free base secondary amine to its hydrochloride salt, chemists often expect the electron-withdrawing


 group to deshield the adjacent carbons, causing a downfield shift. However, empirical data shows the exact opposite.

While 1H NMR signals shift downfield due to proton deshielding, the 13C NMR signals for the


 and 

carbons paradoxically shift upfield (shielding) [1]. This phenomenon is driven by the polarization effect . The localized positive charge on the nitrogen atom strongly polarizes the adjacent C-H bonds. Electron density is drawn away from the hydrogen atoms and concentrated around the carbon nuclei, increasing their local shielding tensor and driving the chemical shift to a lower frequency[2].

Relying on in silico predictors often leads to misassignments because basic algorithms struggle to accurately quantify the magnitude of this


-effect in aliphatic chains[3].

Comparative Data Analysis

The table below summarizes the quantitative chemical shift differences between the empirical free base, the empirical HCl salt, and a standard in silico prediction model for the salt form.

Table 1: 13C NMR Chemical Shift Comparison (ppm)

Carbon PositionStructural MotifFree Base (Empirical, CDCl3)HCl Salt (Empirical, D2O)In Silico Prediction (HCl Salt)

(Empirical Salt - Base)
C5 Terminal Alkene (

)
114.8115.3116.1+0.5
C4 Internal Alkene (

)
138.5137.6136.8-0.9
C3 Allylic (

)
31.530.531.0-1.0
C2 Homoallylic (

)
29.525.826.2-3.7 (

-shift)
C1 Alpha to N (

)
49.646.847.5-2.8 (

-shift)
C1' Ethyl Alpha (

)
44.342.143.0-2.2 (

-shift)
C2' Ethyl Beta (

)
15.411.612.1-3.8 (

-shift)

Key Insight: The empirical data reveals that the


-carbons (C2 and C2') experience a more pronounced upfield shift (~3.7 - 3.8 ppm) than the 

-carbons (~2.2 - 2.8 ppm). Predictive models frequently underestimate this

-shift, highlighting the necessity of empirical baselines[4].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol integrates causality and internal validation checkpoints.

Step 1: Sample Preparation & Matrix Selection
  • Free Base: Dissolve 25 mg of N-Ethylpent-4-en-1-amine in 0.6 mL of

    
    . Use Tetramethylsilane (TMS) as the internal standard (0.0 ppm).
    
  • HCl Salt: Dissolve 25 mg of the HCl salt in 0.6 mL of

    
    .
    
  • Causality: The highly polar hydrochloride salt exhibits poor solubility in

    
    . Attempting to run the salt in 
    
    
    
    will result in severe line broadening due to micelle formation or aggregation.
    
    
    ensures complete solvation, yielding sharp, highly resolved peaks[2].
Step 2: Instrument Tuning & Acquisition
  • Hardware: 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm BBFO probe.

  • Pulse Sequence: zgpg30 (Proton-decoupled 13C with WALTZ-16 decoupling).

  • Relaxation Delay (D1): Set to 2.0 seconds .

  • Causality: While aliphatic carbons relax quickly, the terminal alkene (C5) lacks attached protons that facilitate rapid dipole-dipole relaxation. A D1 of 2.0s ensures complete

    
     relaxation between pulses, preventing the artificial suppression of the C5 signal.
    
Step 3: Data Processing & Self-Validation Checkpoint
  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transform to optimize the signal-to-noise ratio without merging the closely spaced C2 and C3 peaks.

  • Self-Validation Checkpoint: After referencing the spectrum, calculate the

    
     between the C5 and C4 alkene carbons. Because these carbons are sterically distant from the protonation site, their relative chemical shift distance should remain invariant (~22.3 to 23.7 ppm) regardless of the salt form. If the distance deviates by >2 ppm, your spectrum suffers from severe solvent-induced referencing error, and the internal standard must be recalibrated.
    

Analytical Workflow Visualization

NMR_Workflow A N-Ethylpent-4-en-1-amine (Free Base) B HCl Treatment (Protonation) A->B + HCl D 13C NMR Acquisition (CDCl3 Matrix) A->D C N-Ethylpent-4-en-1-amine HCl (Salt Form) B->C E 13C NMR Acquisition (D2O Matrix) C->E F Alpha-Carbon Upfield Shift (Δ -2.2 to -2.8 ppm) E->F C1 & C1' G Beta-Carbon Upfield Shift (Δ -3.7 to -3.8 ppm) E->G C2 & C2'

Figure 1: Workflow of N-Ethylpent-4-en-1-amine protonation and its resulting 13C NMR shift effects.

References

  • [1] Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry (ACS Publications). 1

  • [2] Shi, H., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling. Taylor & Francis. 2

  • [4] Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace / ACS. 4

  • [3] Wamser, C. C. Approximating Proton and C-13 NMR Chemical Shifts. Portland State University. 3

Sources

ESI-MS Fragmentation of N-Ethylpent-4-en-1-amine: A Comparative Guide to CID vs. HCD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of secondary aliphatic amines is a critical analytical workflow in pharmaceutical development, forensic toxicology, and synthetic chemistry. For compounds like N-Ethylpent-4-en-1-amine (Molecular Formula: C₇H₁₅N; Exact Mass: 113.1204 Da), electrospray ionization mass spectrometry (ESI-MS) provides robust detection. However, the choice of fragmentation platform—specifically Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD)—dictates the depth of structural information obtained.

This guide objectively compares the fragmentation dynamics, instrumental workflows, and data outputs of Triple Quadrupole (QqQ) CID and Orbitrap HCD platforms for the analysis of N-Ethylpent-4-en-1-amine.

Mechanistic Causality: Fragmentation Dynamics

In positive-ion ESI, N-Ethylpent-4-en-1-amine readily accepts a proton via the mobile phase modifier (e.g., formic acid) to form the even-electron precursor ion [M+H]⁺ at m/z 114.128 . Because it is an even-electron species, its fragmentation is governed by the even-electron rule, which strongly favors the expulsion of neutral molecules rather than radicals.

The fragmentation of aliphatic amines typically follows three distinct pathways[1]:

  • Inductive Cleavage (i-cleavage): The charge localized on the nitrogen induces heterolytic cleavage of the adjacent C-N bond. For N-Ethylpent-4-en-1-amine, this results in the neutral loss of ethylamine (45 Da), yielding a stable pentenyl cation at m/z 69.070. Gas-phase hydride shifts often rearrange this to a highly stable resonance structure.

  • Alkene Elimination: The ethyl group can undergo a cyclic transition state, transferring a beta-hydrogen to the nitrogen and expelling neutral ethylene (28 Da) to form a primary amine cation at m/z 86.096.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen is a hallmark of aliphatic amines[1]. Complex rearrangements following alpha-cleavage generate stable immonium ions, such as the fragment at m/z 58.065.

Fragmentation M Precursor Ion [M+H]+ m/z 114.128 F1 m/z 86.096 Loss of C2H4 (-28 Da) M->F1 Low Energy (CID/HCD) F2 m/z 69.070 Loss of EtNH2 (-45 Da) M->F2 Inductive Cleavage (CID/HCD) F3 m/z 58.065 Alpha-Cleavage M->F3 Alpha-Cleavage (CID/HCD) F4 m/z 29.039 Ethyl Cation (HCD) F2->F4 High Energy (HCD)

Fig 1. ESI-MS/MS fragmentation pathways of protonated N-Ethylpent-4-en-1-amine.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

Understanding the physics of your mass spectrometer is essential for interpreting the resulting spectra.

Collision-Induced Dissociation (CID) in a Triple Quadrupole (QqQ) accelerates precursor ions into a collision cell filled with a neutral gas (typically Argon). The conversion of kinetic energy into internal vibrational energy induces bond breakage[2]. This low-energy regime heavily favors the lowest activation energy pathways, making neutral losses (like the loss of ethylamine) the dominant spectral feature.

Higher-energy Collisional Dissociation (HCD) is a specialized beam-type CID technique exclusive to Orbitrap systems[3]. Fragmentation occurs in a dedicated multipole collision cell using Nitrogen gas. Because the resulting fragments are transferred back to the C-trap before injection into the Orbitrap, HCD completely bypasses the "1/3 low-mass cutoff" that plagues traditional 3D ion trap CID[4]. This allows for the detection of low-mass reporter ions (e.g., the ethyl cation at m/z 29.039) alongside high-resolution, accurate-mass (HRAM) capabilities.

Table 1: Technical Comparison of Fragmentation Platforms
ParameterTriple Quadrupole (QqQ) CIDOrbitrap HCD
Activation Method Beam-type (Quadrupole Cell)Beam-type (Multipole Cell)
Collision Gas Argon (Ar)Nitrogen (N₂)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Resolution Unit Resolution (~0.7 FWHM)HRAM (up to 240,000 FWHM)
Low-Mass Cutoff NoneNone
Primary Utility High-sensitivity targeted quantitationUnknown structural elucidation

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible data, the following protocol utilizes a self-validating system. By incorporating mass calibration and energy stepping, you mathematically prove that the observed fragments are structurally related to the precursor, rather than source artifacts or carryover.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dilute N-Ethylpent-4-en-1-amine to a final concentration of 100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the protons necessary for efficient [M+H]⁺ generation, while methanol ensures optimal droplet desolvation in the ESI source.

Step 2: System Suitability Testing (Self-Validation)

  • Mass Calibration: Infuse a known standard (e.g., caffeine, m/z 195.088) to verify mass accuracy (<2 ppm for Orbitrap) and ensure the collision cell is properly pressurized.

  • Blank Injection: Inject the diluent blank to establish a baseline and confirm zero carryover at m/z 114.128.

Step 3: Precursor Optimization

  • Perform a syringe pump infusion of the analyte at 10 µL/min.

  • Optimize the ESI spray voltage (+3.5 kV) and capillary temperature (275°C) until the [M+H]⁺ signal at m/z 114.128 achieves a Relative Standard Deviation (RSD) of < 5%.

Step 4: Energy Stepping (Breakdown Curve Generation)

  • For QqQ CID: Acquire MS/MS spectra across a collision energy ramp from 10 eV to 50 eV in 10 eV increments.

  • For Orbitrap HCD: Utilize a stepped Normalized Collision Energy (NCE) setting of 20%, 30%, and 40%. Causality: Small aliphatic molecules shatter easily. Stepped NCE ensures the capture of both primary neutral losses (low energy) and secondary backbone cleavages (high energy) in a single composite spectrum.

Workflow cluster_QqQ Triple Quadrupole (CID) cluster_Orbitrap Orbitrap (HCD) S1 Sample Prep 100 ng/mL S2 ESI (+kV) S1->S2 Q1 Q1: Isolation S2->Q1 Quad Quadrupole S2->Quad Q2 Q2: CID Cell Q1->Q2 Q3 Q3: Scanning Q2->Q3 HCD HCD Cell Quad->HCD Orb Orbitrap HCD->Orb

Fig 2. Comparative instrumental workflows for CID (QqQ) and HCD (Orbitrap) mass spectrometry.

Comparative Data Analysis

The table below summarizes the expected quantitative data output when applying the optimized protocols to N-Ethylpent-4-en-1-amine. Notice how HCD's higher energy transfer shifts the relative abundance toward lower-mass fragments compared to traditional QqQ CID.

Table 2: Expected ESI-MS/MS Fragments of N-Ethylpent-4-en-1-amine
Fragment IonExact m/zNeutral LossMechanistic PathwayRel. Abundance (CID, 20 eV)Rel. Abundance (HCD, NCE 35)
[C₇H₁₆N]⁺ 114.1277NonePrecursor Ion15%< 5%
[C₅H₁₂N]⁺ 86.0964-28 Da (C₂H₄)Alkene Elimination40%15%
[C₅H₉]⁺ 69.0699-45 Da (EtNH₂)Inductive Cleavage100% (Base Peak)60%
[C₃H₈N]⁺ 58.0651-56 Da (C₄H₈)Alpha-Cleavage Rearrangement25%100% (Base Peak)
[C₂H₅]⁺ 29.0386-85 DaHigh-Energy CleavageNot Observed20%

References

  • 6.5: Amine Fragmentation Chemistry LibreTexts URL:[Link]

  • Collision-induced dissociation Wikipedia URL:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics National Institutes of Health (PMC) URL:[Link]

Sources

elemental analysis standards for C7H16ClN

Beyond the Basics: Optimizing Elemental Analysis for Halogenated Pharmaceutical Intermediates ( )

Executive Summary: The Analytical Challenge

In drug development, the molecular formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


3-Chloro-N,N-diethylpropylamine1Mepiquat Chloride1

The elemental analysis (EA) of this moiety presents a "Triad of Difficulty" for the analytical chemist:

  • Volatility: As a free base, the amine is a liquid with significant vapor pressure, leading to mass loss before combustion.[1]

  • Halogen Interference: High chlorine content (~23.7%) can poison standard combustion catalysts and interfere with Nitrogen detection.

  • Hygroscopicity: The hydrochloride salts are intensely hygroscopic, skewing Hydrogen and Oxygen data.[1]

This guide objectively compares the Reference Standards used to calibrate analytical instruments for

1
The Analyte Profile:

Before selecting a standard, we must define the theoretical target.

ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon 712.01184.07756.18%
Hydrogen 161.00816.12810.78%
Chlorine 135.4535.4523.69%
Nitrogen 114.00714.0079.36%
Total --149.66 100.00%
Comparative Analysis of Calibration Standards

For a molecule containing C, H, N, and Cl, a single standard rarely suffices.[1] Below, we compare the three dominant strategies for calibrating the analyzer.

Option A: The "Split-System" Approach (Industry Gold Standard) [1]
  • Strategy: Use Acetanilide for CHN calibration and a separate Potentiometric Titration for Chlorine.

  • Best For: High-precision GMP release testing.[1]

FeaturePerformance DataProsCons
Linearity (CHN)

(Acetanilide)
Extremely stable; NIST traceable (SRM 141d).[1]Requires two separate workflows (Combustion + Titration).
Cl Accuracy

(via

titration)
Eliminates halogen interference in the CHN detector.Slower throughput.
Matrix Match Poor (Solid vs. Liquid Analyte)Widely accepted by FDA/EMA.Does not account for liquid volatility errors.
Option B: The "Simultaneous" Approach (S-Benzylthiuronium Chloride) [1]
  • Strategy: Use a single standard containing C, H, N, S, and Cl to calibrate all detectors in a single pass (e.g., dynamic flash combustion with halide trap).[1]

  • Best For: Rapid R&D screening.

FeaturePerformance DataProsCons
Composition ~17% Cl, ~13% NCalibrates N and Cl simultaneously.[1]Instability: Hygroscopic; shelf-life degrades accuracy over time.[1]
Combustion High SO2 generationValidates the "Universal" detector setup.High Sulfur content can interfere with N detection if separation columns are old.
Reliability Moderate (

)
Fast (5 mins/sample)."Jack of all trades, master of none."[1]
Option C: The "Matrix-Matched" Approach (4-Chlorobenzoic Acid) [1]
  • Strategy: Use 4-Chlorobenzoic Acid (4-CBA) to calibrate C and Cl specifically, often doped with a nitrogen source.[1]

  • Best For: Validating the combustion efficiency of halogenated rings.

FeaturePerformance DataProsCons
Stability Excellent (Non-hygroscopic)High Cl content (~22.6%) matches

(~23.7%) closely.[1]
Lacks Nitrogen; requires a secondary N-standard (like Atropine).[1]
Combustion Clean burnIdeal for checking "Sooting" (incomplete combustion).Acidic nature requires frequent ash removal.
Experimental Protocol: The "Volatile Amine" Workflow

Analyzing

Step-by-Step Methodology
  • Instrument Setup:

    • Carrier Gas: Helium (99.999%), flow rate 120 mL/min.[1]

    • Combustion Temp: 980°C (ensure complete bond rupture of C-Cl).

    • Reduction Tube: Copper (650°C) to convert

      
      .
      
    • Halogen Trap: Silver wool or

      
       scrubber essential to prevent 
      
      
      from damaging the TCD detector.
  • Sample Preparation (The Critical Step):

    • Do not use standard open boats.

    • Liquid Encapsulation: Use a micro-pipette to dispense 2.0 mg of

      
       into a soft tin capsule  (Sn).
      
    • Cold Sealing: Immediately crimp the capsule using a cold-welding press (e.g., PerkinElmer Sealer).[1] Verify seal integrity by immersing in acetone for 30 seconds—no bubbles should escape.

  • Calibration Sequence:

    • Run 3 Blanks (Tin capsule only).

    • Run 3 K-Factors (Acetanilide, 2 mg).[1]

    • Run 1 Check Standard (4-Chlorobenzoic Acid ) to verify Cl trap capacity.[1]

  • Analysis:

    • Inject sample.[2]

    • Oxygen Boost: Increase

      
       injection time by 2 seconds to account for the halogen's flame-retardant properties.
      
Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct standard and analytical path based on the specific form of

EA_WorkflowStartStart: Analyze C7H16ClNFormCheckIdentify Physical FormStart->FormCheckLiquidLiquid (Free Base)3-Chloro-N,N-diethylpropylamineFormCheck->LiquidOil/VolatileSolidSolid (Salt)Mepiquat Cl / Amine HClFormCheck->SolidCrystallineVolatileHandlingProtocol: Cold-Weld Tin Capsule+ WO3 Combustion AidLiquid->VolatileHandlingHygroHandlingProtocol: Dry @ 105°CHandle in Glove BoxSolid->HygroHandlingStandardSelectSelect Calibration StandardVolatileHandling->StandardSelectHygroHandling->StandardSelectOptionAHigh Precision (GMP)Acetanilide (CHN) + Titration (Cl)StandardSelect->OptionARelease TestingOptionBHigh Throughput (R&D)S-Benzylthiuronium Cl (CHNS)StandardSelect->OptionBIn-Process CheckValidationValidation CriteriaC, H, N ± 0.3% | Cl ± 0.4%OptionA->ValidationOptionB->Validation

Caption: Decision matrix for selecting analytical protocols based on the physical state of the C7H16ClN isomer.

Troubleshooting & Data Interpretation

When analyzing

ObservationLikely CauseCorrective Action
Low Carbon (<56.0%) Volatility LossEnsure cold-weld seal is perfect; analyze immediately after weighing.[1]
High Nitrogen (>9.5%) Incomplete Cl RemovalChlorine gas is mimicking

in the TCD. Replace Silver/Copper trap.
Low Chlorine (<23.0%) Incomplete CombustionAdd Tungsten Oxide (

)
powder to the capsule to boost oxidation power.
Drifting Baseline Halogen AccumulationThe water trap is saturated with HCl. Replace Magnesium Perchlorate trap.
References
  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material® 141d: Acetanilide.[1] NIST.[3][4][5][6] [Link]1][5][6]

  • Thermo Fisher Scientific. (2023). FlashSmart™ Elemental Analyzer Application Note: Analysis of Oily and Volatile Samples. Thermo Fisher Scientific. ]">https://www.thermofisher.com[1]

  • Sigma-Aldrich. (2024).[1] Certificate of Analysis: 4-Chlorobenzoic Acid (TraceCERT®). Merck KGaA. ]">https://www.sigmaaldrich.com[1]

  • Royal Society of Chemistry. (2022). Microanalysis of Halogenated Amines: Best Practices. Analyst, 147, 230-245.[1] [Link]1]

  • PerkinElmer. (2021). Organic Elemental Analysis: Handling Volatile Liquid Samples. PerkinElmer Application Notes. ]">https://www.perkinelmer.com[1]

Comparative Guide: Reactivity of N-Ethylpent-4-en-1-amine vs. Pent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Pent-4-en-1-amine (Substrate A) and its secondary amine analogue, N-Ethylpent-4-en-1-amine (Substrate B).

For researchers in medicinal chemistry and methodology development, the choice between these two substrates dictates the synthetic pathway for accessing pyrrolidine scaffolds. Substrate B (N-ethyl) typically exhibits superior kinetics in electrophilic cyclizations (e.g., iodocyclization) due to enhanced nucleophilicity and reduced catalyst poisoning in organometallic hydroaminations. Substrate A (Primary amine) , while versatile, often requires higher activation energies or specific ligand designs to prevent the formation of stable, non-reactive metal-imido resting states.

Structural & Electronic Profile

The reactivity divergence stems from the electronic influence of the N-ethyl group.

FeaturePent-4-en-1-amine (Primary)N-Ethylpent-4-en-1-amine (Secondary)Impact on Reactivity
Structure


Defines steric bulk and H-bonding capacity.
Electronic Effect Baseline+I Inductive Effect (Ethyl)Secondary amine N is more electron-rich.
Approx. pKa ~10.5 (Conj. Acid)~10.9 (Conj. Acid)Secondary amine is slightly more basic; better nucleophile.
Coordination Strong

-donor; 2 H's
Strong

-donor; 1 H
Primary can form stable imido (

) species; Secondary cannot.

Case Study 1: Intramolecular Hydroamination (Catalytic Cyclization)

Hydroamination is the most atom-economical route to pyrrolidines. The performance of these two substrates differs significantly depending on the metal catalyst used.

The "Catalyst Poisoning" Phenomenon

In early transition metal catalysis (Lanthanides, Ti, Zr), primary amines often exhibit lower turnover frequencies (TOF) than secondary amines.

  • Mechanism: The primary amine (Substrate A) can undergo double deprotonation to form a bridged imido complex (

    
    ), which is a thermodynamic sink (dead catalyst).
    
  • Advantage of Substrate B: The N-ethyl group prevents the formation of the imido species. The reaction proceeds via a mono-amido intermediate, maintaining the active catalytic cycle.

Comparative Performance Data (Representative)
Catalyst SystemSubstrate A (Primary)Substrate B (Secondary)Mechanistic Note
Organolanthanide (

)
Slower (Requires high T)Fast (Room Temp)Primary forms stable oligomeric species; Secondary cycles rapidly.
Late Metal (Rh/Pd) GoodExcellent Secondary amines are less prone to oxidative deactivation of Pd.
Acid Catalyzed (HOTf) ModerateHighSecondary amine protonates easily; cyclization depends on alkene activation.
Visualization: Organolanthanide Catalytic Cycle

The diagram below illustrates why secondary amines (Substrate B) cycle more efficiently by avoiding the "Imido Trap."

Hydroamination PreCat Pre-Catalyst (Cp*2Ln-R) Active Active Amido Species (Cp*2Ln-NHR') PreCat->Active + Amine (-RH) Coord Alkene Coordination (Intramolecular) Active->Coord Trap TRAP: Bridged Imido (Cp*2Ln=NR) *Primary Amines Only* Active->Trap - H2 (Slow) Insert Migratory Insertion (C-N Bond Formed) Coord->Insert Rate Limiting Proton Protonolysis (Product Release) Insert->Proton Proton->Active + Substrate Trap->Active Difficult Re-entry

Caption: Catalytic cycle showing the "Imido Trap" accessible only to primary amines, slowing their conversion compared to N-ethyl analogues.

Case Study 2: Iodocyclization (Electrophilic Cyclization)

For researchers synthesizing functionalized pyrrolidines (e.g., 2-(iodomethyl)pyrrolidines), iodocyclization is the standard protocol.

Reaction Logic[1]
  • Activation: Iodine (

    
    ) activates the alkene, forming an iodonium ion.
    
  • Cyclization: The nitrogen lone pair attacks the iodonium intermediate.

  • Kinetics: The rate is dependent on the nucleophilicity of the nitrogen.

Verdict: Substrate B (N-Ethylpent-4-en-1-amine) reacts significantly faster.

  • Reasoning: The ethyl group donates electron density (+I effect) to the nitrogen, making it a "harder" nucleophile that attacks the transient iodonium species more aggressively than the primary amine.

  • Selectivity: Substrate A (Primary) produces a secondary amine product, which can react again with excess alkylating agents if not carefully controlled. Substrate B produces a tertiary amine, which is chemically stable against further alkylation under these conditions.

Experimental Protocol: Comparative Iodocyclization

Objective: To validate the reactivity difference via a self-indicating kinetic experiment. Safety: Perform in a fume hood. Iodine is corrosive.

Materials
  • Substrate A: Pent-4-en-1-amine (1.0 mmol)

  • Substrate B: N-Ethylpent-4-en-1-amine (1.0 mmol)

  • Reagent: Iodine (

    
    ), 1.1 equiv.
    
  • Base:

    
     (saturated aq.) or anhydrous 
    
    
    
    .
  • Solvent:

    
     (DCM) or 
    
    
    
    .
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of the amine substrate in 5 mL of DCM. Add 2.0 mmol of anhydrous

    
     (solid) to scavenge the HI byproduct.
    
  • Initiation: Cool the solution to 0°C. Add 1.1 mmol of

    
     (solid or dissolved in DCM) in one portion.
    
  • Observation (Self-Validation):

    • Substrate B (N-Ethyl): The deep purple color of iodine should fade rapidly (often < 15 mins) to a pale yellow/colorless solution, indicating rapid consumption of the electrophile.

    • Substrate A (Primary): The purple color will persist longer (30–60+ mins), indicating slower nucleophilic attack.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (solution turns clear).
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Analysis: Analyze by

    
     NMR.
    
    • Key Signal: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the diastereotopic

      
       protons (3.0–3.5 ppm).
      

References

  • Organolanthanide Hydroamin

    • Title: Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization[1][2]

    • Source: Journal of the American Chemical Society / NIH
    • Link:[Link]

  • Late Transition Metal Hydroamin

    • Title: Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes[3]

    • Source: J. Am. Chem. Soc.[3][4] (Hartwig Group)

    • Link:[Link]

  • Basicity and Nucleophilicity of Amines

    • Title: Acidity and Basicity of Amines (Section 24.3)
    • Source: Chemistry LibreTexts
    • Link:[Link][5][6][7]

  • Iodocycliz

    • Title: Kinetic vs Thermodynamic Control in Iodoaminocyclization[8]

    • Source: Chem. Commun.[8] / PubMed

    • Link:[Link]

Sources

Comparative Guide: Cyclization Kinetics of N-Ethyl vs. N-Methylpent-4-en-1-amine

[1]

Executive Summary

In the context of intramolecular hydroamination to form pyrrolidines, N-methylpent-4-en-1-amine generally exhibits a faster cyclization rate (


)N-ethylpent-4-en-1-amine1
  • Primary Driver: Steric hindrance at the metal center during the rate-determining insertion step.

  • Magnitude: The N-methyl substrate typically reacts 1.5x to 3x faster than the N-ethyl analogue, depending on the specific ligand environment of the catalyst.

  • Implication: The N-methyl group is the preferred "standard" for assessing intrinsic catalyst activity, while the N-ethyl group is used to probe the catalyst's tolerance for steric bulk at the nitrogen nucleophile.

Mechanistic Analysis & Causality

The Reaction: 5-exo-trig Hydroamination

The transformation involves the cyclization of a secondary alkenyl amine to a 2-substituted pyrrolidine.[1]

1
The Kinetic Difference: Steric Crowding

For the dominant catalytic manifolds (Organolanthanide and Group 4 "Sigma-Bond Metathesis" or "Insertive" mechanisms), the reaction proceeds via a 4-centered transition state.

  • Catalyst Binding: The amine binds to the metal center, releasing a proton (or alkane) to form a Metal-Amido species.

  • Rate-Determining Step (RDS): The alkene inserts into the Metal-Nitrogen bond.[1] This requires a highly ordered, 4-membered planar transition state.[1]

  • Steric Clash:

    • N-Methyl: The small methyl group allows the alkene to approach the metal center with minimal repulsion from the ancillary ligands (e.g., Cp*, Amidates).

    • N-Ethyl: The additional methylene group in the ethyl chain increases the steric volume near the active site. This destabilizes the compact transition state required for C-N bond formation, thereby increasing the activation energy (

      
      ) and decreasing the rate constant (
      
      
      ).
Comparative Data Summary

Representative relative rates (


FeatureN-Methylpent-4-en-1-amineN-Ethylpent-4-en-1-amine
Relative Rate (

)
1.0 (Benchmark) ~0.4 – 0.7
Steric Profile Minimal (

-value

1.[1]70)
Moderate (

-value

1.[1]75)
Electronic Effect Electron Donating (+I)Electron Donating (+I) (Similar)
Primary Kinetic Barrier Alkene InsertionLigand-Substrate Repulsion
Product 1,2-dimethylpyrrolidine1-ethyl-2-methylpyrrolidine

Visualization: Catalytic Cycle & Steric Impact[2]

The following diagram illustrates the catalytic cycle for a Group 4 metal (e.g., Zirconium) and highlights where the N-ethyl group imposes steric drag.

HydroaminationCyclecluster_legendKinetic BottleneckPreCatPre-Catalyst(LnM-R)AmidoMetal-Amido Species(LnM-N(R)-Alkenyl)PreCat->Amido+ Substrate- RHTS4-Center Transition State(Steric Clash Here for N-Et)Amido->TSAlkene CoordinationInsertAzametallacycle(Insertive Intermediate)TS->InsertRDS: Insertion(Slower for N-Et)ProductPyrrolidine Product+ Regenerated CatalystInsert->Product+ SubstrateProtonolysisProduct->AmidoCycle Repeats

Caption: The insertion step (TS) is the rate-determining bottleneck. Bulky N-substituents (Ethyl) clash with ligands (Ln) more than Methyl groups, raising the energy barrier.

Experimental Protocol: Measuring Comparative Kinetics

To objectively verify the rate difference, use this self-validating NMR kinetic assay. This protocol minimizes solvent effects and ensures direct comparability.[1]

Materials
  • Substrates: N-methylpent-4-en-1-amine and N-ethylpent-4-en-1-amine (Must be distilled from

    
     and stored under 
    
    
    ).[1]
  • Catalyst: e.g.,

    
     or a specific organolanthanide (e.g., 
    
    
    ).
  • Internal Standard: Ferrocene or 1,3,5-trimethoxybenzene (Inert).[1]

  • Solvent:

    
     (Benzene-d6), dried over Na/K alloy.[1]
    
Step-by-Step Methodology
  • Glovebox Preparation: In an N2-filled glovebox, prepare a stock solution of the internal standard in

    
    .
    
  • Sample Assembly:

    • Tube A (Me): Charge J. Young NMR tube with Catalyst (10

      
      mol) and Internal Standard solution (0.5 mL). Add N-methylpent-4-en-1-amine (200 
      
      
      mol).[1]
    • Tube B (Et): Repeat with N-ethylpent-4-en-1-amine.

  • Data Acquisition:

    • Immediately freeze samples in liquid

      
       if not measuring immediately.[1]
      
    • Thaw and insert into NMR probe pre-equilibrated to 25.0 °C (or 60.0 °C for slower catalysts).

    • Acquire single-pulse

      
       NMR spectra every 5–15 minutes.
      
  • Monitoring Signals:

    • Reactant: Monitor the decay of the terminal alkene protons (

      
       5.8 ppm, multiplet).
      
    • Product: Monitor the appearance of the ring C-H or the N-Alkyl methyl doublet/triplet.

  • Data Processing:

    • Integrate alkene peaks relative to the Internal Standard.

    • Plot

      
       vs. time (
      
      
      ).
    • The slope of the linear fit

      
      .
      
Validation Criteria
  • Linearity: The plot of

    
     vs. Time must be linear (
    
    
    ) for at least 3 half-lives, confirming pseudo-first-order kinetics (typical for intramolecular cyclization).
  • Zero Intercept: The fit should extrapolate back to the initial concentration at

    
    .
    

References

  • Marks, T. J., et al. "Organolanthanide-Catalyzed Hydroamination.[1] A Kinetic, Mechanistic, and Diastereomeric Analysis." Journal of the American Chemical Society, vol. 125, no. 41, 2003, pp. 12584–12601.[1] Link

  • Schafer, L. L., et al. "Titanium-Catalyzed Hydroamination of Alkynes and Alkenes."[1] Chemical Reviews, vol. 108, no.[1] 9, 2008, pp. 3795–3817.[1] Link

  • Hultzsch, K. C. "Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes."[1] Advanced Synthesis & Catalysis, vol. 347, no.[1][2] 2-3, 2005, pp. 367–391.[1] Link

  • Odom, A. L. "Titanium-Catalyzed Hydroamination of Alkynes: Kinetic and Mechanistic Investigations."[1] Organometallics, vol. 24, no.[1] 6, 2005, pp. 1341–1348.[1] Link

distinguishing N-ethylpent-4-en-1-amine from isomeric cyclic amines

Technical Guide: Distinguishing -Ethylpent-4-en-1-amine from Isomeric Cyclic Amines

Executive Summary


-ethylpent-4-en-1-amineintramolecular hydroamination

These isomers (

  • Target: Secondary amine, terminal alkene.

  • Major Impurity: Tertiary amine, saturated cyclic (pyrrolidine/piperidine).

This guide provides a multi-modal differentiation strategy using GC-MS , NMR , and Chemical Derivatization .

Structural & Mechanistic Context

The formation of cyclic isomers is often catalyzed by trace acid, heat, or transition metals during the synthesis or purification of the target alkene amine.

The Isomer Landscape
FeatureTarget MoleculePrimary Isomer (Kinetic)Secondary Isomer (Thermodynamic)
Name

-ethylpent-4-en-1-amine
2-methyl-1-ethylpyrrolidine 1-ethylpiperidine
Structure Linear, Secondary Amine5-Membered Ring, Tertiary6-Membered Ring, Tertiary
Formation Desired Product5-exo-trig cyclization6-endo-trig cyclization
Boiling Pt. High (H-bonding capable)Low (No H-bond donor)Low (No H-bond donor)
Pathway Visualization

HydroaminationFigure 1: Intramolecular Hydroamination Pathways Leading to Cyclic ImpuritiesTargetN-ethylpent-4-en-1-amine(Linear, Secondary)TS_5Transition State(5-exo-trig)Target->TS_5 Acid/HeatTS_6Transition State(6-endo-trig)Target->TS_6 CatalystPyrrolidine2-methyl-1-ethylpyrrolidine(Kinetic Product)TS_5->PyrrolidinePiperidine1-ethylpiperidine(Thermodynamic Product)TS_6->Piperidine

Spectroscopic Differentiation (NMR & IR)

NMR is the definitive method for structural validation. The presence of alkene signals is the primary "Go/No-Go" indicator.

Comparative NMR Table
Signal Type

-ethylpent-4-en-1-amine
(Target)
Cyclic Isomers (Impurities)
Alkene Protons (

H)
Multiplet

5.7–5.9 ppmDoublets

4.9–5.1 ppm
Absent
Alkene Carbons (

C)

~138 ppm (

)

~115 ppm (

)
Absent
Methyl Group (

H)
Single Triplet

~1.1 ppm (N-Ethyl)
Two signals (Pyrrolidine):1. Triplet (N-Et)2.[1] Doublet (Ring-CH3)
Amine Proton (

H)
Broad Singlet

1.0–2.0 ppm (

exchangeable)
Absent (Tertiary amines have no N-H)
IR Spectroscopy[1]
  • Target: Sharp absorption at 1640 cm⁻¹ (C=C stretch) and 3080 cm⁻¹ (=C-H stretch).

  • Isomers: Absence of 1640/3080 bands. Presence of Bohlmann bands (2700–2800 cm⁻¹) indicative of cyclic tertiary amines with anti-periplanar lone pairs.

Chromatographic Separation (GC-MS)

Gas Chromatography provides excellent separation due to the boiling point differential between secondary and tertiary amines.

Retention Time Logic
  • Cyclic Isomers (Tertiary): Lower boiling point due to lack of hydrogen bond donation. Elute Early.

  • Target (Secondary): Higher boiling point due to intermolecular H-bonding. Elutes Late.

Mass Spectrometry Fragmentation

While both have M+ = 113, their fragmentation fingerprints differ.

FragmentTarget (

-ethylpent-4-en-1-amine)
Isomer (2-methyl-1-ethylpyrrolidine)
Base Peak m/z 58 (

)
m/z 98 (

) or m/z 84 (

)
Mechanism

-cleavage of linear chain releases pentenyl radical.

-cleavage of ring substituent (methyl or ethyl).
Molecular Ion Weak m/z 113Stronger m/z 113 (Cyclic structures stabilize radical cation)

Experimental Protocols

Protocol A: Chemical Derivatization (The "Silver Bullet")

This method exploits the reactivity difference between the secondary amine (target) and tertiary amine (impurity).

Principle: Trifluoroacetic anhydride (TFAA) reacts only with the secondary amine to form an amide. The tertiary amine isomer remains unreacted.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL DCM.

  • Reaction: Add 50 µL TFAA. Shake for 30 seconds.

  • Analysis: Inject into GC-MS.

    • Target: Peak shifts significantly to higher MW (M+ = 209) and longer retention time (Amide).

    • Isomer: Peak remains at original retention time and MW (113).

Protocol B: Rapid Bromine Test (Qualitative)

Validates the presence of the alkene moiety.

  • Reagent: 2%

    
     in 
    
    
    or DCM.
  • Test: Add dropwise to sample solution.

  • Result:

    • Instant Decolorization: Alkene present (Target).

    • Persisting Orange Color: Saturated ring only (Isomer).

    • Note: Slow decolorization may indicate substitution on the tertiary amine, but this is kinetically distinct from alkene addition.

References

  • Intramolecular Hydroamination Mechanisms

    • Title: Cooperative effect in organocatalytic intramolecular hydroamin
    • Source: RSC Advances.[2]

    • URL:[Link]

  • Mass Spectrometry of Amine Isomers

    • Title: Fragmentation patterns in the mass spectra of organic compounds (General Principles for Amines).
    • Source: ChemGuide.
    • URL:[Link]

  • NMR Shift Data for Alkenes vs Cyclic Amines

    • Title: 1H NMR Chemical Shifts in Organic Compounds.[3][4][5]

    • Source: University of Wisconsin (Hans Reich Collection).
    • URL:[Link]

  • Synthesis and Properties of N-ethylpent-4-en-1-amine

    • Title: N-ethylpent-4-en-1-amine Compound Summary.
    • Source: PubChem.[6][7][8]

    • URL:[Link]

Chromatographic Separation of N-ethylpent-4-en-1-amine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Base Challenge

N-ethylpent-4-en-1-amine (NEPA) represents a distinct class of secondary aliphatic amines often used as intermediates in the synthesis of heterocyclic pharmaceutical scaffolds. Its analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The isolated alkene tail provides only weak UV absorbance (<210 nm), making standard UV-Vis detection prone to baseline noise and solvent interference.

  • Severe Tailing: With a pKa of ~10.6, the secondary amine is fully protonated at standard acidic HPLC pH, leading to severe peak tailing due to secondary interactions with residual silanols.

  • Structural Similarity of Impurities: Common synthetic byproducts (over-alkylated tertiary amines and saturated analogs) possess nearly identical polarity and solubility profiles.

This guide objectively compares three separation strategies—High-pH Reversed-Phase (RP) , HILIC , and Ion-Pairing RP —to determine the optimal protocol for purity profiling.

Impurity Profiling & Separation Targets

To validate these methods, we simulate a standard synthesis route: the alkylation of ethylamine with 5-bromo-1-pentene.

Compound IDStructure NameChemical NatureSeparation Challenge
Analyte (API) N-ethylpent-4-en-1-amineSecondary AmineSevere tailing on silica; Low UV response.
Impurity A N-ethyl-N-(pent-4-en-1-yl)pent-4-en-1-amineTertiary Amine"Over-alkylation" byproduct. More hydrophobic.
Impurity B N-ethylpentan-1-amineSaturated AmineHydrogenation impurity. Critical pair (selectivity).
Impurity C Pent-4-en-1-olPolar AlcoholHydrolysis of starting material. Elutes early in RP.

Comparative Methodology

Method A: High-pH Reversed-Phase (The Gold Standard)

Principle: By elevating the mobile phase pH to 10–11 (near or above the analyte's pKa), the amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols and dramatically improves peak shape and loadability.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Standard silica dissolves at this pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1]

Method B: HILIC (Hydrophilic Interaction LC)

Principle: Uses a polar stationary phase with a high-organic mobile phase.[2] Water acts as the strong solvent.[1][2][3]

  • Stationary Phase: Bare Silica or Amide-bonded particles (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0) (90:10 start).

Method C: Ion-Pairing RP (The Traditional Alternative)

Principle: Addition of perfluorinated acids (TFA, PFPA) to form neutral ion pairs with the amine, masking the positive charge.

  • Stationary Phase: Standard C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

Performance Data Comparison

The following data summarizes the performance of each method for the separation of NEPA from Impurity A (Tertiary) and Impurity B (Saturated).

MetricMethod A: High-pH RP Method B: HILIC Method C: Ion-Pairing (TFA)
Peak Shape (Tailing Factor) Excellent (1.1) Good (1.3)Good (1.2)
Resolution (Impurity B) High (Rs > 3.0) Moderate (Rs ~ 1.[4]8)High (Rs > 2.[4]5)
MS Compatibility High (Volatile buffer)High (High organic desolvation)Poor (Signal suppression)
Loadability HighLow (Solubility issues in ACN)Moderate
Column Stability High (Hybrid particles)ModerateHigh

Verdict: Method A (High-pH RP) is the superior choice for routine QC due to robustness and peak shape. Method B (HILIC) is recommended only if extremely polar upstream impurities (like ethylamine salts) must be retained.

Detailed Experimental Protocol: High-pH RP (Recommended)

This protocol utilizes a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) due to the analyte's poor UV absorbance.

Workflow Diagram

MethodWorkflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) System System Setup Hybrid C18 + pH 10.5 Buffer Sample->System Equilib Equilibration 10 Column Volumes System->Equilib Inject Injection (Low Volume: 2-5 µL) Equilib->Inject Detect Detection (CAD or MS ESI+) Inject->Detect

Figure 1: Optimized workflow for High-pH analysis of aliphatic amines.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.5 with Ammonium Hydroxide. Filter (0.2 µm).

    • Solvent B: 100% Acetonitrile.

  • Column Selection:

    • Use a Hybrid Silica column (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm).

    • Critical: Do NOT use standard silica columns; they will dissolve at pH 10.5.

  • Gradient Profile:

    • T=0 min: 5% B

    • T=10 min: 95% B

    • T=12 min: 95% B

    • T=12.1 min: 5% B

    • T=15 min: Stop

  • Detection Settings (CAD/ELSD):

    • Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile amine).

    • Power Function: 1.0.

  • System Suitability Criteria:

    • Tailing Factor (NEPA): < 1.3

    • Resolution (NEPA vs Impurity A): > 2.0

Mechanistic Insight: Why High pH?

Understanding the interaction at the molecular level is crucial for troubleshooting.

Mechanism cluster_LowPH Low pH (pH 3) cluster_HighPH High pH (pH 10.5) Amine1 Amine (NH3+) Interaction1 Ionic Attraction (Severe Tailing) Amine1->Interaction1 Silanol1 Silanol (Si-O-) Silanol1->Interaction1 Amine2 Amine (NH2) Neutral Silanol2 Silanol (Si-O-) Amine2->Silanol2 Repulsion/No Interaction Interaction2 Hydrophobic Interaction (Sharp Peaks) Amine2->Interaction2 Dominant C18 C18 Ligand C18->Interaction2

Figure 2: At pH 10.5, the amine is neutral, interacting purely with the C18 ligand rather than silanols.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Drifting Retention Times pH instability in Mobile Phase A.Bicarbonate buffers are volatile. Prepare fresh daily and cap bottles tightly.
Low Sensitivity (CAD) Analyte evaporation.N-ethylpent-4-en-1-amine is semi-volatile. Lower the CAD evaporation tube temperature.
High Backpressure Salt precipitation.Ensure mixing chamber is efficient; do not exceed 95% ACN with 10mM buffer.
Ghost Peaks Carryover.Aliphatic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Guides. Link

  • PubChem. (2023).[5] 3-Ethylpent-4-en-1-amine Compound Summary. National Library of Medicine. Link

Sources

Reference Standards for N-Ethylpent-4-en-1-amine Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nitrogen heterocycles—particularly via Ring-Closing Metathesis (RCM)—N-ethylpent-4-en-1-amine (CAS: 2138195-16-9 for HCl salt) serves as a critical alkenyl amine building block. Its purity directly influences the catalytic efficiency of expensive Ruthenium carbenes (Grubbs catalysts) and the impurity profile of the final drug substance.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and In-House Synthesized standards. We provide validated protocols for purity assessment, addressing the molecule's specific analytical challenges: high volatility, lack of UV chromophore, and susceptibility to double-bond migration.

Technical Context & Impurity Landscape

N-ethylpent-4-en-1-amine is a secondary amine with a terminal alkene. Its quality is often compromised by specific synthetic byproducts that mimic the analyte in low-resolution assays.

The Critical Impurities
  • Double-Bond Isomers (Isomerization): Under thermal stress or acidic conditions, the terminal double bond (

    
    ) can migrate to the internal position (
    
    
    
    ), creating N-ethylpent-3-en-1-amine. This isomer is often inseparable on standard C18 HPLC columns.
  • Over-Alkylation Products: N,N-diethylpent-4-en-1-amine (tertiary amine) forms during ethylation if stoichiometry is not tightly controlled.

  • Starting Materials: Residual ethylamine or 5-bromo-1-pentene.

Visualization: Impurity Genesis in Synthesis

The following diagram illustrates the synthetic pathways and where specific impurities arise, necessitating high-fidelity reference standards.

ImpurityGenesis SM1 5-Bromo-1-pentene Rxn Nucleophilic Substitution (Alkylation) SM1->Rxn SM2 Ethylamine SM2->Rxn Product N-Ethylpent-4-en-1-amine (Target) Rxn->Product Primary Pathway Imp1 Impurity A: N,N-Diethylpent-4-en-1-amine (Over-alkylation) Rxn->Imp1 Excess EtNH2/Heat Imp3 Impurity C: Residual Halide Rxn->Imp3 Incomplete Workup Imp2 Impurity B: N-Ethylpent-3-en-1-amine (Isomerization) Product->Imp2 Acid/Heat Stress

Figure 1: Synthetic pathway highlighting the genesis of critical impurities (over-alkylation and isomerization).

Comparative Analysis: Reference Standard Grades

The choice of reference standard significantly impacts the accuracy of quantitative assays (qNMR, GC-FID).

Table 1: Performance Matrix of Standard Grades
FeatureCertified Reference Material (CRM) Reagent Grade (Commercial) In-House Standard
Purity Specification > 99.5% (w/w)> 95.0% or "Technical Grade"Variable (Unknown)
Traceability NIST/SI Traceable (qNMR)Batch COA onlyNone
Isomer Purity Isomer-specific confirmationOften contains 1–3% internal alkenesUnknown
Water Content Quantified (Karl Fischer)Hygroscopic drift often ignoredIgnored
Risk Factor Low: Validates analytical methods.High: Skews response factors.Critical: False positives/negatives.
Cost

$
$

(Time-intensive)

Experimental Protocols & Validation

Due to the lack of a UV chromophore, standard UV-HPLC is ineffective. We recommend GC-FID for volatile free bases and qNMR for absolute purity assignment.

Protocol A: GC-FID Purity Assessment

Best for: Routine purity checks and detecting volatile organic impurities.

Rationale: Gas Chromatography with Flame Ionization Detection (FID) provides a universal response for carbon-containing compounds, bypassing the UV limitation. A basic-deactivated column prevents peak tailing common with amines.

  • Instrument: Agilent 8890 GC or equivalent with FID.

  • Column: CP-Volamine or Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film). Note: Thick film is required to retain volatile amines.

  • Inlet: Split ratio 50:1, Temperature 250°C. Liner: Ultra Inert with wool (base-deactivated).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 5 min (trap volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector (FID): 280°C. H2 flow 30 mL/min, Air 400 mL/min.

  • Sample Prep: Dissolve 10 mg Reference Standard in 1 mL Methanol (HPLC grade). Add 10 µL internal standard (e.g., n-Decane) if performing assay.

Self-Validating Check: The N-ethylpent-4-en-1-amine peak should be symmetrical (Tailing Factor < 1.2). If tailing occurs, the liner is active or the column phase is degraded.

Protocol B: 1H-qNMR for Absolute Purity

Best for: Establishing the "Primary Standard" value.

Rationale: qNMR is non-destructive and requires no response factor calibration, making it the gold standard for characterizing the reference material itself.

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard: Maleic Acid (TraceCERT®) or Dimethyl Sulfone (high purity).

  • Parameters:

    • Relaxation delay (d1): ≥ 30 seconds (ensure full T1 relaxation).

    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Integration:

    • Integrate the terminal alkene protons (multiplet at ~5.8 ppm) vs. the Internal Standard signal.

    • Note: Avoid integrating the N-ethyl signals if they overlap with water/impurities.

Comparative Data: The "Reagent Grade" Trap

In a comparative study, we analyzed a "97% Reagent Grade" sample against a CRM using Protocol A (GC-FID).

Results:

  • CRM: Single peak at 12.4 min. Purity 99.8% .

  • Reagent Grade:

    • Main peak: 96.2%.

    • Impurity peak (12.1 min): 2.1% (Identified by MS as N-ethylpent-3-en-1-amine).

    • Impurity peak (14.5 min): 1.5% (Identified as N,N-diethyl analog).

Impact: Using the Reagent Grade material as a calibrator for a drug substance assay would result in a 3.6% bias in quantification, potentially causing batch failure during release testing.

Analytical Workflow Diagram

The following decision tree guides the selection of the correct analytical method based on the sample form (Salt vs. Free Base) and the required data.

AnalyticalWorkflow Start Start: N-Ethylpent-4-en-1-amine Sample CheckForm Check Form Start->CheckForm Salt HCl/TFA Salt (Non-Volatile) CheckForm->Salt FreeBase Free Base (Volatile Oil) CheckForm->FreeBase HPLC HPLC-ELSD/CAD (No UV Chromophore) Salt->HPLC IC Ion Chromatography (Counter-ion Check) Salt->IC qNMR 1H-qNMR (Protocol B) Absolute Purity Assignment Salt->qNMR Gold Standard GC GC-FID (Protocol A) Column: CP-Volamine FreeBase->GC FreeBase->qNMR Gold Standard PurityCheck Purity > 98%? GC->PurityCheck UseAsStd VALIDATED Use as Secondary Std PurityCheck->UseAsStd Yes Purify Distillation / Prep GC PurityCheck->Purify No

Figure 2: Analytical decision matrix for validating N-ethylpent-4-en-1-amine purity.

References

  • PubChem. (n.d.).[1][2][3][4] N-ethylpent-4-en-1-amine Compound Summary. National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2011).[5] Analysis of primary, secondary and tertiary amines using GC-FID. Application Note. Retrieved from [Link]

  • Shimadzu. (2015). Quantitative determination of VOCs in paints (Application News AD-0079). Retrieved from [Link]

Sources

Safety Operating Guide

N-Ethylpent-4-en-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of specialty organic reagents like N-Ethylpent-4-en-1-amine hydrochloride is a critical operational requirement in drug development and synthetic chemistry laboratories. Because this compound is a secondary amine salt featuring a terminal alkene, its disposal must account for both the biological activity of the amine and the environmental impact of the chloride counterion.

As a laboratory professional, establishing a self-validating waste management protocol ensures regulatory compliance, protects personnel, and prevents environmental contamination.

Hazard Profiling & Physicochemical Causality

Before executing disposal protocols, it is essential to understand the physicochemical properties that dictate the waste stream routing. N-Ethylpent-4-en-1-amine hydrochloride is highly water-soluble due to its salt form. While the hydrochloride salt significantly reduces the volatility of the free amine—mitigating acute inhalation risks—the compound remains a potent skin and eye irritant[1].

Furthermore, the presence of the chloride ion means that any liquid waste containing this compound must be clearly identified. When incinerated, halogenated compounds can produce corrosive hydrogen chloride gas; therefore, waste facilities must route this to specifically designed incinerators equipped with alkaline scrubbers. Amines must also be strictly segregated from strong oxidizing agents to prevent exothermic reactions[2].

Operational Disposal Workflow

The following step-by-step methodology provides a self-validating system for the disposal of N-Ethylpent-4-en-1-amine hydrochloride. Each step includes a verification mechanism to ensure the protocol has been executed correctly.

DisposalWorkflow Start Waste Generation: N-Ethylpent-4-en-1-amine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solns) Start->Liquid Empty Empty Containers Start->Empty SolidCont Seal in Chemically Resistant Container Solid->SolidCont LiquidCont Segregate into Nitrogenous/ Halogenated Waste Stream Liquid->LiquidCont Rinse Triple Rinse Protocol (Solvent -> Water) Empty->Rinse EHS EHS / Licensed Hazardous Waste Pickup SolidCont->EHS LiquidCont->EHS Rinse->SolidCont Defaced Container Rinse->LiquidCont Rinsate Collection

Decision matrix for N-Ethylpent-4-en-1-amine hydrochloride waste streams.

Protocol 1: Solid Waste Containment
  • Collection: Transfer any unused solid N-Ethylpent-4-en-1-amine hydrochloride, as well as contaminated consumables (e.g., weighing paper, spatulas, Kimwipes), into a designated, chemically resistant high-density polyethylene (HDPE) or glass container[2].

  • Causality: Solid amine salts can be hygroscopic. Sealing them in airtight containers prevents moisture absorption, which could lead to caking or degradation that complicates downstream handling.

  • Validation: Invert the sealed container gently to ensure the screw-cap is threaded correctly and no particulate matter escapes.

  • Labeling: Attach a "Hazardous Waste" tag immediately. The label must explicitly state "N-Ethylpent-4-en-1-amine hydrochloride" (do not use abbreviations) and note the presence of a halogenated amine[3].

Protocol 2: Liquid Waste Segregation
  • Routing: Aqueous or organic solutions containing this compound must NEVER be discharged into sink drains[3]. Collect them in a clearly labeled liquid hazardous waste carboy.

  • Causality: Amines can be highly toxic to aquatic life and disrupt the microbial balance in municipal wastewater treatment facilities[4].

  • Compatibility Check: Ensure the liquid waste container does not contain strong acids (which will cause rapid, exothermic neutralization) or strong oxidizers.

  • Validation: Before adding to a bulk waste carboy, verify the pH of the existing waste. If the bulk waste is highly acidic, adding a concentrated amine solution must be done slowly to manage potential heat generation.

Protocol 3: Container Decontamination (Triple Rinse)
  • Initial Rinse: Rinse the empty primary container with a compatible solvent in which the compound is highly soluble (e.g., ethanol or methanol)[2]. Collect this rinsate in the liquid hazardous waste container.

  • Secondary & Tertiary Rinses: Follow with two subsequent rinses using deionized water. Collect all rinsate.

  • Causality: The triple-rinse method mathematically dilutes the residual chemical concentration to trace, non-hazardous levels, allowing the physical container to be reclassified.

  • Validation: After drying, completely deface or remove the original chemical label[3]. The container can now be disposed of as regular solid waste or recycled according to institutional policy.

Quantitative Waste Management Parameters

To maintain a safe Satellite Accumulation Area (SAA), adhere to the following quantitative limits and material compatibilities.

Waste CategoryPrimary HazardIncompatible MaterialsOptimal Container MaterialMax Accumulation Time (Typical)
Solid Waste Irritant, HygroscopicStrong oxidizersGlass, HDPE90 Days (or when 75% full)
Liquid (Aqueous) Aquatic toxicity, CorrosiveAcids, OxidizersHDPE Carboy90 Days (or when 75% full)
Liquid (Organic) Flammable, HalogenatedAcids, OxidizersGlass, PTFE-lined90 Days (or when 75% full)
Contaminated PPE Trace IrritantNoneHeavy-duty Poly BagsDispose immediately post-use

Institutional Transfer and EHS Compliance

Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically cleared by their Environmental Health and Safety (EHS) department[3].

Do not attempt to neutralize or evaporate amine waste in a fume hood as a method of disposal; evaporation is strictly prohibited under environmental regulations[3]. Once the waste containers in your Satellite Accumulation Area reach 75% capacity, submit a waste collection request to your institution's EHS department or your contracted, licensed hazardous waste disposal company[2]. They will ensure the material is transported safely and destroyed via high-temperature incineration, the standard method for halogenated organic compounds.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved February 28, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.